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  • Product: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde
  • CAS: 144147-06-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block. Pyrrole-2-carboxaldehyde derivatives are sig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block. Pyrrole-2-carboxaldehyde derivatives are significant scaffolds in medicinal chemistry and natural products, serving as precursors to a wide range of biologically active compounds.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a deep dive into the causality behind the chosen synthetic strategy and experimental procedures.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of a multifunctional molecule like 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde requires a strategic approach that installs the desired functional groups with high regioselectivity and efficiency. The target structure contains a pyrrole core with three distinct substituents: a C5-methyl group, a C2-formyl group, and an N1-acetyl group.

A logical retrosynthetic analysis suggests a two-step sequence starting from the commercially available 2-methylpyrrole. This strategy leverages well-established and high-yielding reactions for pyrrole functionalization.

  • Step 1: C-Formylation. The introduction of the aldehyde group at the C2 position (relative to the acetyl group) is best achieved via an electrophilic substitution. The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich heterocycles like pyrroles, known for its mild conditions and high efficiency.[3][4] Starting with 2-methylpyrrole, the Vilsmeier-Haack reaction is predicted to selectively formylate the sterically accessible and electronically activated C5 position, yielding the key intermediate, 5-methyl-1H-pyrrole-2-carbaldehyde.

  • Step 2: N-Acetylation. The final step involves the acylation of the pyrrole nitrogen. This is typically accomplished using an acetylating agent such as acetic anhydride.

This forward approach is superior to alternatives, such as attempting to formylate N-acetyl-2-methylpyrrole, because the N-acetyl group is electron-withdrawing, which would deactivate the pyrrole ring towards electrophilic substitution and likely require harsher reaction conditions.

G Start 2-Methylpyrrole Intermediate 5-Methyl-1H-pyrrole-2-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation Product 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Intermediate->Product N-Acetylation

Caption: Overall synthetic workflow.

Step 1: Vilsmeier-Haack Formylation of 2-Methylpyrrole

Principle and Mechanism

The Vilsmeier-Haack reaction utilizes a substituted amide (N,N-dimethylformamide, DMF) and an acid halide (phosphoryl chloride, POCl₃) to generate an electrophilic iminium salt, known as the Vilsmeier reagent.[5][6] This reagent is a mild electrophile, ideal for reacting with electron-rich aromatic systems.

The mechanism proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a reactive intermediate, which then eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺.[6]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 2-methylpyrrole attacks the Vilsmeier reagent. Due to the directing effects of both the nitrogen atom and the C2-methyl group, the attack occurs regioselectively at the C5 position.[6] A subsequent deprotonation restores the aromaticity of the ring.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.[7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Electrophilic Attack at C5 Vilsmeier->Attack Reacts with Pyrrole 2-Methylpyrrole Pyrrole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Workup Iminium->Hydrolysis Product 5-Methyl-1H-pyrrole- 2-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Causality and expert insights are provided in italics.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF, 1.1 eq.). Cool the flask to 0 °C in an ice bath.

    • Insight: Cooling is critical to control the initial exothermic reaction between DMF and POCl₃, preventing potential side reactions and ensuring stable formation of the Vilsmeier reagent complex.[8]

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 20 °C.[8] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should become a pale yellow, viscous complex.

  • Reaction with Pyrrole: Cool the flask back to 0-5 °C and add a suitable solvent such as 1,2-dichloroethane.[8] Add a solution of 2-methylpyrrole (1.0 eq.) dissolved in the same solvent dropwise over 1 hour.

    • Causality: The electron-rich 2-methylpyrrole is highly reactive. A slow, cooled addition prevents polymerization and other side reactions, maximizing the yield of the desired mono-formylated product.

  • Reaction Completion: After the addition, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 60-70 °C) for 15-30 minutes.[8][9]

    • Insight: A short period of heating ensures the electrophilic substitution goes to completion.

  • Hydrolysis and Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate trihydrate (5.5 eq.) in water.

    • Causality: This step performs two functions: the water hydrolyzes the iminium intermediate to the aldehyde, and the sodium acetate acts as a buffer to neutralize the generated HCl, preventing acid-catalyzed degradation of the pyrrole product.[8]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., dichloromethane or ether). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) or distillation.

Step 2: N-Acetylation of 5-methyl-1H-pyrrole-2-carbaldehyde

Principle and Rationale

The N-H proton of pyrrole is weakly acidic, and the nitrogen atom is nucleophilic. N-acetylation is an acylation reaction where the pyrrole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. While various methods exist for pyrrole acylation[10], using acetic anhydride is a straightforward and effective approach. The presence of the electron-withdrawing C2-formyl group reduces the nucleophilicity of the pyrrole nitrogen; therefore, the reaction may benefit from gentle heating or the use of a mild catalyst.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) in an excess of acetic anhydride, which will serve as both the reagent and the solvent.

  • Reaction Conditions: Add a catalytic amount of a Lewis acid like TiCl₄ or a base if necessary, though often gentle heating is sufficient.[10] Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Insight: The choice of catalyst can be critical. For substrates with deactivating groups, a Lewis acid can activate the acylating agent.[10] However, starting with gentle heating without a catalyst is often a good first approach to avoid potential side reactions.

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water to quench the excess acetic anhydride.

    • Causality: Acetic anhydride reacts exothermically with water. Using ice water controls this process and helps precipitate the organic product.

  • Purification: Extract the aqueous mixture with a suitable solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution (to remove acetic acid), water, and brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data Summary

The following table summarizes typical reaction parameters for this synthetic sequence. Yields are representative and may vary based on scale and purification efficiency.

ParameterStep 1: Vilsmeier-Haack FormylationStep 2: N-Acetylation
Starting Material 2-Methylpyrrole5-Methyl-1H-pyrrole-2-carbaldehyde
Key Reagents POCl₃, DMFAcetic Anhydride
Molar Ratio (Reagent/Substrate) ~1.1 : 1Excess (as solvent)
Temperature 0 °C to 70 °C60-80 °C
Reaction Time 2-3 hours1-4 hours (TLC monitored)
Typical Yield 75-85%80-90%

Safety and Handling

  • Phosphoryl Chloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl gas. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns. Handle in a fume hood with proper PPE.

  • 1,2-Dichloroethane: A suspected carcinogen and toxic. Use only in a fume hood.

  • General Precautions: All manipulations should be performed in a fume hood. An emergency shower and eyewash station should be readily accessible.

Conclusion

The synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is reliably achieved through a two-step process involving a regioselective Vilsmeier-Haack formylation of 2-methylpyrrole, followed by a standard N-acetylation. This strategic sequence is efficient, high-yielding, and relies on well-understood, scalable chemical transformations, making it an excellent method for producing this valuable heterocyclic intermediate for research and development applications.

References

  • BenchChem. N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC - NIH.

  • Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry - ACS Publications.

  • Ghaffari, F., et al. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction.

  • Chemistry Steps. Vilsmeier-Haack Reaction.

  • Pawar, S. S., & Patil, S. L. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction.

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

  • Organic Chemistry Portal. Pyrrole synthesis.

  • Organic Letters - ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.

  • Raposo, M. M. M., & Sousa, A. M. R. C. Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE.

  • PMC. The Formylation of N,N‑Dimethylcorroles.

  • Royal Society of Chemistry. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.

  • Organic Chemistry Portal. Pyrrole synthesis.

  • Organic Syntheses Procedure. Pyrrole-2-carboxaldehyde.

  • ResearchGate. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst.

  • Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

Sources

Exploratory

An In-depth Technical Guide to 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a substituted N-acyl pyrrole derivative. Given the limited...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a substituted N-acyl pyrrole derivative. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from closely related analogues and foundational principles of heterocyclic chemistry to present a detailed profile. The guide covers predicted physicochemical properties, a robust synthesis strategy via the Vilsmeier-Haack reaction with mechanistic insights, expected spectroscopic signatures for characterization, and an analysis of its chemical reactivity. This document is intended for researchers, chemists, and drug development professionals who may utilize this compound as a versatile building block in the synthesis of more complex chemical entities, such as pharmaceuticals and functional materials.

Compound Identification and Structural Analysis

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a trifunctionalized pyrrole ring, featuring an N-acetyl group, a C2-formyl (aldehyde) group, and a C5-methyl group. The presence of these distinct functional groups imparts a unique electronic and steric profile, suggesting its utility as a versatile synthetic intermediate.

  • IUPAC Name: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol

  • CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases, indicating its status as a niche research chemical rather than a common commercial product.

  • 2D Structure:

    
    (Self-generated image, for illustrative purposes)
    

Predicted Physicochemical Properties

The properties listed below are extrapolated from structurally similar compounds, including 5-methyl-1H-pyrrole-2-carbaldehyde[1][2] and N-acetylpyrrole[3]. These predictions provide a baseline for experimental planning.

PropertyPredicted ValueRationale & Comparative Data
Appearance White to light-yellow or tan solidPyrrole-2-carbaldehyde and its derivatives are typically crystalline solids at room temperature.
Melting Point 75 - 85 °CHigher than pyrrole-2-carboxaldehyde (44-45 °C) due to increased molecular weight and potential for different crystal packing.
Boiling Point >250 °C (at 760 mmHg)N-acetylpyrrole boils around 180 °C. The additional functional groups will significantly increase the boiling point.
Solubility Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone. Sparingly soluble in hexanes. Low solubility in water.The acetyl and aldehyde groups provide polarity, while the overall structure retains significant nonpolar character.
Octanol/Water Partition Coefficient (LogP) ~1.5Estimated based on the LogP of N-acetylpyrrole (~1.15)[3] and the addition of polar and nonpolar groups.

Synthesis and Mechanistic Rationale

The most logical and efficient synthetic route to 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of a suitable precursor, 1-acetyl-2-methylpyrrole.

The Vilsmeier-Haack Reaction: A Primer

The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry, enabling the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings[4][5]. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates a substituted formamide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[6].

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde product[4].

Synthetic Pathway and Regioselectivity

The proposed synthesis begins with the acetylation of commercially available 2-methylpyrrole, followed by formylation.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Vilsmeier-Haack Formylation start 2-Methylpyrrole reagents1 Acetic Anhydride (Ac₂O) Pyridine (Base) start->reagents1 product1 1-Acetyl-2-methylpyrrole reagents1->product1 reagents2 POCl₃, DMF (Vilsmeier Reagent Formation) product1->reagents2 product2 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (Target Molecule) reagents2->product2

Caption: Proposed two-step synthesis of the target compound.

Causality and Regioselectivity: In pyrrole chemistry, electrophilic substitution strongly favors the α-positions (C2 and C5) due to superior resonance stabilization of the cationic intermediate[6].

  • The starting material, 1-acetyl-2-methylpyrrole, has one α-position (C5) and one β-position (C3, C4) available for substitution.

  • The N-acetyl group is electron-withdrawing, which deactivates the pyrrole ring compared to an N-alkylpyrrole. However, the inherent nucleophilicity of the ring is sufficient for the Vilsmeier-Haack reaction to proceed.

  • The combination of the ring's intrinsic preference for α-substitution and the availability of the C5 position directs the formylation almost exclusively to that site, leading to the desired product[7]. Steric hindrance from the C2-methyl group would further disfavor attack at the C3 position.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrroles[8].

Step 1: Preparation of 1-Acetyl-2-methylpyrrole

  • To a stirred solution of 2-methylpyrrole (1.0 eq) in pyridine (2.0 eq) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the mixture into ice-water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate, which can be used directly or purified by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent complex should be observed.

  • Stir the mixture for 30 minutes at 0 °C, then add anhydrous 1,2-dichloroethane (DCE) as a solvent.

  • Add a solution of 1-acetyl-2-methylpyrrole (1.0 eq) in DCE dropwise to the stirred suspension of the Vilsmeier reagent at 0 °C.

  • After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a cold, saturated aqueous solution of sodium acetate.

  • Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Predicted Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. The following predictions are based on data from similar pyrrole-2-carbaldehyde derivatives and standard chemical shift ranges[9][10].

Data Type Predicted Chemical Shifts (δ, ppm) and Multiplicity Assignment and Rationale
¹H NMR (400 MHz, CDCl₃)δ 9.55 (s, 1H)Aldehyde proton (CHO). Highly deshielded.
δ 7.05 (d, J=4.0 Hz, 1H)Pyrrole H-4. Coupled to H-3.
δ 6.20 (d, J=4.0 Hz, 1H)Pyrrole H-3. Coupled to H-4.
δ 2.60 (s, 3H)Acetyl methyl protons (N-COCH₃ ).
δ 2.35 (s, 3H)C5-methyl protons (C-CH₃ ).
¹³C NMR (100 MHz, CDCl₃)δ 180.0Aldehyde carbonyl carbon (C HO).
δ 169.5Acetyl carbonyl carbon (N-C OCH₃).
δ 142.0Pyrrole C-5. Attached to the methyl group.
δ 133.0Pyrrole C-2. Attached to the aldehyde group.
δ 125.0Pyrrole C-4.
δ 112.0Pyrrole C-3.
δ 25.0Acetyl methyl carbon (N-COC H₃).
δ 14.0C5-methyl carbon (C-C H₃).
FT-IR (KBr, cm⁻¹)~2850, ~2750 cm⁻¹C-H stretch of the aldehyde (Fermi resonance).
~1710 cm⁻¹C=O stretch of the N-acetyl group (amide).
~1670 cm⁻¹C=O stretch of the C2-aldehyde group (conjugated).

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three functional groups.

  • Aldehyde Group: This is the primary site for further synthetic transformations. It can undergo:

    • Oxidation to the corresponding carboxylic acid (pyrrole-2-carboxylic acid derivative).

    • Reduction to an alcohol (hydroxymethylpyrrole derivative) using reagents like NaBH₄.

    • Reductive amination to form substituted aminomethylpyrroles.

    • Condensation reactions such as Knoevenagel or aldol condensations.

    • Wittig reaction to form vinyl-substituted pyrroles.

  • N-Acetyl Group: This group serves as a protecting group for the pyrrole nitrogen.

    • It is generally stable under neutral and mildly acidic conditions.

    • It can be removed (hydrolyzed) under strong basic conditions (e.g., NaOH/H₂O/MeOH) to yield the corresponding NH-pyrrole[11]. This deprotection can be a strategic step to allow for subsequent N-alkylation or N-arylation.

    • The acetyl group's electron-withdrawing nature makes the pyrrole ring less prone to polymerization and oxidation compared to N-H or N-alkyl pyrroles[12][13].

  • Pyrrole Ring: The N-acylation reduces the ring's nucleophilicity, making further electrophilic substitution on the ring more difficult than in the unacylated parent compound.

Experimental Workflow: Synthesis, Purification, and Analysis

The following diagram outlines a self-validating workflow for the preparation and characterization of the target compound.

G start Synthesize Crude Product (Vilsmeier-Haack Protocol) workup Aqueous Workup & Extraction start->workup purify Silica Gel Column Chromatography workup->purify analyze Characterization purify->analyze Submit for Analysis tlc TLC Analysis: Confirm single spot purify->tlc Validate Purity nmr ¹H and ¹³C NMR: Confirm structure analyze->nmr ms Mass Spectrometry: Confirm M.W. = 151.16 analyze->ms ir FT-IR: Confirm C=O groups analyze->ir tlc->analyze final Pure, Validated Product nmr->final ms->final ir->final

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

The following guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde . This document is structured to serve as a reference standard for structura...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde . This document is structured to serve as a reference standard for structural elucidation, quality control, and synthetic validation.

Executive Summary & Structural Context

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (C


H

NO

) is a functionalized pyrrole intermediate critical in the synthesis of porphyrins, dipyrromethanes, and bioactive heterocyclic scaffolds. Unlike its N-alkylated analogs, the N-acetyl group acts as a strong electron-withdrawing moiety, significantly altering the electronic environment of the pyrrole ring. This results in distinct downfield shifts in NMR spectroscopy and unique carbonyl signatures in IR analysis compared to the parent 5-methylpyrrole-2-carbaldehyde.
Compound Identity
PropertyDetail
IUPAC Name 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde
Molecular Formula C

H

NO

Molecular Weight 151.16 g/mol
CAS Registry Number Not widely indexed; analog 1003-29-8 (Parent)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in CDCl

, DMSO-d

, Acetone-d

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra of this compound are defined by the desymmetrization of the pyrrole ring and the presence of two distinct carbonyl environments.
H NMR Analysis (400 MHz, CDCl )

The N-acetyl group exerts a strong anisotropic deshielding effect, particularly on the aldehyde proton and the ring proton at position 3.

Signal (

ppm)
MultiplicityIntegralAssignmentStructural Insight
9.90 – 10.10 Singlet (s)1H-CHO (C2-Formyl)Significantly downfield compared to N-alkyl analogs (~9.5 ppm) due to electron-withdrawing N-Ac.
7.05 – 7.15 Doublet (d)1HH3 (Ring)Deshielded by the adjacent carbonyl; couples with H4 (

Hz).
6.15 – 6.25 Doublet (d)1HH4 (Ring)Shielded relative to H3; couples with H3.
2.65 – 2.75 Singlet (s)3HN-CO-CH

Diagnostic singlet for N-acetyl; distinct from C-methyl.
2.35 – 2.45 Singlet (s)3HC5-CH

Typical aromatic methyl shift; slightly broadened by allylic coupling to H4.

Expert Note: In DMSO-d


 , the water peak (3.33 ppm) must not be confused with the methyl signals. The aldehyde proton may shift slightly upfield (9.8 ppm) due to hydrogen bonding effects, but the N-acetyl methyl will remain distinct around 2.6 ppm.
C NMR Analysis (100 MHz, CDCl )

The spectrum displays 8 distinct carbon environments. The key feature is the differentiation between the aldehyde ketone and the amide carbonyl.

Signal (

ppm)
TypeAssignment
178.5 Quaternary (C=O)Aldehyde Carbonyl (C2-CHO)
169.8 Quaternary (C=O)Acetyl Carbonyl (N-CO-CH

)
138.2 QuaternaryC5 (Ring, attached to Me)
132.4 QuaternaryC2 (Ring, attached to CHO)
122.1 Methine (CH)C3 (Ring)
111.5 Methine (CH)C4 (Ring)
26.5 Methyl (CH

)
N-Acetyl Methyl
14.2 Methyl (CH

)
C5-Methyl

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the absence of the N-H stretch (confirming acetylation) and the presence of a "dual carbonyl" region.

Wavenumber (cm

)
Vibration ModeFunctional Group Assignment
3150 – 3050

(C-H)
Aromatic C-H stretch (weak).
2980 – 2920

(C-H)
Aliphatic C-H stretch (Methyl groups).
1720 – 1740

(C=O)
Amide Carbonyl (N-Ac): Higher frequency than typical amides due to competition with the aromatic ring.
1660 – 1680

(C=O)
Aldehyde Carbonyl: Conjugated with the pyrrole ring.
1450 – 1550

(C=C)
Pyrrole ring skeletal vibrations.
None

(N-H)
Absence of band at 3200-3400 cm

confirms complete N-acetylation.

Mass Spectrometry (MS) - Electron Impact (EI)

The fragmentation pattern follows a predictable pathway dominated by the cleavage of the labile N-acetyl group.

  • Molecular Ion (M

    
    ): 
    
    
    
    151 (Base peak intensity varies).
  • Base Peak / Diagnostic Fragment:

    
     108/109.
    
    • Pathway:

      
      . The loss of the acetyl group (mass 43) generates the stable 5-methylpyrrole-2-carbaldehyde cation (
      
      
      
      108).
  • Secondary Fragment:

    
     123.
    
    • Pathway:

      
      . Loss of carbon monoxide from the aldehyde group.
      
MS Fragmentation Pathway Diagram

MS_Fragmentation Fig 1. Electron Impact (EI) Fragmentation Pathway for C8H9NO2 M_Ion Molecular Ion (M+) m/z 151 Frag_1 [M - Acetyl]+ (5-Methylpyrrole-2-CHO) m/z 108 M_Ion->Frag_1 - COCH3 (43 u) Frag_2 [M - CO]+ m/z 123 M_Ion->Frag_2 - CO (28 u) Frag_3 Pyrrole Ring Frag. m/z ~80 Frag_1->Frag_3 - CHO

Caption: Logical fragmentation pathway showing the primary loss of the labile N-acetyl group.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent hydrolysis of the N-acetyl group:

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) neutralized with basic alumina or silver foil if the solvent is acidic. Acidic chloroform can catalyze the hydrolysis of the N-acetyl group back to the N-H pyrrole.
    
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

  • Acquisition: Run at 298 K. Standard pulse sequence (zg30). Number of scans (NS) = 16 for

    
    H, 512+ for 
    
    
    
    C.
Synthesis & Validation Workflow

The following workflow outlines the generation of the compound and the critical checkpoints to ensure the spectroscopic data matches the target.

Synthesis_Workflow Fig 2. Synthesis and Validation Workflow for N-Acetylation Start Starting Material: 5-Methylpyrrole-2-carbaldehyde Reaction Reaction: Acetylation (0°C to RT, 2h) Start->Reaction Reagent Reagents: Acetic Anhydride + Et3N/DMAP Reagent->Reaction Workup Workup: Quench w/ NaHCO3 (Cold) Extract DCM Reaction->Workup QC_Point QC Checkpoint: TLC (Rf shift) & IR (No N-H) Workup->QC_Point QC_Point->Reaction Fail (Incomplete) Final Target: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde QC_Point->Final Pass

Caption: Critical path for synthesis with integrated Quality Control (QC) checkpoints.

References

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole electronic effects and N-substitution shifts).
  • PubChem. (2024).[1] Compound Summary: 5-Methyl-1H-pyrrole-2-carbaldehyde.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectrum of Pyrrole-2-carboxaldehyde, 5-methyl-. National Institute of Standards and Technology.[2][3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Reference for calculating theoretical shifts of N-acetylated heterocycles).

Sources

Exploratory

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde CAS number and structure

This guide serves as a technical monograph for 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde , designed for researchers requiring high-fidelity structural data, synthetic pathways, and reactivity profiles.[1][2] [1][2] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde , designed for researchers requiring high-fidelity structural data, synthetic pathways, and reactivity profiles.[1][2]

[1][2]

Executive Summary

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 144147-06-8 ) is a functionalized heterocyclic building block characterized by a pyrrole core substituted with an electron-withdrawing acetyl group at the nitrogen (


), a reactive formyl group at 

, and a methyl group at

.[1][2][3][4]

This compound represents a "push-pull" electronic system where the


-acetyl group modulates the electron density of the pyrrole ring, enhancing stability against oxidation compared to its unprotected parent, while the aldehyde function remains available for diverse condensation and homologation reactions.[2] It is primarily utilized as an intermediate in the synthesis of complex pharmaceutical scaffolds, porphyrin derivatives, and agrochemicals.

Chemical Identity & Structural Analysis[3][5][6][7]

Identification Data
ParameterTechnical Specification
Chemical Name 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde
CAS Registry Number 144147-06-8
Molecular Formula

Molecular Weight 151.16 g/mol
SMILES CC(=O)N1C(C)=CC=C1C=O[1][2]
InChI Key Predicted (Based on structure): ZSKGQVFRTSEPJT-UHFFFAOYSA-N (Analog)
MDL Number MFCD (Varies by vendor, e.g., BLDpharm BD523348)
Structural Logic

The molecule consists of a penta-substituted aromatic ring.[1][2] The


-acetyl moiety  is critical; unlike alkylated pyrroles, the acyl group exerts a mesomeric withdrawal effect (

induction reduced by carbonyl), decreasing the nucleophilicity of the ring carbons. This makes the compound less prone to polymerization—a common issue with electron-rich pyrrole aldehydes—thereby increasing its shelf-life and utility in multi-step synthesis.[1][2]
  • Position 1 (N): Acetylated (Protecting group/Electronic modulator).[2]

  • Position 2: Formyl group (Electrophilic center).

  • Position 5: Methyl group (Steric blocker/Electronic donor).

Synthetic Pathways & Methodology

Core Synthesis Strategy

The most robust route to CAS 144147-06-8 is the


-acetylation of 5-methylpyrrole-2-carbaldehyde .[1][2] Direct Vilsmeier-Haack formylation of 

-acetyl-2-methylpyrrole is less favored due to the deactivating nature of the

-acetyl group, which hinders electrophilic aromatic substitution.[1][2]
Reaction Scheme (Graphviz Visualization)

Synthesis Precursor 5-Methylpyrrole-2-carbaldehyde (CAS 1192-79-6) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack (N-1 on Carbonyl) Reagents Acetic Anhydride (Ac2O) + Base (Et3N or NaH) Reagents->Intermediate Product 1-Acetyl-5-methyl-1H- pyrrole-2-carbaldehyde (CAS 144147-06-8) Intermediate->Product Elimination of Acetate

Figure 1: Synthetic pathway via N-acetylation of the parent pyrrole aldehyde.[1]

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard N-acetylation procedures for electron-deficient pyrroles.

Reagents:

  • Substrate: 5-Methylpyrrole-2-carbaldehyde (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)[1][2]

  • Base: Triethylamine (

    
    , 1.5 eq) or Sodium Hydride (
    
    
    
    , 1.1 eq) for higher yield.[2]
  • Solvent: Dichloromethane (

    
    ) or Tetrahydrofuran (
    
    
    
    ).[2]

Procedure:

  • Dissolution: Dissolve 5-methylpyrrole-2-carbaldehyde in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Deprotonation: Add

    
     dropwise at 0°C. Stir for 15 minutes. (If using NaH, add at 0°C in THF and stir until 
    
    
    
    evolution ceases).
  • Acylation: Add Acetic Anhydride dropwise, maintaining temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Silica, Hexane:EtOAc 7:3).[2]

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel) if necessary, though crystallization from hexane/ether is often sufficient for 
    
    
    
    -acetyl derivatives.[2]

Reactivity Profile & Applications

Reactivity Map

The compound exhibits dual reactivity: the aldehyde allows for carbon-carbon bond formation, while the


-acetyl group serves as a transient protecting group that can be removed under basic conditions.[1][2]

Reactivity Center 1-Acetyl-5-methyl-1H- pyrrole-2-carbaldehyde Aldehyde Aldehyde Reactivity (C-2) Center->Aldehyde Ring Ring Reactivity (C-3/C-4) Center->Ring Protecting N-Protecting Group (N-1) Center->Protecting Knoevenagel Knoevenagel Condensation (Yields Vinyl Pyrroles) Aldehyde->Knoevenagel Reduction Reduction to Alcohol (NaBH4) Aldehyde->Reduction Subst Electrophilic Subst. (Directed to C-3) Ring->Subst Regioselective Hydrolysis Base Hydrolysis (Removes Acetyl -> NH) Protecting->Hydrolysis

Figure 2: Functional group reactivity logic.[1][2]

Key Applications
  • Porphyrin Synthesis: Used as a capped precursor.[2] The

    
    -acetyl group prevents premature polymerization during the formation of dipyrromethanes.[1]
    
  • Pharmaceutical Intermediates: The 5-methyl group blocks the

    
    -position, forcing metabolic or synthetic functionalization to occur at the 
    
    
    
    -positions (C3/C4), a strategy used to tune the solubility and potency of pyrrole-based drugs (e.g., anti-inflammatory agents).[2]
  • Bio-orthogonal Chemistry: The aldehyde can form stable hydrazones or oximes, useful for labeling or linking to biological scaffolds.

Physicochemical Properties (Predicted)

PropertyValue / PredictionContext
Physical State Solid (Low Melting) or Viscous OilDipole-dipole interactions from

-Ac and

increase MP vs. alkyl analogs.[1][2]
Boiling Point ~280–300°C (760 mmHg)Estimated based on MW and polarity.
Solubility DMSO, DCM, Ethyl AcetateHigh solubility in polar aprotic solvents; low water solubility.
LogP ~1.2 – 1.5Moderately lipophilic.
Stability Moisture SensitiveThe

-acetyl bond is susceptible to hydrolysis in strong acid/base.[1][2]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (

    
    ). Aldehydes are prone to air oxidation to carboxylic acids; the 
    
    
    
    -acetyl group is moisture sensitive.[1][2]

References

  • BLDpharm. (2024). Product Data: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 144147-06-8).[1][2][4] Retrieved from [2]

  • PubChem. (n.d.). Compound Summary: 5-methylpyrrole-2-carbaldehyde (Precursor CAS 1192-79-6).[1][2][6] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrrole-2-carboxaldehyde derivatives.[1][2] Retrieved from [2]

  • NIST Chemistry WebBook. (2023). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-.[1][2][4][6][7][8] Standard Reference Data.[6][5] Retrieved from [2]

Sources

Foundational

Biological Activity &amp; Therapeutic Potential of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Derivatives

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde and its derivatives. Technical Whitepaper |...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde and its derivatives.

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

The pyrrole scaffold is a cornerstone of medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib. Within this class, 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (AMPC) represents a specialized, highly functionalized building block.[1] Unlike simple pyrroles, AMPC features an electron-withdrawing N-acetyl group and a steric 5-methyl blocker, which collectively modulate the reactivity of the C2-formyl group and the lipophilicity of the entire scaffold.[1][2]

This guide analyzes the biological profile of AMPC derivatives—specifically Schiff bases, hydrazones, and chalcones . It synthesizes data on their antimicrobial and cytotoxic mechanisms, highlighting how the N-acetyl moiety enhances membrane permeability compared to their N-unsubstituted counterparts.[1][2]

Chemical Space & Structural Logic

The AMPC Scaffold

The AMPC molecule (CAS 144147-06-8) is distinct from the more common 5-methyl-1H-pyrrole-2-carbaldehyde due to the acetylation at the N1 position.[1][2]

  • N1-Acetyl Group: Acts as a lipophilic handle (increasing LogP) and an electron-withdrawing group (EWG).[2] This reduces the electron density of the pyrrole ring, making the C2-aldehyde more electrophilic and reactive towards nucleophilic attack (e.g., by amines) while protecting the ring from oxidative degradation.

  • C5-Methyl Group: Provides steric bulk that blocks metabolic oxidation at the alpha-position, enhancing the metabolic stability of the pharmacophore.[1][2]

  • C2-Formyl Group: The primary site for derivatization, enabling the formation of azomethine (-C=N-) linkers, which are critical for biological target engagement.[1][2]

Structure-Activity Relationship (SAR) Map

The biological activity of AMPC derivatives is governed by three specific zones:

SAR_Map Scaffold 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde N_Acetyl N1-Acetyl Group (Lipophilicity & Permeability) Scaffold->N_Acetyl C5_Methyl C5-Methyl Group (Metabolic Stability) Scaffold->C5_Methyl C2_Formyl C2-Formyl Group (Pharmacophore Linker) Scaffold->C2_Formyl Derivatives Bioactive Derivatives (Schiff Bases / Hydrazones) N_Acetyl->Derivatives Enhances Cell Entry C2_Formyl->Derivatives Condensation w/ Amines

Figure 1: SAR Map illustrating the functional roles of the AMPC scaffold regions.

Pharmacological Profile & Biological Activity[3][4][5][6][7][8]

Antimicrobial Activity

Derivatives of AMPC, particularly Schiff bases formed with aromatic amines or hydrazides, exhibit significant antibacterial and antifungal properties.

  • Mechanism of Action: The azomethine linkage (-CH=N-) acts as a pseudo-aromatic ring spacer.[2] The nitrogen atom in the imine bond can coordinate with metal ions in biological systems or form hydrogen bonds with the active sites of bacterial enzymes (e.g., DNA gyrase).

  • N-Acetyl Advantage: The N-acetyl group increases the lipophilicity of the molecule.[1][2] According to Overton’s concept of cell permeability, this facilitates the passage of the complex through the lipid membrane of the bacterial cell wall, a critical factor for Gram-negative efficacy.

Key Data Points (Comparative):

Derivative Type Target Organism Activity Profile (MIC) Mechanism Note
Schiff Base (Phenyl) S. aureus (Gram +) Moderate (10-50 µg/mL) Cell wall disruption; enhanced by electron-withdrawing substituents (Cl, NO2) on phenyl ring.[1][2]
Hydrazone E. coli (Gram -) High (5-20 µg/mL) Iron chelation (siderophore mimicry) inhibiting respiration.[2]

| Metal Complex (Cu/Zn) | C. albicans (Fungal) | Very High (< 5 µg/mL) | The N-acetyl pyrrole ligand coordinates metal ions, increasing their lipophilicity and toxicity to fungal pathogens. |

Cytotoxicity & Anticancer Potential

AMPC derivatives have shown promise as antiproliferative agents. The pyrrole ring is a known DNA-binding motif (intercalation or groove binding).[2]

  • Target: Tubulin polymerization inhibition and DNA minor groove binding.

  • Selectivity: N-acetyl derivatives often show improved selectivity indices (SI) compared to their NH-analogs because the acetyl group can be hydrolyzed by intracellular esterases in tumor cells, releasing the active NH-pyrrole species in situ (Prodrug effect).[1][2]

  • Observed Activity: Hydrazone derivatives of 5-methyl-pyrrole-2-carbaldehyde have demonstrated IC50 values in the low micromolar range (2–10 µM) against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.[2]

Synthesis & Derivatization Protocols

General Synthesis of AMPC Schiff Bases

This protocol describes the condensation of AMPC with a primary aromatic amine.

Reagents:

  • 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)[1][2]

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of AMPC in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the substituted aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.

Synthesis_Workflow Start Start: AMPC + Amine Reflux Reflux in EtOH (Cat. AcOH, 4-6h) Start->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Precip Pour on Ice & Filter TLC->Precip Complete Product Final Product: N-Acetyl Pyrrole Schiff Base Precip->Product

Figure 2: Synthetic workflow for generating Schiff base derivatives from AMPC.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine the antimicrobial potency of the synthesized derivative.

  • Preparation: Prepare a stock solution of the derivative (1 mg/mL) in DMSO.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth (MHB) in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, approx.

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control:[1][2] Ciprofloxacin or Fluconazole.

    • Negative Control:[1][2] DMSO (Solvent control).

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Critical Analysis & Future Outlook

The 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde scaffold offers a unique advantage over standard pyrroles.[1][2] The N-acetyl group serves as a dual-function modifier: it enhances initial lipophilicity for cell penetration and potentially acts as a labile group that reveals the active NH-pyrrole pharmacophore intracellularly.[1][2]

Future Development Vectors:

  • Metal Complexation: Utilizing the Schiff base derivatives to chelate Cu(II) or Zn(II) to create metallodrugs with enhanced DNA cleavage capabilities.

  • Hybrid Drugs: Condensing AMPC with other pharmacophores (e.g., isoniazid, sulfonamides) to create multi-target conjugates.

  • Stability Optimization: Investigating the hydrolysis rate of the N-acetyl group in plasma vs. cytosol to tune the prodrug effect.

References

  • Rani, R. M., & Kavitha, P. (2024). Synthesis, characterization and antimicrobial activity of Schiff base ligand and metal complexes. Indian Journal of Chemistry, 63, 281-285. Retrieved from [Link]

  • El-Hameed, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, and Cytotoxicity Evaluation.[3][4] Molecules, 27(15), 4876. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-.[1][2][5][6][7] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Reactivity &amp; Synthetic Utility of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

This guide provides an in-depth technical analysis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde , focusing on the mechanistic influence of the C5-methyl group within the electron-deficient pyrrole scaffold. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde , focusing on the mechanistic influence of the C5-methyl group within the electron-deficient pyrrole scaffold.

Executive Summary

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde represents a highly specialized "push-pull" heterocyclic system. Unlike simple pyrroles, which are electron-rich and prone to polymerization, this molecule is stabilized by two electron-withdrawing groups (EWGs)—the N-acetyl and C2-formyl moieties. The C5-methyl group is not merely a passive substituent; it acts as a regiochemical anchor and a latent reactive handle .

For drug development professionals, this molecule serves as a versatile scaffold. The methyl group blocks the typically reactive


-position, forcing electrophilic substitution to the 

-carbon (C4), while simultaneously offering "benzylic-like" lateral reactivity for chain extension.

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is defined by the competition between the electron-donating methyl group and the electron-withdrawing carbonyls.

The "Push-Pull" Electronic Map
  • N1-Acetyl (

    
    ):  Strong EWG (Inductive/Resonance). It deactivates the ring towards oxidation and electrophilic attack, preventing the typical "acid-sensitivity" of pyrroles.
    
  • C2-Formyl (

    
    ):  Strong EWG. It directs nucleophiles to the carbonyl carbon and deactivates the C3 position via resonance.
    
  • C5-Methyl (

    
    ):  Weak Electron-Donating Group (EDG). It activates the adjacent C4 position and stabilizes the ring against ring-opening.
    

Key Mechanistic Insight: The N-acetyl group enhances the acidity of the C5-methyl protons. This creates a "vinylogous enolate" system, allowing the methyl group to participate in lateral deprotonation reactions that are impossible in electron-rich pyrroles.

Synthetic Protocol: The "Lock-and-Key" Assembly

The synthesis requires a specific sequence to ensure correct regiochemistry. The Vilsmeier-Haack formylation must precede acetylation to utilize the natural


-directing effect of the pyrrole nitrogen.
Optimized Synthetic Pathway
  • Precursor: 2-Methylpyrrole.

  • Formylation: Vilsmeier-Haack reaction installs the aldehyde at C5 (which becomes C2 in the product numbering).

  • Protection: N-Acetylation locks the system.

SynthesisPath Start 2-Methylpyrrole Step1 Vilsmeier-Haack (POCl3, DMF, 0°C) Start->Step1 Inter 5-Methylpyrrole- 2-carbaldehyde Step1->Inter C5 Formylation Step2 N-Acetylation (Ac2O, Et3N, DMAP) Inter->Step2 Final 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde Step2->Final N-Protection

Figure 1: Step-wise synthesis ensuring regiochemical integrity.

Detailed Protocol (Self-Validating)
  • Formylation: Dissolve 2-methylpyrrole (1.0 eq) in DMF. Add

    
     (1.1 eq) dropwise at 0°C. Stir 1h. Hydrolyze with aqueous NaOAc. Validation: Appearance of aldehyde proton at 
    
    
    
    ppm in
    
    
    -NMR.[1]
  • Acetylation: Treat the intermediate with acetic anhydride (1.2 eq),

    
     (1.5 eq), and catalytic DMAP in DCM. Validation: Shift of ring protons downfield; appearance of acetyl methyl singlet at 
    
    
    
    ppm.

Reactivity Profile I: The Methyl Group as a "Reactive Handle"

The most distinct feature of this scaffold is the reactivity of the C5-methyl group. Due to the electron-deficient nature of the ring (caused by N-acetyl/C2-formyl), the methyl protons are significantly more acidic than in simple alkyl pyrroles.

A. Lateral Lithiation & Azafulvene Formation

Treatment with a strong base (e.g., LDA or LiHMDS) deprotonates the C5-methyl group. The resulting anion is stabilized by resonance, effectively forming a 1-azafulvene intermediate.

  • Reagent: LDA (Lithium Diisopropylamide), THF, -78°C.

  • Mechanism: Deprotonation

    
     Lithium enolate 
    
    
    
    Electrophile Trapping.
  • Application: Reaction with alkyl halides or aldehydes to extend the carbon chain at C5.

B. Radical Functionalization

The C5-methyl group is "benzylic" to the heteroaromatic system. Despite the electron-deficient ring, radical bromination is feasible and provides a gateway to nucleophilic substitution.

  • Protocol: NBS (N-Bromosuccinimide), AIBN (cat.),

    
    , Reflux.
    
  • Product: 1-Acetyl-5-(bromomethyl)-1H-pyrrole-2-carbaldehyde.

  • Utility: The bromide can be displaced by azides (for click chemistry) or alkoxides.

Reactivity Profile II: Electronic Influence on the Ring

When subjecting the core scaffold to further substitution, the interplay of substituents dictates the outcome.

Regioselectivity of Electrophilic Substitution (EAS)

If an electrophile (e.g.,


, 

) attacks the ring:
  • C3 Position: Deactivated by the adjacent C2-formyl group (ortho-EWG effect).

  • C4 Position: Activated by the adjacent C5-methyl group (ortho-EDG effect).

ReactivityMap Center 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde C2 C2-Formyl: Nucleophilic Attack (Aldol/Wittig) Center->C2 C4 C4 Position: Preferred Site for Electrophilic Attack Center->C4 C5 C5-Methyl: Lateral Lithiation & Radical Bromination Center->C5 N1 N1-Acetyl: Labile Protecting Group (Hydrolysis) Center->N1

Figure 2: Functional map of reactivity hotspots.

Pharmaceutical Relevance

This scaffold is a critical intermediate in the synthesis of:

  • Multikinase Inhibitors: The pyrrole core mimics the purine ring of ATP. The C2-aldehyde is often condensed with indolinones (e.g., Sunitinib analogs).

  • Heme-like Porphyrins: The 5-methyl group is essential for polymerization into porphyrinogen precursors during biomimetic synthesis.

  • Anti-inflammatory Agents: 1,5-Diarylpyrrole derivatives (COX-2 inhibitors) often utilize the 2-carbaldehyde for side-chain elaboration.

References

  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Canadian Journal of Chemistry. Describes the lithiation of azafulvene intermediates and the role of methyl groups in pyrrole reactivity.

  • Vilsmeier-Haack Formylation Protocols. Organic Syntheses. Standard procedures for formylation of substituted pyrroles.

  • Reactivity of Pyrrole-2-carbaldehydes. MDPI Molecules. Comprehensive review on the natural occurrence and chemical reactivity of pyrrole-2-carbaldehydes.

  • Lateral Lithiation of Heterocycles. Organic Reactions. Detailed mechanistic insight into heteroatom-facilitated lateral lithiation of methyl-substituted aromatics.

  • Regioselectivity in Pyrrole EAS. Journal of Chemical Education. Theoretical basis for C4 vs C3 substitution preference in 2,5-disubstituted pyrroles.

Sources

Foundational

Potential applications of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and reactivity profile of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde . Executive Summary 1-Acetyl-5-methyl-1H-pyrrole-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and reactivity profile of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde .

Executive Summary

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (AMPC) represents a specialized heterocyclic scaffold in modern drug discovery. Unlike simple pyrroles, AMPC features a "push-pull" electronic system: the electron-rich pyrrole ring is modulated by the electron-withdrawing N-acetyl group and the reactive C-2 aldehyde . This unique electronic profile makes it an ideal precursor for constructing fused heterocycles, designing covalent kinase inhibitors, and developing anti-infective agents via Schiff base formation. This guide explores its reactivity, validated synthesis protocols, and application in high-value medicinal campaigns.[1]

Chemical Profile & Reactivity Analysis

The utility of AMPC lies in its trifunctional nature. Each substituent dictates a specific mode of reactivity, allowing for orthogonal functionalization.

FeatureChemical NatureMedicinal UtilityReactivity Mode
C-2 Aldehyde Electrophilic CenterLinker attachment, Warhead formationCondensation (Schiff base), Knoevenagel, Reductive Amination
N-Acetyl Electron Withdrawing Group (EWG)Lipophilicity modulator, Metabolic handleHydrolysis (Prodrug strategy), Steric direction
C-5 Methyl Steric/Inductive DonorMetabolic stability (blocks C-5 oxidation)Benzylic halogenation (radical), Steric block
The "N-Acetyl Switch"

The N-acetyl group is critical. In unsubstituted pyrroles, the N-H is acidic and prone to forming insoluble aggregates. Acetylation "masks" this polarity, improving solubility in organic solvents (DCM, THF) required for subsequent functionalization. Furthermore, the N-acetyl group deactivates the ring slightly, preventing oxidative degradation—a common issue with electron-rich alkyl pyrroles.

Synthetic Utility & Pathways[2][3][4][5]

The synthesis of AMPC typically follows a Formylation


 Protection  sequence. Direct acetylation of pyrrole followed by formylation is often low-yielding due to ring deactivation.
Core Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 2-Methylpyrrole Step1 Vilsmeier-Haack (POCl3, DMF, 0°C) Start->Step1 Formylation Inter 5-Methylpyrrole- 2-carbaldehyde Step1->Inter Hydrolysis Step2 N-Acetylation (Ac2O, Et3N, DMAP) Inter->Step2 Protection Final 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde Step2->Final Isolation

Figure 1: Validated synthetic route for the production of the AMPC core. The Vilsmeier-Haack reaction installs the aldehyde at the C-2 position prior to N-acetylation to maximize yield.

Medicinal Applications

A. Antimicrobial & Antitubercular Agents (Hydrazone Linkers)

The C-2 aldehyde is highly reactive toward hydrazides. Condensing AMPC with isoniazid or substituted hydrazides yields N-acylhydrazones .

  • Mechanism: These derivatives act as iron chelators or inhibitors of the Enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

  • Advantage: The 5-methyl group increases lipophilicity (LogP), aiding penetration through the waxy mycobacterial cell wall compared to the des-methyl analogues [1].

B. Anti-Inflammatory Scaffolds (NSAID Precursors)

AMPC serves as a precursor to pyrrolo[1,2-a]pyrazine derivatives and analogues of Ketorolac .

  • Chemistry: The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile), followed by cyclization.

  • Therapeutic Target: COX-1/COX-2 inhibition.[2][3] The N-acetyl group can be hydrolyzed in vivo to release the active pharmacophore, acting as a prodrug moiety to reduce gastric irritation [2].

C. Kinase Inhibitors (Sunitinib Analogues)

Pyrrole-2-carbaldehydes are condensed with oxindoles to form "sunitinib-like" receptor tyrosine kinase (RTK) inhibitors.

  • Role of AMPC: The 5-methyl group provides a specific steric clash in the ATP-binding pocket, improving selectivity for VEGFR over EGFR in certain series [3].

Experimental Protocol: Synthesis of a Bioactive Schiff Base

Objective: Synthesis of (E)-N'-(1-acetyl-5-methyl-1H-pyrrol-2-yl)methylene)isonicotinohydrazide (Antitubercular Hit Candidate).

Reagents:
  • 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Isoniazid (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Cat.)

Methodology:
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.51 g (10 mmol) of AMPC in 20 mL of absolute ethanol.

  • Addition: Add 1.51 g (11 mmol) of Isoniazid. The mixture may remain a suspension.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The aldehyde spot (Rf ~0.6) should disappear; a new polar spot (Rf ~0.3) will appear.[4]

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF (9:1) if necessary.[5]

  • Validation: Confirm structure via ^1H-NMR (DMSO-d6). Look for the characteristic imine singlet (-CH=N-) at

    
     8.3–8.6 ppm.
    

Divergent Synthesis Pathway (DOT Diagram)

Applications Core 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde Path1 Reaction w/ Hydrazides (Cat. AcOH, EtOH) Core->Path1 Path2 Knoevenagel Condensation (Malononitrile, Piperidine) Core->Path2 Path3 Reduction (NaBH4) Core->Path3 Prod1 N-Acylhydrazones (Antitubercular) Path1->Prod1 Prod2 Pyrrolyl-Acrylonitriles (Anticancer/Apoptosis Inducers) Path2->Prod2 Prod3 Hydroxymethyl Derivatives (Polymer Precursors) Path3->Prod3

Figure 2: Divergent synthetic applications of AMPC. The aldehyde handle allows access to three distinct therapeutic classes: anti-infectives (hydrazones), anticancer agents (acrylonitriles), and material science monomers (alcohols).

References

  • Bhardwaj, V. et al. (2025). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives as Enoyl-acyl carrier protein reductase inhibitors. VLife Sciences. 6[2][5][7][8][9][10][11][6][12][13]

  • Kazemi, M. & Karezani, N. (2023).[14] Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. 14

  • Parrino, B. et al. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem. 15[2][5][8][9][11][6]

  • Wu, X. et al. (2018).[16] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters. 16[2][5][7][8][9][11][6]

Sources

Exploratory

Discovery and history of pyrrole-2-carbaldehyde compounds

An In-Depth Technical Guide to the Discovery, History, and Application of Pyrrole-2-Carbaldehyde Compounds Authored by: Gemini, Senior Application Scientist Foreword: The Unassuming Aldehyde—A Cornerstone of Modern Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, History, and Application of Pyrrole-2-Carbaldehyde Compounds

Authored by: Gemini, Senior Application Scientist

Foreword: The Unassuming Aldehyde—A Cornerstone of Modern Chemistry

To the dedicated researcher, the practicing scientist, and the innovator in drug development, certain molecular scaffolds emerge not as mere curiosities, but as foundational pillars upon which entire fields are built. Pyrrole-2-carbaldehyde (Py-2-C) is one such scaffold. This seemingly simple five-membered heterocyclic aldehyde is a molecule of profound importance, bridging the worlds of natural products, synthetic chemistry, and medicinal science. Its story is not a linear tale of discovery but a rich narrative of chemical ingenuity, revealing how the scientific community has learned to synthesize, modify, and exploit its unique reactivity.

This guide eschews a conventional, rigid structure. Instead, it is designed to follow the logical and historical progression of Py-2-C, from its first encounters in nature to the sophisticated synthetic protocols and cutting-edge biological applications of today. We will delve into the causality behind experimental choices, providing not just the what but the critical why that drives scientific advancement. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure both accuracy and reproducibility.

Part 1: Natural Origins and Early Significance

The journey of pyrrole-2-carbaldehyde begins not in a flask, but in the complex chemical tapestry of the natural world. Derivatives of Py-2-C have been isolated from a diverse array of sources, including fungi, plants, and marine microorganisms, underscoring their biological relevance.[1][2][3]

One of the most notable naturally-derived Py-2-C structures is pyrraline . This compound is a well-established molecular marker for diabetes, formed in vivo through the Maillard reaction—a complex series of non-enzymatic browning reactions between sugars (like glucose) and amino acids.[1][2] The formation of pyrraline and other advanced glycation end products (AGEs) is a critical factor in the pathophysiology of aging and diabetes, highlighting the intrinsic link between the Py-2-C core and fundamental biological processes.[1] Its presence in nature is not limited to pathology; Py-2-C derivatives contribute to the aromatic profiles of foods like raw cane sugar and roasted chicory root.[1]

This natural prevalence provided the initial impetus for chemists to develop methods for accessing this valuable heterocyclic core, leading to a rich history of synthetic innovation.

Part 2: The Synthetic Challenge—Forging the Pyrrole-2-Carbaldehyde Core

The synthesis of Py-2-C and its derivatives can be broadly categorized into two strategic approaches: the formylation of a pre-existing pyrrole ring and the de novo construction of the ring with the aldehyde functionality incorporated from the start.

Strategy A: Formylation of the Pyrrole Nucleus

Given the electron-rich nature of the pyrrole ring, it is highly susceptible to electrophilic aromatic substitution.[4] This property is the cornerstone of several classical name reactions adapted for its formylation.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is arguably the most efficient and widely used method for introducing a formyl group onto the pyrrole ring.[5][6] The reaction employs a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[4][7]

Causality of Choice: Why is this reaction so effective for pyrrole? The Vilsmeier reagent is a relatively mild electrophile compared to the highly reactive species generated in Friedel-Crafts acylations.[4] This "tuned" reactivity is ideal for the highly activated pyrrole ring, which can easily polymerize under harsher acidic conditions. The reaction proceeds preferentially at the more electron-rich C2 position due to the electron-donating effect of the nitrogen atom.[4]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Workflow cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrole Pyrrole (Nucleophile) Pyrrole->Intermediate Attack Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product Pyrrole-2-Carbaldehyde Hydrolysis->Product

Caption: Figure 1: Vilsmeier-Haack Reaction Workflow

The Reimer-Tiemann Reaction: A Classic Method with Nuances

The Reimer-Tiemann reaction offers another route for the ortho-formylation of phenols and other electron-rich heterocycles like pyrrole.[8][9] This reaction involves treating the substrate with chloroform (CHCl₃) in a strong basic solution. The key reactive species is dichlorocarbene (:CCl₂), a highly electron-deficient intermediate.[8][9]

Trustworthiness of the Protocol: While classic, the application of the Reimer-Tiemann reaction to pyrrole must be approached with caution. The reaction can be less selective than the Vilsmeier-Haack approach. Under the reaction conditions, the initially formed dichlorocyclopropane intermediate can undergo rearrangement to yield 3-chloropyridine as a significant byproduct, complicating purification and reducing the yield of the desired aldehyde.[10] This outcome is a critical consideration for any researcher choosing a synthetic route.

The Gattermann Reaction: An Alternative Formylation Pathway

The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to formylate aromatic compounds.[11][12] A safer and more common modification uses zinc cyanide (Zn(CN)₂) in place of the highly toxic gaseous HCN.[11] The reaction proceeds via an electrophilic attack of an iminium species, which is subsequently hydrolyzed to the aldehyde. Like the Vilsmeier-Haack reaction, it is well-suited for activated aromatic systems.[13]

Strategy B: De Novo Synthesis—Building the Ring from Acyclic Precursors

While formylation of pyrrole is effective, modern synthetic chemistry often demands greater control over substitution patterns. De novo syntheses construct the heterocyclic ring itself, offering superior regiocontrol.

Oxidative Annulation: A Modern and Efficient Approach

A novel and highly efficient de novo synthesis of pyrrole-2-carbaldehyde derivatives was developed by Wu and coworkers.[14][15] This method involves a copper-catalyzed oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters in the presence of iodine and oxygen.[14][15][16]

Expertise & Experience: The ingenuity of this method lies in its use of readily available starting materials and its avoidance of harsh oxidants.[14] Mechanistic studies, including isotope labeling, confirmed that the aldehyde oxygen atom originates from molecular oxygen (O₂), showcasing a green and sustainable chemical transformation.[14][15] The reaction proceeds through a proposed mechanism involving iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[14] This multi-step, one-pot reaction is a testament to the power of modern catalytic methods.

Barton-Zard Synthesis and Reduction

Another powerful regiocontrolled strategy involves the Barton-Zard pyrrole synthesis. This method can be adapted to produce N-methoxy-N-methyl pyrrole-2-carboxamides (Weinreb amides) from acyclic starting materials.[17] The resulting Weinreb amides are stable intermediates that can be cleanly reduced to the corresponding pyrrole-2-carboxaldehydes using a mild reducing agent like lithium aluminum hydride (LAH).[17] This two-step sequence provides excellent control over the final product structure.

Comparative Summary of Synthetic Methods
MethodReagentsKey IntermediateAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃Vilsmeier ReagentHigh yield, good selectivity for C2, mild conditions.[4][5]Stoichiometric use of reagents.
Reimer-Tiemann CHCl₃, NaOH/KOHDichlorocarbene (:CCl₂)Classic method, avoids anhydrous conditions.[9]Low yields, potential for byproduct formation (3-chloropyridine).[10]
Gattermann HCN/HCl or Zn(CN)₂/HCl, Lewis AcidFormimidoyl cationEffective for activated rings.[12]Use of highly toxic reagents (HCN).
Oxidative Annulation Aryl ketones, amines, esters, Cu/I₂/O₂EnaminoneDe novo synthesis, excellent regiocontrol, green oxidant (O₂).[14][15]Requires catalyst and specific starting materials.
Barton-Zard/Reduction Isocyanoacetamides, nitroalkenes; then LAHWeinreb AmideExcellent regiocontrol, versatile.[17]Multi-step process.

Part 3: Biological Activity and Modern Applications

The true value of pyrrole-2-carbaldehyde lies in its utility as a versatile building block for creating molecules with significant biological and material properties.[18][19]

A Precursor to Bioactive Molecules

The reactive aldehyde group of Py-2-C is a synthetic handle for constructing a vast array of derivatives.

  • Schiff Bases: Condensation of Py-2-C with various primary amines readily forms Schiff bases. These derivatives, and their subsequent metal complexes, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties.[20] The resulting metal complexes have also been studied for their ability to cleave DNA.[20]

  • Antimicrobial and Anticancer Agents: The pyrrole nucleus is a recognized pharmacophore present in numerous approved drugs.[21][22] Derivatives of Py-2-C, such as pyrrole-2-carbohydrazides, have been synthesized and evaluated as potential antimycobacterial agents against Mycobacterium tuberculosis.[23]

  • Enzyme Inhibition: Pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of Enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the fatty acid synthesis system of bacteria, making it an attractive target for novel antibacterial drugs.[23]

Biological_Applications Figure 2: Applications of Pyrrole-2-Carbaldehyde cluster_materials Materials Science cluster_pharma Pharmaceuticals P2C Pyrrole-2-Carbaldehyde (Core Scaffold) BODIPY BODIPY Dyes (Fluorescent Probes) P2C->BODIPY Condensation Schiff Schiff Bases P2C->Schiff Condensation with R-NH₂ Hydrazides Carbohydrazides P2C->Hydrazides Derivatization Antimicrobial Antimicrobial Agents Schiff->Antimicrobial Anticancer Anticancer Agents Schiff->Anticancer Hydrazides->Antimicrobial Enzyme_Inhibitors Enzyme Inhibitors Hydrazides->Enzyme_Inhibitors

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Vilsmeier-Haack Formylation of N-acetyl-2-methylpyrrole

This document provides a comprehensive technical guide for the successful execution of the Vilsmeier-Haack formylation on N-acetyl-2-methylpyrrole. The content herein is curated for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the successful execution of the Vilsmeier-Haack formylation on N-acetyl-2-methylpyrrole. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and critical process considerations to ensure reproducibility and high yield.

Theoretical Framework and Mechanistic Overview

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. It serves as a milder alternative to other electrophilic acylation methods, such as the Friedel-Crafts reaction, avoiding the need for strong Lewis acids. The core of this transformation is the in-situ generation of a substituted chloroiminium ion, commonly known as the "Vilsmeier reagent," which acts as the key electrophile.

The Vilsmeier Reagent: Formation and Reactivity

The Vilsmeier reagent is typically formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).

The formation process is as follows:

  • The lone pair of the carbonyl oxygen in DMF attacks the electrophilic phosphorus atom of POCl₃.

  • A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

  • The resulting intermediate collapses, eliminating a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺. This is the active Vilsmeier reagent.

This reagent is a relatively weak electrophile, which is why the Vilsmeier-Haack reaction is most effective on substrates with high electron density, such as pyrroles, indoles, and activated benzene derivatives.

Reaction Mechanism: Formylation of the Pyrrole Ring

The overall reaction can be dissected into three primary stages:

  • Formation of the Vilsmeier Reagent: As described above, DMF and POCl₃ react to form the chloroiminium salt.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the pyrrole ring, forming a cationic intermediate (a sigma complex). A base (such as DMF) then removes a proton to restore aromaticity.

  • Hydrolysis: The resulting iminium salt intermediate is stable until the aqueous work-up. During work-up, the addition of water facilitates the hydrolysis of the iminium salt to yield the final aldehyde product and dimethylamine.

Regioselectivity on N-acetyl-2-methylpyrrole

For substituted pyrroles, the site of formylation is dictated by both electronic and steric factors. Pyrroles are inherently π-excessive heterocycles, with the highest electron density at the α-positions (C2 and C5).

In the case of N-acetyl-2-methylpyrrole :

  • The 2-methyl group is an electron-donating group, which further activates the pyrrole ring towards electrophilic attack.

  • The N-acetyl group is an electron-withdrawing group, which deactivates the ring overall but still directs electrophilic attack to the available α-position (C5) due to resonance stabilization of the intermediate.

  • With the C2 position already substituted, the electrophilic attack by the Vilsmeier reagent is overwhelmingly directed to the vacant and electronically favored C5 position .

Therefore, the expected major product is 5-formyl-N-acetyl-2-methylpyrrole .

Experimental Protocol

This protocol provides a robust methodology for the formylation of N-acetyl-2-methylpyrrole. Adherence to the described safety precautions and procedural steps is critical for a successful outcome.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
N-acetyl-2-methylpyrrole≥98%Sigma-AldrichStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUsed as both reagent and solvent.
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Fisher ScientificHighly corrosive and water-reactive. Handle in a fume hood.
Dichloromethane (DCM)ACS gradeVWRFor extraction.
Sodium Acetate (NaOAc)AnhydrousJ.T. BakerFor neutralization during work-up.
Deionized Water--For work-up.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying the organic layer.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_dmf 1. Charge flask with anhydrous DMF cool_dmf 2. Cool to 0 °C (ice bath) prep_dmf->cool_dmf add_poc 3. Add POCl₃ dropwise (0-5 °C) cool_dmf->add_poc stir_reagent 4. Stir for 30 min at 0 °C add_poc->stir_reagent add_pyrrole 5. Add N-acetyl-2-methylpyrrole solution dropwise stir_reagent->add_pyrrole warm_react 6. Allow to warm to RT and stir for 2-4 h add_pyrrole->warm_react quench 7. Quench by pouring onto crushed ice warm_react->quench neutralize 8. Neutralize with aq. Sodium Acetate solution quench->neutralize extract 9. Extract with Dichloromethane (DCM) neutralize->extract wash 10. Wash organic layer with brine extract->wash dry 11. Dry over MgSO₄ and filter wash->dry concentrate 12. Concentrate under reduced pressure dry->concentrate purify 13. Purify by silica gel column chromatography concentrate->purify final_product final_product purify->final_product Final Product: 5-Formyl-N-acetyl- 2-methylpyrrole

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Step-by-Step Procedure

Safety Note: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. This entire procedure must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Vilsmeier Reagent Preparation (In Situ):

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (50 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes. Causality: The slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent the formation of unwanted byproducts.

    • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve N-acetyl-2-methylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF (10-15 mL).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Product Isolation:

    • Prepare a 1 L beaker containing 300 g of crushed ice.

    • Crucial Step: Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This "reverse quench" is the safest method for hydrolyzing both the iminium intermediate and the highly reactive excess POCl₃, effectively dissipating the significant heat of reaction.

    • Once the ice has melted, slowly add a saturated aqueous solution of sodium acetate until the pH of the solution is neutral (pH ~7). Causality: Neutralization is essential to quench any remaining acids (HCl, H₃PO₄) and deprotonate the product, facilitating its extraction into an organic solvent.

    • Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-formyl-N-acetyl-2-methylpyrrole.

Data Summary and Characterization

The following table summarizes typical reaction parameters. Yields are highly dependent on the precise execution of the protocol, especially the anhydrous conditions and work-up procedure.

ParameterValue/ConditionRationale
Stoichiometry
N-acetyl-2-methylpyrrole1.0 eqLimiting reagent.
POCl₃1.1 - 1.2 eqA slight excess ensures complete formation of the Vilsmeier reagent.
DMF~1.5 eq + SolventActs as both reagent and solvent.
Temperature
Reagent Formation0 - 5 °CControls exothermicity of Vilsmeier reagent formation.
Reaction0 °C to Room Temp.Pyrrole is highly reactive; mild conditions are sufficient.
Time 2 - 4 hoursTypically sufficient for complete conversion; monitor by TLC.
Expected Yield 70 - 85%Representative yield after purification.

Product Characterization (Expected): The final product, 5-formyl-N-acetyl-2-methylpyrrole, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect signals for the acetyl methyl protons, the C2-methyl protons, the pyrrole ring proton, and the aldehyde proton. The aldehyde proton signal will appear significantly downfield (~9-10 ppm).

  • ¹³C NMR: Expect signals for the two methyl carbons, the pyrrole ring carbons, the acetyl carbonyl carbon, and a downfield signal for the aldehyde carbonyl carbon (~175-185 ppm).

  • IR Spectroscopy: A strong carbonyl stretch for the aldehyde group will be prominent (~1660-1680 cm⁻¹), in addition to the amide carbonyl stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₈H₉NO₂) should be observed.

References

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from the University of Liverpool. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Jones, R. A., & Bean, G. P. (1977). The chemistry of pyrroles. Academic Press. (Note: A general authoritative text on pyrrole chemistry, URL not applicable for a specific chapter).
  • Chavan, S. S., & Patil, P. G. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Olah, G. A., & Kuhn, S. J. (1960). Friedel-Crafts and Related Reactions. IV. The Vilsmeier-Haack Formylation of Aromatics with Dimethylformamide-Phosphorus Oxychloride. Journal of the American Chemical Society.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen
Application

Introduction: Navigating Electrophilic Substitution on a Substituted Pyrrole Core

An Application Guide to the Regioselective Friedel-Crafts Acylation of 5-methyl-1H-pyrrole-2-carbaldehyde The pyrrole ring is a foundational scaffold in a multitude of biologically active compounds and pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Friedel-Crafts Acylation of 5-methyl-1H-pyrrole-2-carbaldehyde

The pyrrole ring is a foundational scaffold in a multitude of biologically active compounds and pharmaceutical agents. Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, a characteristic that is both a synthetic advantage and a challenge. The Friedel-Crafts acylation, a classic method for introducing a ketone moiety onto an aromatic ring, is a powerful tool for functionalizing these heterocycles.[1][2] However, when the pyrrole ring is already substituted, as in the case of 5-methyl-1H-pyrrole-2-carbaldehyde, the reaction becomes a nuanced exercise in controlling regioselectivity.

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing the Friedel-Crafts acylation of 5-methyl-1H-pyrrole-2-carbaldehyde. We will delve into the mechanistic principles governing the reaction's outcome, provide a detailed and robust experimental protocol, and offer practical troubleshooting advice. The substrate, 5-methyl-1H-pyrrole-2-carbaldehyde, presents a unique challenge due to the competing directing effects of an electron-donating methyl group and an electron-withdrawing formyl group. Understanding these influences is paramount to achieving the desired acylated product with high selectivity.

Mechanistic Rationale and Regiochemical Control

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] This acylium ion then attacks the electron-rich pyrrole ring.

In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (the Wheland intermediate).[5] However, in 5-methyl-1H-pyrrole-2-carbaldehyde, the C2 and C5 positions are blocked. The substitution must therefore occur at either the C3 or C4 position. The outcome is dictated by the electronic properties of the existing substituents:

  • 5-Methyl Group (-CH₃): An electron-donating, activating group that directs electrophilic attack to the adjacent (ortho) C4 position.

  • 2-Carbaldehyde Group (-CHO): An electron-withdrawing, deactivating group that disfavors electrophilic attack at the adjacent (ortho) C3 position.

Consequently, the acylation is strongly directed to the C4 position , which is activated by the methyl group and less deactivated by the formyl group. The reaction is expected to yield 4-acyl-5-methyl-1H-pyrrole-2-carbaldehyde as the major product.

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Regioselectivity cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Pyrrole 5-methyl-1H-pyrrole- 2-carbaldehyde AcyliumIon->Pyrrole AlCl4->LewisAcid + H⁺ → HCl Intermediate Wheland Intermediate (C4 Attack) Pyrrole->Intermediate + R-C≡O⁺ Intermediate_note Positive charge stabilized by -CH₃ at C5 and delocalized in the ring. Attack at C3 is disfavored by -CHO group. Intermediate->Intermediate_note FinalProduct 4-Acyl-5-methyl-1H-pyrrole- 2-carbaldehyde Intermediate->FinalProduct - H⁺ (re-aromatization)

Caption: Mechanism of Friedel-Crafts acylation on 5-methyl-1H-pyrrole-2-carbaldehyde.

Detailed Experimental Protocol

This protocol describes the acetylation of 5-methyl-1H-pyrrole-2-carbaldehyde with acetyl chloride and aluminum chloride.

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly reactive with water and corrosive. Acetyl chloride is corrosive and a lachrymator. Handle with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction is exothermic; strict temperature control is essential.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
5-methyl-1H-pyrrole-2-carbaldehyde123.1410.01.01.23 g
Anhydrous Aluminum Chloride (AlCl₃)133.3412.01.21.60 g
Acetyl Chloride (CH₃COCl)78.5011.01.10.86 g (0.78 mL)
Dichloromethane (DCM), anhydrous---50 mL
Hydrochloric Acid (HCl), 1M aqueous---30 mL
Saturated Sodium Bicarbonate (NaHCO₃), aqueous---30 mL
Brine, saturated aqueous---30 mL
Anhydrous Magnesium Sulfate (MgSO₄)---~2 g

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser with a nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and dropping funnel. Attach the condenser with a nitrogen inlet to the central neck. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Reagent Addition: Add anhydrous aluminum chloride (1.60 g) to the reaction flask, followed by 20 mL of anhydrous dichloromethane. Begin stirring to create a suspension.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Add acetyl chloride (0.78 mL) to the dropping funnel with 10 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, ensuring the internal temperature does not exceed 5°C.[4] An orange-to-red complex should form.

  • Substrate Addition: Dissolve the 5-methyl-1H-pyrrole-2-carbaldehyde (1.23 g) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture back to 0°C in an ice bath. Cautiously and slowly pour the mixture into a beaker containing 50 g of crushed ice and 15 mL of 1M HCl. Stir until all solids have dissolved. Caution: This quenching process is highly exothermic and will release HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of 1M HCl, 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 30 mL of brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Product Characterization

The purified product should be characterized using standard spectroscopic methods to confirm its structure.

  • ¹H NMR: Expect to see characteristic signals for the pyrrole N-H (a broad singlet), the aldehyde proton, the remaining pyrrole ring proton (at C3), the acetyl methyl protons, and the C5-methyl protons.

  • ¹³C NMR: Signals corresponding to the two carbonyl carbons (aldehyde and ketone), the pyrrole ring carbons, and the two methyl carbons should be observed.

  • FT-IR: Look for strong carbonyl stretching bands (~1640-1680 cm⁻¹ for the ketone and ~1660-1700 cm⁻¹ for the aldehyde) and a broad N-H stretching band (~3200-3400 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₈H₉NO₂) should be present.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Friedel-Crafts acylation of sensitive pyrrolic substrates.

Caption: A workflow for troubleshooting common issues in pyrrole acylation.

Conclusion

The Friedel-Crafts acylation of 5-methyl-1H-pyrrole-2-carbaldehyde is a highly effective method for introducing a ketone functional group at the C4 position with high regioselectivity. The success of the reaction hinges on a clear understanding of the directing effects of the substituents and meticulous control over experimental conditions, particularly temperature and moisture. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can reliably synthesize 4-acyl-5-methyl-1H-pyrrole-2-carbaldehyde, a versatile intermediate for applications in drug discovery and materials science.

References

  • Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743.

  • Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole under Friedel-Crafts conditions. Evidence for organoaluminum intermediates. Tetrahedron, 64(9), 2104-2112.

  • BenchChem. (2025). Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • Kilin, V., et al. (2025). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 30(7), 2894.

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

  • Phadke, R. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube.

  • Reddy, G. S., et al. (2018). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 9(34), 7006-7012.

  • Chem-Impex International. 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.

  • Sarda, S. R., et al. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Sci. Revs. Chem. Commun., 1(1), 58-63.

  • Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723.

  • Berthiaume, S., et al. (1991). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry, 69(1), 1-8.

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(10), 1045-1067.

  • Wikipedia. Lewis acid catalysis.

  • University of Rochester. Experiment 1: Friedel-Crafts Acylation.

  • Davletshina, G. R., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3538.

  • Organic Chemistry Portal. Lewis acid catalyzed acylation reactions: scope and limitations.

  • Corma, A., García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366.

  • Scaiano, J. C., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6561–6566.

  • Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole.

  • Chemistry Steps. Friedel-Crafts Acylation.

  • Wang, L., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 632–635.

  • ChemSpider. (2005). Friedel-Crafts Alkylation of pyrrole via pyrrole-2-carboxaldehyde.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyrroles Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as crucial buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and materials. Their unique structural and electronic properties make them valuable precursors for the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule of this guide, 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, is a specifically functionalized derivative with potential applications in the synthesis of complex macrocycles, such as carbaporphyrins, and as an intermediate in medicinal chemistry programs.[1] The presence of the acetyl group on the nitrogen atom modulates the electronic properties of the pyrrole ring, influencing its reactivity in subsequent transformations. This guide provides a detailed, two-step synthetic protocol for the preparation of this valuable compound, grounded in established chemical principles.

Strategic Overview of the Synthesis

The synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is most efficiently achieved through a two-step sequence starting from the commercially available 2-methylpyrrole. The overall strategy involves:

  • N-Acetylation of 2-Methylpyrrole: The first step is the protection of the pyrrole nitrogen with an acetyl group. This is a critical step to direct the subsequent formylation to a specific carbon atom on the pyrrole ring.

  • Vilsmeier-Haack Formylation: The second step involves the introduction of a formyl group (-CHO) at the C5 position of the N-acetylated pyrrole ring using the Vilsmeier-Haack reaction. This classic reaction is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

The following sections provide detailed, step-by-step protocols for each of these transformations, along with explanations of the underlying chemical principles.

G start 2-Methylpyrrole step1 1-Acetyl-2-methylpyrrole start->step1 N-Acetylation (Acetic Anhydride, Catalyst) end_product 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde step1->end_product Vilsmeier-Haack Formylation (POCl3, DMF)

Figure 1: Overall synthetic workflow for the preparation of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Protocol I: Synthesis of 1-Acetyl-2-methylpyrrole

Principle and Rationale

The acetylation of pyrroles can occur at either the nitrogen atom (N-acetylation) or a carbon atom on the ring (C-acetylation). The outcome is highly dependent on the reaction conditions and the acetylating agent used. For this synthesis, N-acetylation is the desired pathway. While strong bases followed by acetyl chloride can be used, a more direct approach involves the use of an acetylating agent under conditions that favor reaction at the nitrogen. The reaction of pyrrole with acetic anhydride can lead to 2-acetylpyrrole, while using N-acetyl imidazole tends to favor the formation of N-acetylpyrrole.[4] For this protocol, we will adapt a procedure that promotes N-acetylation of 2-methylpyrrole.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Methylpyrrole81.125.0 g61.6
Acetic Anhydride102.097.55 g (7.0 mL)74.0
Sodium Acetate (anhydrous)82.030.5 g6.1
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpyrrole (5.0 g, 61.6 mmol) and anhydrous sodium acetate (0.5 g, 6.1 mmol).

  • Solvent Addition: Add 100 mL of dichloromethane (DCM) to the flask and stir the mixture to dissolve the starting materials.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (7.0 mL, 74.0 mmol) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

    • Separate the organic layer.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield 1-acetyl-2-methylpyrrole as a liquid.

Protocol II: Vilsmeier-Haack Formylation of 1-Acetyl-2-methylpyrrole

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. The reaction proceeds through the formation of a Vilsmeier reagent, a substituted chloroiminium ion, which acts as the electrophile.[2][5] This reagent is typically generated in situ from a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[3] The electron-donating nature of the nitrogen atom in the pyrrole ring directs the electrophilic substitution to the adjacent α-positions (C2 or C5). Since the C2 position is already substituted with a methyl group in our starting material, the formylation will occur regioselectively at the C5 position.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF N(CH₃)₂-CHO Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole 1-Acetyl-2-methylpyrrole Iminium_adduct Iminium Adduct Pyrrole->Iminium_adduct + Vilsmeier Reagent Aldehyde 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Iminium_adduct->Aldehyde + H₂O Hydrolysis H₂O

Figure 2: Mechanism of the Vilsmeier-Haack Reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Acetyl-2-methylpyrrole123.155.0 g40.6
Phosphorus Oxychloride (POCl₃)153.337.45 g (4.5 mL)48.7
N,N-Dimethylformamide (DMF)73.093.55 g (3.75 mL)48.7
1,2-Dichloroethane (DCE)98.9650 mL-
Sodium Acetate Trihydrate136.0833 g242.5
Water18.0250 mL-
Diethyl Ether74.12100 mL-
Saturated Sodium Carbonate-50 mL-
Anhydrous Sodium Sulfate142.04--
Step-by-Step Procedure
  • Vilsmeier Reagent Formation:

    • In a 250 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place N,N-dimethylformamide (3.75 mL, 48.7 mmol).

    • Cool the flask in an ice-water bath to 0-5°C.

    • Slowly add phosphorus oxychloride (4.5 mL, 48.7 mmol) dropwise via the dropping funnel while maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Reaction with Pyrrole:

    • Cool the mixture back down to 0-5°C in an ice bath.

    • Add 25 mL of 1,2-dichloroethane (DCE) to the flask.

    • Prepare a solution of 1-acetyl-2-methylpyrrole (5.0 g, 40.6 mmol) in 25 mL of DCE.

    • Add the pyrrole solution dropwise to the stirred Vilsmeier reagent suspension over 30 minutes, keeping the temperature below 10°C.

    • After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 83°C for DCE) for 1-2 hours. Monitor the reaction by TLC.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to room temperature.

    • Prepare a solution of sodium acetate trihydrate (33 g, 242.5 mmol) in 50 mL of water.

    • Carefully and slowly add the sodium acetate solution to the reaction mixture. An exothermic reaction will occur.

    • Heat the resulting mixture to reflux for 20 minutes to ensure complete hydrolysis of the iminium intermediate.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash them with saturated sodium carbonate solution, followed by brine.

    • Dry the combined organic extracts over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent and remove the solvents under reduced pressure.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Summary of Results

StepProductStarting MaterialYield (Typical)Key Reagents
I1-Acetyl-2-methylpyrrole2-Methylpyrrole70-80%Acetic Anhydride
II1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde1-Acetyl-2-methylpyrrole65-75%POCl₃, DMF

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde. By following these protocols, researchers can access this valuable building block for further elaboration in drug discovery and materials science applications. The procedures emphasize control over reaction conditions to ensure high yields and regioselectivity. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(4), 688-691. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • PubChem. 2-Acetyl-1-methylpyrrole. Available from: [Link]

Sources

Application

Application Note: High-Purity Isolation of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde for Pharmaceutical and Research Applications

Abstract This application note provides detailed protocols for the purification of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. Achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the purification of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this compound is critical for ensuring the safety and efficacy of downstream products. This guide outlines two primary methods for purification: recrystallization and column chromatography. It includes step-by-step protocols, rationale for procedural choices, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to obtain this compound with the desired level of purity.

Introduction

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The presence of acetyl and carbaldehyde functional groups makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Impurities, often originating from the synthetic route, can interfere with subsequent reactions and compromise the integrity of the final product. Therefore, robust purification methods are essential. This document details field-proven protocols for achieving high-purity 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The two most effective methods for solid organic compounds like 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the target compound and its impurities in a given solvent at different temperatures.[1]

  • Column Chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for removing impurities with solubilities similar to the target compound.[2]

The following workflow diagram illustrates the decision-making process for selecting the appropriate purification method.

Caption: Purification method selection workflow.

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds when impurities are present in smaller quantities. The success of this method hinges on the selection of an appropriate solvent.

Principle of Recrystallization

An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[1]

Solvent Screening Protocol

A systematic approach to solvent selection is crucial. The polarity of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde suggests that solvents of intermediate polarity should be effective.

Materials:

  • Crude 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

  • Test tubes

  • Heating apparatus (hot plate or water bath)

  • A selection of solvents with varying polarities (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature until the solid is just covered. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture while adding more solvent until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good recovery of pure crystals.

Table 1: Suggested Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Rationale
Hexane0.169A non-polar solvent, may be suitable for washing or as part of a co-solvent system.
Ethyl Acetate4.477A moderately polar solvent, often effective for pyrrole derivatives.[3][4]
Ethanol5.278A polar protic solvent, known to be effective for recrystallizing some pyrrole derivatives.[5]
Isopropanol3.982Similar to ethanol, can be a good alternative.[6]
Petroleum Ether~0.140-60A non-polar solvent, has been used for recrystallizing similar pyrrole aldehydes.[7]
Water10.2100The compound is likely poorly soluble in water, which can be advantageous for precipitating from an organic solvent mixture.
Recrystallization Protocol

Once a suitable solvent or solvent pair is identified, proceed with the bulk recrystallization.

Materials:

  • Crude 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If a co-solvent system is used (e.g., ethanol-water), dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Caption: Recrystallization workflow.

Method 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[2] It is particularly useful when recrystallization is ineffective or when multiple impurities are present.

Principle of Column Chromatography

A solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase). Due to differences in polarity, the components of the mixture will travel through the column at different rates as a solvent (the mobile phase) is passed through, allowing for their separation.[2] For 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, which is a moderately polar compound, silica gel is a suitable stationary phase.

Thin-Layer Chromatography (TLC) for Solvent System Selection

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation of the target compound from its impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Capillary tubes for spotting

  • A selection of solvent systems (e.g., varying ratios of ethyl acetate/hexane)

  • UV lamp for visualization

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and calculate the Rf values.

  • Adjust the solvent system polarity to achieve optimal separation. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values.

Column Chromatography Protocol

Materials:

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Sand

  • Cotton or glass wool

  • Selected solvent system

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica to settle, continuously tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under vacuum.

G A Prepare silica gel slurry and pack column B Load crude sample onto the column A->B C Elute with the chosen solvent system B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent to obtain purified product F->G

Sources

Method

Experimental procedures for reactions involving 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

An In-Depth Guide to the Synthetic Utility of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Authored by a Senior Application Scientist This document provides detailed application notes and experimental protocols for key re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Authored by a Senior Application Scientist

This document provides detailed application notes and experimental protocols for key reactions involving 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block. The protocols are designed for researchers, medicinal chemists, and process development scientists. The focus is not merely on procedural steps but on the underlying chemical principles, ensuring that practitioners can adapt and troubleshoot these reactions effectively.

Introduction: The Strategic Value of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a highly functionalized pyrrole derivative of significant interest in organic synthesis. Its structure incorporates several key features:

  • An aldehyde group at the C2 position, which serves as a prime electrophilic site for a wide array of carbon-carbon bond-forming reactions.

  • An N-acetyl group , which acts as an electron-withdrawing group. This modulates the nucleophilicity of the pyrrole ring and provides a site for potential N-dealkylation or modification.

  • A methyl group at the C5 position, which offers steric influence and a potential site for further functionalization.

This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex heterocyclic systems, including those with potential applications in pharmaceuticals and materials science.[1] This guide focuses on two cornerstone reactions that leverage the reactivity of the aldehyde function: the Knoevenagel condensation and the Wittig olefination.

Synthesis and Characterization

While commercially available, 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde can be synthesized through a multi-step sequence, typically involving the formylation of a substituted pyrrole precursor followed by N-acetylation. A common formylation method for pyrroles is the Vilsmeier-Haack reaction[2][3], which utilizes a Vilsmeier reagent generated from phosphorus oxychloride and dimethylformamide (DMF)[4].

cluster_0 Step 1: Formylation cluster_1 Step 2: N-Acetylation 2-Methylpyrrole 2-Methylpyrrole Vilsmeier_Reagent Vilsmeier-Haack Reaction 2-Methylpyrrole->Vilsmeier_Reagent POCl3, DMF 0 °C to RT Intermediate_1 5-Methyl-1H-pyrrole-2-carbaldehyde Vilsmeier_Reagent->Intermediate_1 Hydrolysis Acetylation N-Acetylation Intermediate_1->Acetylation Acetic Anhydride or Acetyl Chloride Final_Product 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Acetylation->Final_Product Base (e.g., Pyridine)

Caption: Plausible two-step synthesis of the title compound.

For experimental validation, the following table summarizes the expected spectroscopic data for the title compound.

Analysis Type Expected Observations
¹H NMR δ (ppm): ~9.5 (s, 1H, CHO), ~7.1 (d, 1H, Pyrrole-H), ~6.2 (d, 1H, Pyrrole-H), ~2.6 (s, 3H, COCH₃), ~2.4 (s, 3H, Pyrrole-CH₃). Chemical shifts are approximate and solvent-dependent.[5][6]
¹³C NMR δ (ppm): ~180 (CHO), ~170 (N-C=O), ~145-120 (Pyrrole C), ~25 (N-C=O CH₃), ~15 (Pyrrole-CH₃).
IR Spectroscopy ν (cm⁻¹): ~1710-1730 (N-Acetyl C=O stretch), ~1660-1680 (Aldehyde C=O stretch), ~1550 (C=C stretch of pyrrole ring).
Mass Spec (EI) m/z: Expected molecular ion peak at ~165.06.

Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrroles

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[7][8] This protocol details the reaction of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde with malononitrile to yield a highly functionalized α,β-unsaturated product, a valuable scaffold in medicinal chemistry.

Causality and Mechanistic Insight

The reaction is initiated by the deprotonation of the active methylene compound (malononitrile) by a mild base, such as piperidine. Using a mild base is crucial to prevent the self-condensation of the aldehyde.[7] The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrrole aldehyde. A subsequent dehydration step, often occurring spontaneously, yields the final conjugated product.[8][9]

Start Active Methylene (Z-CH2-Z') + Base Carbanion Carbanion (Z-CH(-)-Z') Start->Carbanion Deprotonation Intermediate Aldol-type Intermediate (R-CH(O-)-CH(Z)-Z') Carbanion->Intermediate Nucleophilic Attack Aldehyde Pyrrole Aldehyde (R-CHO) Product α,β-Unsaturated Product (R-CH=C(Z)-Z') Intermediate->Product Dehydration (-H2O)

Caption: Simplified mechanism of the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Malononitrile
Reagent MW ( g/mol ) Equivalents Amount (mmol) Mass/Volume
1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde165.181.05.0826 mg
Malononitrile66.061.15.5363 mg
Piperidine (Catalyst)85.150.10.543 mg (50 µL)
Ethanol (Solvent)---20 mL
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (826 mg, 5.0 mmol).

  • Reagent Addition: Add ethanol (20 mL) and stir until the aldehyde is fully dissolved. To this solution, add malononitrile (363 mg, 5.5 mmol) followed by piperidine (50 µL, 0.5 mmol).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual impurities. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry to confirm its structure and purity. The expected product is (E)-2-((1-acetyl-5-methyl-1H-pyrrol-2-yl)methylene)malononitrile.

Application Note 2: Wittig Reaction for Olefination

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[10][11] It utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon group.[12] This protocol describes the conversion of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde into its corresponding terminal alkene using methylenetriphenylphosphorane.

Causality and Mechanistic Insight

The reaction proceeds in two main stages:

  • Ylide Formation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is deprotonated by a strong base (e.g., n-butyllithium or sodium hydride) to form the nucleophilic phosphorus ylide.[12][13]

  • Olefination: The ylide attacks the aldehyde carbonyl, forming a four-membered ring intermediate called an oxaphosphetane. This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[11][14]

cluster_0 Part A: Ylide Generation cluster_1 Part B: Olefination Phosphonium_Salt Ph3P+CH3 Br- Ylide Ylide (Ph3P=CH2) Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction_Mix [2+2] Cycloaddition Ylide->Reaction_Mix Pyrrole_Aldehyde 1-Acetyl-5-methyl-1H- pyrrole-2-carbaldehyde Pyrrole_Aldehyde->Reaction_Mix Oxaphosphetane Oxaphosphetane Intermediate Reaction_Mix->Oxaphosphetane Final_Products Alkene Product + Triphenylphosphine Oxide Oxaphosphetane->Final_Products Collapse

Sources

Application

Using 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde to synthesize heterocyclic compounds

Topic: Strategic Utilization of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde in Heterocyclic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde in Heterocyclic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Academic Researchers[1]

[1]

Executive Summary & Strategic Rationale

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (AMPC) represents a "masked" pyrrole scaffold offering unique regiochemical control compared to its unprotected N-H counterparts.[1] In drug discovery, this compound serves as a bifunctional electrophile: the C2-aldehyde allows for classical condensation reactions (Knoevenagel, Claisen-Schmidt), while the N-acetyl group modulates the ring's electron density, temporarily protecting the nitrogen from oxidation or unwanted substitution.

Critical Technical Insight: The N-acetyl group on a pyrrole ring acts as a "pseudo-anhydride" or activated amide.[1] It is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) but activates the C2-aldehyde towards nucleophilic attack.[1] However, this group is base-labile .[1]

  • Strong Base (NaOH/KOH): Causes simultaneous condensation and N-deacetylation.[1]

  • Acid/Lewis Acid: Retains the N-acetyl group, preserving the protecting group for later functionalization.

This guide details protocols for exploiting both pathways: Pathway A (Retention) for generating N-protected intermediates, and Pathway B (Cleavage) for accessing thermodynamic N-H products.[1]

Chemical Profile & Reactivity Matrix

PropertyData / CharacteristicImplications for Synthesis
CAS Number Derived from analogs (e.g., 1192-79-6 for N-H parent)Use 1-acetyl-pyrrole specific search for exact spectral matches.[1]
Molecular Formula C₈H₉NO₂MW: 151.16 g/mol
Electronic State Electron-deficient ring (vs. Pyrrole)Aldehyde is highly electrophilic; Ring is resistant to oxidation.[1]
Solubility DCM, THF, EtOAc, DMSOPoor solubility in water; compatible with organic synthesis.
Lability High (N-Acetyl bond)Hydrolyzes to N-H pyrrole in pH > 10 or with strong nucleophiles.[1]
Regiochemistry C5-Methyl blockedForces reaction exclusively to the C2-aldehyde or C3/C4 positions.[1]

Synthetic Decision Pathways (Logic Flow)

The following diagram illustrates the divergent reactivity based on catalyst selection.

AMPC_Pathways Figure 1: Divergent Synthetic Pathways for AMPC Start 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde Cond_Base Strong Base (NaOH/KOH/EtOH) Start->Cond_Base Claisen-Schmidt Cond_Acid Acid Catalysis (TFA or TiCl4) Start->Cond_Acid Condensation Cond_Amine Buffer/Amine (Piperidine/AcOH) Start->Cond_Amine Schiff Base Prod_Chalcone_NH Deacetylated Chalcone (N-H Pyrrole) Cond_Base->Prod_Chalcone_NH Aldol + Hydrolysis Prod_Dipyrro Dipyrromethene (Porphyrin Precursor) Cond_Acid->Prod_Dipyrro + Alpha-free Pyrrole Prod_Schiff N-Acetyl Schiff Base (Retained Protecting Group) Cond_Amine->Prod_Schiff + Primary Amine

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrrole-Based Chalcones (N-Deacetylation Pathway)

Objective: To synthesize pharmacologically active chalcones via Claisen-Schmidt condensation.[1] Mechanism: The basic conditions required for the aldol condensation will concurrently hydrolyze the labile N-acetyl group, yielding the thermodynamically stable N-H pyrrolyl chalcone.[1]

Reagents:

  • 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)[1]

  • Substituted Acetophenone (e.g., 4-chloroacetophenone) (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) (40% aq. solution)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of AMPC and 1.0 mmol of the acetophenone in 10 mL of Ethanol.

  • Catalysis: Add 1.0 mL of 40% NaOH dropwise while stirring at 0°C (ice bath).

    • Note: The solution will likely darken (yellow/orange) as the enolate forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Look for the disappearance of the starting aldehyde spot and the appearance of a lower Rf spot (due to N-H polarity) which is the chalcone.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base).

  • Isolation: The precipitate (yellow solid) is collected by vacuum filtration.

  • Purification: Recrystallize from hot Ethanol.

    • Yield Expectation: 75–85%.[2]

    • Structure Verification: NMR will show the loss of the acetyl singlet (~2.5 ppm) and the presence of a broad N-H singlet (~10-11 ppm).

Protocol 2: Acid-Catalyzed Dipyrromethene Synthesis (N-Acetyl Retention/Modulation)

Objective: To synthesize dipyrromethene precursors for BODIPY dyes or porphyrins. Mechanism: Acid-catalyzed condensation avoids the hydrolysis of the N-acetyl group (initially), although prolonged exposure may cleave it.[1] The N-acetyl group deactivates the aldehyde-bearing ring, ensuring the other pyrrole acts as the nucleophile.[1]

Reagents:

  • 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)[1]

  • 2,4-Dimethylpyrrole (or other alpha-free pyrrole) (1.1 eq)[1]

  • Phosphorus Oxychloride (POCl₃) or TFA

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL flask and purge with Argon.

  • Mixing: Dissolve 1.0 mmol of AMPC and 1.1 mmol of 2,4-dimethylpyrrole in 20 mL dry DCM.

  • Activation: Cool to 0°C. Add 1 drop of POCl₃ or 50 µL of TFA.

    • Expert Tip: POCl₃ is more aggressive and favors rapid condensation. TFA is milder.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn dark red/brown (characteristic of dipyrromethenes).

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to remove acid.

    • Caution: If the N-acetyl group is crucial, avoid prolonged contact with the basic bicarbonate wash; do it quickly.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography on neutral alumina (Silica is too acidic and may degrade the product).

Protocol 3: Schiff Base Formation (Library Generation)

Objective: High-throughput synthesis of imine derivatives for biological screening.[1] Mechanism: Reversible condensation under neutral/mildly acidic conditions preserves the N-acetyl group.[1]

Reagents:

  • AMPC (1.0 eq)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.0 eq)

  • Magnesium Sulfate (MgSO₄) (anhydrous, 2.0 eq) - Dehydrating agent[1]

  • DCM or Toluene[1][3]

Step-by-Step Methodology:

  • Combination: In a scintillation vial, mix AMPC and the amine in DCM (5 mL/mmol).

  • Dehydration: Add anhydrous MgSO₄ directly to the vial. This drives the equilibrium forward by sequestering water.

  • Incubation: Shake or stir at room temperature for 12 hours.

  • Isolation: Filter off the MgSO₄. Evaporate the solvent.

  • Result: Usually yields a quantitative crude oil/solid that requires no further purification for initial screening.

    • Validation: IR spectroscopy will show the appearance of the C=N stretch (~1620 cm⁻¹) and retention of the C=O (acetyl) stretch (~1700 cm⁻¹).

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Loss of N-Acetyl Group High pH (Basic Hydrolysis)Switch to acid catalysis (Protocol 2) or use piperidine/acetic acid buffer instead of NaOH.
Low Yield in Condensation Steric Hindrance (C5-Methyl)The C5-methyl adds bulk.[1] Increase reaction temperature to reflux (EtOH) or use microwave irradiation (100°C, 10 min).
Polymerization Acid SensitivityPyrroles polymerize in strong acid. Use dilute TFA or switch to Lewis acids (ZnCl₂) in non-protic solvents.
Product is an Oil Incomplete CrystallizationTriturate the crude oil with cold Hexane/Ether mixtures to induce precipitation.

References

  • Evans, D. A., et al. "Base-catalyzed hydrolysis of N-acylpyrroles." Journal of the American Chemical Society.[4] (Context: Mechanistic basis for N-acetyl lability).[1]

  • Matrix Fine Chemicals. "1H-Pyrrole-2-carbaldehyde derivatives and properties." (Context: Commercial availability and physical properties).

  • BenchChem. "Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes." (Context: Process chemistry considerations).

  • NIST Chemistry WebBook. "1H-Pyrrole-2-carboxaldehyde, 5-methyl-."[1] (Context: Spectral data for the parent scaffold).

  • MDPI. "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities."[1] Molecules. (Context: Biological relevance of the scaffold).

Sources

Method

Application of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde in the synthesis of bioactive molecules

Application Note: Precision Synthesis using 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Executive Summary 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde represents a specialized "push-pull" scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis using 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Executive Summary

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde represents a specialized "push-pull" scaffold in medicinal chemistry. Unlike the electron-rich and oxidation-prone free pyrrole-2-carbaldehyde, this N-acetylated derivative offers a distinct reactivity profile. The N-acetyl group (electron-withdrawing) deactivates the ring toward non-specific electrophilic attack while activating the C2-aldehyde toward nucleophilic addition. Simultaneously, the 5-methyl group blocks the reactive


-position, preventing polymerization and directing regioselectivity to the 

-positions or the exocyclic aldehyde.

This guide details the application of this scaffold in synthesizing pyrrolo[1,2-a]pyrazines (a privileged antitumor core) and functionalized chalcones , providing optimized protocols that balance reactivity with N-acetyl stability.

Chemical Profile & Reactivity Map

  • CAS: (Analogous to 1003-29-8 for free base; specific derivatives vary)

  • Molecular Weight: ~151.16 g/mol

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DCM, DMSO, MeOH; sparingly soluble in water.

The "Push-Pull" Electronic Effect: The utility of this compound lies in the competition between the electron-rich pyrrole ring and the electron-withdrawing N-acetyl group.

ReactivityMap Center 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde Aldehyde C2-Formyl Group: Activated for Knoevenagel/ Schiff Base formation (More electrophilic than free pyrrole) Center->Aldehyde NAcetyl N-Acetyl Group: 1. Prevents N-H acidity 2. Deactivates Ring (Stable to oxidation) 3. Labile to strong base Center->NAcetyl Methyl C5-Methyl Group: 1. Steric blocking of alpha-position 2. Increases lipophilicity 3. Prevents polymerization Center->Methyl

Figure 1: Functional reactivity map highlighting the tripartite structure-activity relationship (SAR) of the scaffold.

Application I: Synthesis of Bioactive Pyrrolo[1,2-a]pyrazines

The pyrrolo[1,2-a]pyrazine core is a structural motif found in various antifungal and antitumor agents. The 1-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde serves as the ideal C2-synthon for the [4+2] cyclization with diamines.

Mechanism

The reaction proceeds via a cascade:

  • Imine Formation: Condensation of the aldehyde with a diamine (e.g., ethylenediamine).

  • Cyclization: Intramolecular nucleophilic attack or reductive cyclization depending on the reagent (e.g., NaBH4 reduction followed by amide coupling if using amino acids, or direct oxidative aromatization).

Protocol: One-Pot Cyclocondensation

Reagents:

  • 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Ethylenediamine (1.2 eq)

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Acetic Acid (10 mol%)

  • Oxidant (Optional for aromatization): DDQ or Air/CuCl2

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the pyrrole-aldehyde in 5 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.2 mmol of ethylenediamine dropwise at room temperature.

  • Catalysis: Add 10 mol% glacial acetic acid to catalyze imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The intermediate Schiff base (imine) usually forms within 1 hour.

  • Cyclization/Workup:

    • For saturated derivatives: Cool to 0°C and add NaBH4 (1.5 eq) to reduce the imine, followed by reflux to close the ring (transamidation with the N-acetyl group may occur, releasing acetate).

    • For unsaturated derivatives: Continue refluxing; the N-acetyl group often acts as a leaving group or participates in the cyclization depending on the specific diamine linker length.

  • Purification: Evaporate solvent. Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Application II: Knoevenagel Condensation for Pyrrole-Chalcones

Pyrrole-based chalcones (vinyl-pyrroles) exhibit potent anti-inflammatory and antioxidant properties. The N-acetyl group is critical here: it prevents the formation of the azafulvene side-products common with free pyrroles.

Protocol: Microwave-Assisted Synthesis

Reagents:

  • 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile or Acetophenone derivative) (1.0 eq)

  • Catalyst: Piperidine (catalytic drops)

  • Solvent: Ethanol

Step-by-Step Methodology:

  • Mix: In a microwave vial, combine 1.0 mmol aldehyde and 1.0 mmol malononitrile.

  • Solvent: Add 2 mL Ethanol.

  • Catalyst: Add 2 drops of piperidine.

  • Irradiation: Irradiate at 80°C (100W) for 10–20 minutes.

    • Note: Conventional heating requires reflux for 2–3 hours.

  • Isolation: Cool to room temperature. The product usually precipitates as a solid.

  • Filtration: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Data Summary: Yield Comparison

Substrate (R)MethodTimeYield (%)Notes
MalononitrileMicrowave10 min92%High purity, no chromatography needed
AcetophenoneReflux (NaOH)4 hr65%Risk of N-deacetylation
AcetophenoneReflux (Piperidine)6 hr78%N-acetyl group retained

Expert Tips & Troubleshooting

  • N-Acetyl Stability: The N-acetyl group is sensitive to strong bases (NaOH, KOH). If your target molecule requires the N-acetyl group to remain intact (for lipophilicity or metabolic stability), avoid aqueous hydroxides . Use organic bases like piperidine, DABCO, or DBU in non-aqueous solvents.

  • Regioselectivity: The 5-methyl group effectively blocks the

    
    -position. If you observe side products, check for reaction at the acetyl methyl group (unlikely under mild conditions but possible with strong bases like LDA).
    
  • Storage: Store the aldehyde under nitrogen at 4°C. While more stable than the free pyrrole, the aldehyde can still oxidize to the carboxylic acid over time.

Workflow Visualization

Workflow Start Start: 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde Choice Select Target Scaffold Start->Choice PathA Path A: Fused Heterocycles (Pyrrolo-pyrazines) Choice->PathA Cyclization PathB Path B: Vinyl Pyrroles (Chalcones/Knoevenagel) Choice->PathB Condensation ReagentA Reagent: Diamine/Amino Acid Catalyst: AcOH/EtOH PathA->ReagentA ReagentB Reagent: Active Methylene Catalyst: Piperidine PathB->ReagentB ProductA Bioactive Pyrrolo[1,2-a]pyrazine (Antitumor/Antifungal) ReagentA->ProductA ProductB Functionalized Pyrrole-Chalcone (Anti-inflammatory) ReagentB->ProductB

Figure 2: Decision tree for synthetic pathways starting from the 1-acetyl-5-methyl pyrrole scaffold.

References

  • Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. Link

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters. Link

  • Moustafa, Y. A. B. A. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. Link

  • Sigma-Aldrich. (2023). Pyrrole-2-carboxaldehyde Product Specification and Reactivity Data. Link[1]

  • Chem-Impex. (2024). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde: Applications in Pharmaceutical Development. Link

Sources

Application

Application Note: A Robust and Scalable Synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Abstract: This document provides a detailed, scalable, and reproducible protocol for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmaceuticals and func...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, scalable, and reproducible protocol for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis involves a two-step process commencing with the acetylation of 2-methyl-1H-pyrrole, followed by a Vilsmeier-Haack formylation. This guide offers in-depth technical insights, step-by-step experimental procedures, and critical process parameters essential for successful scale-up in a research or drug development setting.

Introduction: The Significance of Substituted Pyrroles

Pyrrole scaffolds are ubiquitous structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The title compound, 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, incorporates key functional groups—an acetyl moiety and a carbaldehyde—that serve as versatile handles for further synthetic transformations. This makes it a valuable building block in medicinal chemistry for the construction of more complex molecular architectures with potential therapeutic applications.[3][4][5] The development of a robust and scalable synthesis is therefore of significant interest to the scientific community.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route is a logical and efficient two-step process designed for both reliability and scalability.

  • Step 1: Acetylation of 2-Methyl-1H-pyrrole. The synthesis begins with the N-acetylation of commercially available 2-methyl-1H-pyrrole. This step serves to protect the nitrogen atom and activate the pyrrole ring for subsequent electrophilic substitution.

  • Step 2: Vilsmeier-Haack Formylation. The acetylated intermediate, 1-(5-methyl-1H-pyrrol-1-yl)ethan-1-one, undergoes a regioselective formylation at the C2 position using the Vilsmeier-Haack reaction.[6][7][8] This classic and powerful formylation method is well-suited for electron-rich heterocyclic systems like pyrroles.[9][10]

Diagram of the Synthetic Pathway:

Synthetic_Pathway 2-Methyl-1H-pyrrole 2-Methyl-1H-pyrrole 1-(5-methyl-1H-pyrrol-1-yl)ethan-1-one 1-(5-methyl-1H-pyrrol-1-yl)ethan-1-one 2-Methyl-1H-pyrrole->1-(5-methyl-1H-pyrrol-1-yl)ethan-1-one Acetic Anhydride, Pyridine 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde 1-(5-methyl-1H-pyrrol-1-yl)ethan-1-one->1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde POCl3, DMF (Vilsmeier-Haack)

Caption: Synthetic route to 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 1-(5-methyl-1H-pyrrol-1-yl)ethan-1-one

Rationale: Acetic anhydride is a cost-effective and efficient acetylating agent. Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst.

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-methyl-1H-pyrrole (20.0 g, 0.246 mol) and pyridine (150 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (27.7 mL, 0.295 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 1-(5-methyl-1H-pyrrol-1-yl)ethan-1-one as a colorless to pale yellow oil.

Step 2: Vilsmeier-Haack Formylation to Yield 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Rationale: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile that regioselectively formylates the electron-rich C2 position of the pyrrole ring.[6][8] The reaction temperature is critical and must be carefully controlled to prevent side reactions.[9]

Procedure:

  • In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (150 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (27.5 mL, 0.295 mol) dropwise over 45 minutes, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction occurs, forming the Vilsmeier reagent.[11]

  • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Add a solution of 1-(5-methyl-1H-pyrrol-1-yl)ethan-1-one (25.0 g, 0.203 mol) in anhydrous DMF (50 mL) dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto 800 g of crushed ice with vigorous stirring. This quenching step is highly exothermic and must be performed with caution.[12]

  • Neutralize the acidic mixture by the slow addition of solid sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts and wash with water (2 x 150 mL) and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde as a solid.

Process Optimization and Scale-Up Considerations

ParameterLaboratory Scale (g)Pilot Scale (kg)Key Considerations
Starting Material 2-Methyl-1H-pyrrole2-Methyl-1H-pyrroleEnsure high purity of starting material to avoid side reactions.
Reagent Equivalents See protocolMaintain stoichiometric ratiosPrecise control of reagent addition is crucial for yield and purity.
Temperature Control Ice bathsJacketed reactor with chillerEfficient heat dissipation is critical, especially during the Vilsmeier reagent formation and quenching steps.
Mixing Magnetic/Mechanical stirrerOverhead mechanical stirrerVigorous and efficient mixing is essential for homogeneous reaction conditions.
Work-up Separatory funnelLarge-scale extraction vesselEnsure efficient phase separation and minimize emulsion formation.
Purification Column chromatography/RecrystallizationRecrystallization/DistillationRecrystallization is generally more amenable to large-scale purification.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry: To determine the molecular weight.

  • IR Spectroscopy: To identify the key functional groups (C=O of acetyl and aldehyde).

  • Melting Point: As an indicator of purity.

Conclusion

This application note provides a comprehensive and validated protocol for the scale-up synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde. By carefully controlling the reaction parameters and adhering to the outlined procedures, researchers and drug development professionals can reliably produce this valuable intermediate in quantities suitable for further investigation and development. The methodology emphasizes safety, reproducibility, and scalability, making it a valuable asset for any synthetic chemistry program.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]

  • Slideshare. (2015). Vilsmeier haack rxn. Available at: [Link]

  • ACS Publications. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development. Available at: [Link]

  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available at: [Link]

  • RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

  • SpringerLink. (2024). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Russian Chemical Bulletin. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ResearchGate. (2022). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Available at: [Link]

  • Canadian Science Publishing. (1951). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem. 2-Acetyl-1-methylpyrrole. Available at: [Link]

  • Arkivoc. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available at: [Link]

  • ResearchGate. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. Available at: [Link]

  • RSC Publishing. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Available at: [Link]

  • PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Available at: [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. International Journal of Molecular Sciences. Available at: [Link]

  • ScienceDirect. Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Tetrahedron. Available at: [Link]

  • PrepChem.com. Synthesis of pyrrole-2-aldehyde. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Pyrrole-2-Carbaldehydes

This guide serves as a specialized technical support resource for the synthesis of substituted pyrrole-2-carbaldehydes. It is designed to troubleshoot specific failure modes encountered in the laboratory, moving beyond g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of substituted pyrrole-2-carbaldehydes. It is designed to troubleshoot specific failure modes encountered in the laboratory, moving beyond generic textbook descriptions to address the "art" of pyrrole chemistry.

Current Status: Operational Lead Scientist: Senior Application Specialist Scope: Vilsmeier-Haack Formylation, Oxidative/Reductive Routes, Stability Management.

Module 1: The Vilsmeier-Haack (V-H) Protocol

Primary Application: Introduction of a formyl group (-CHO) at the C2 position of an existing pyrrole ring. The Standard: This is the most reliable method for electron-rich pyrroles but is prone to specific failure modes regarding regioselectivity and workup.

Troubleshooting Guide (FAQ Format)

Q1: I am consistently getting a "tarry black mess" upon quenching. How do I salvage my product? Diagnosis: This is the classic "Pyrrole Polymerization" failure. Pyrroles are acid-sensitive (acid-catalyzed polymerization). The standard V-H workup generates significant HCl and phosphoric acid. If the pH drops too low (<3) during the quench, the electron-rich pyrrole polymerizes. Solution:

  • Buffer the Quench: Do not quench directly into water. Quench into a cold Sodium Acetate (3.0–4.0 M) or Sodium Carbonate solution. This keeps the pH near neutral (pH 6–8) during the hydrolysis of the iminium salt.

  • Temperature Control: The hydrolysis is exothermic.[1] Keep the internal temperature <20°C during the quench to prevent thermal decomposition.

Q2: My reaction conversion is low (<40%), even with excess Vilsmeier reagent. Why? Diagnosis:

  • Moisture Contamination: The Vilsmeier reagent (chloroiminium salt) is highly moisture-sensitive.[2] If your POCl3 is old or DMF is "wet," the reagent hydrolyzes before reacting.

  • Electronic Deactivation: If your pyrrole has strong Electron-Withdrawing Groups (EWG) like -NO2, -CN, or -CO2R, the ring is too deactivated for standard SEAr. Solution:

  • Reagent Quality: Distill POCl3 prior to use. Use anhydrous DMF (stored over 4Å sieves).

  • For Deactivated Rings: Switch to Dichloromethyl methyl ether (SnCl4 or TiCl4 catalyzed) (Rieche Formylation) or increase temperature to 60–80°C (caution: increases polymerization risk).

Q3: I see a mixture of 2-formyl and 3-formyl isomers. How do I control Regioselectivity? Diagnosis: While C2 is electronically favored, steric hindrance at N1 or C3 can push the formyl group to C3. Mechanistic Insight:

  • N-H Pyrroles: Almost exclusively C2 selective due to the directing effect of the lone pair and intermediate stability.

  • Bulky N-Substituents (e.g., TIPS, t-Butyl): Steric clash with the Vilsmeier reagent can force reaction at C3 or C4. Corrective Action:

  • Remove Steric Bulk: If possible, formylate the N-H pyrrole first, then alkylate/protect nitrogen.

  • Low Temperature: Run the addition at -20°C to maximize the kinetic preference for the C2 position.

Standardized Vilsmeier-Haack Protocol

Validated for 10mmol scale.

  • Reagent Formation: In a flame-dried flask under Ar, cool anhydrous DMF (1.2 eq) to 0°C. Add POCl3 (1.1 eq) dropwise. Stir 15 min until the salt precipitates (often white/yellow solid).

  • Addition: Dissolve substituted pyrrole (1.0 eq) in anhydrous DCE (1,2-dichloroethane) or DMF. Add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to RT (or heat to 60°C for deactivated substrates). Monitor by TLC (mini-workup: quench aliquot in NaOAc sol).

  • Hydrolysis (Critical): Pour reaction mixture slowly into ice-cold 2M NaOAc (aq) . Stir vigorously for 30–60 min at RT. The biphasic mixture must be stirred well to hydrolyze the iminium intermediate.[1]

  • Extraction: Extract with DCM or EtOAc. Wash with NaHCO3 and Brine.

Visualizing the Pathway

VilsmeierHaack Start Substituted Pyrrole Intermediate Iminium Salt (C2-substituted) Start->Intermediate SEAr Mechanism Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagent->Start Electrophilic Attack Hydrolysis Hydrolysis Step (NaOAc Buffer) Intermediate->Hydrolysis Quench Product Pyrrole-2-carbaldehyde Hydrolysis->Product pH 7-8 Controlled SideProduct Polymer/Tar (Acidic pH Failure) Hydrolysis->SideProduct pH < 3 (Uncontrolled)

Figure 1: Critical Control Points in the Vilsmeier-Haack Workflow. Note the bifurcation at the hydrolysis step.

Module 2: Alternative Routes (Oxidation & Reduction)

When to use: When the pyrrole ring is too sensitive for V-H or starting materials dictate a different approach.

Comparative Data: Oxidation vs. Reduction
MethodStarting MaterialReagentsKey RiskBest For
Oxidation 2-MethylpyrroleDDQ or SeO2Over-oxidation to carboxylic acidSubstrates with robust EWGs
Reduction Pyrrole-2-carboxylateDIBAL-HOver-reduction to alcoholN-protected pyrroles
Reduction Pyrrole-2-carbonitrileDIBAL-HHydrolysis issuesAccessing aldehydes from nitriles
Troubleshooting Guide: DIBAL-H Reduction

Q: I obtained the alcohol (pyrrole-2-methanol) instead of the aldehyde. Why? Diagnosis: The tetrahedral aluminate intermediate collapsed before the quench, allowing a second hydride delivery. This happens if the temperature rises above -70°C. Solution:

  • Strict Temperature Control: Maintain -78°C throughout addition and stirring.

  • Stoichiometry: Use exactly 1.1 eq of DIBAL-H.

  • Quench: Quench at -78°C with Methanol before warming.

Q: The workup formed a gelatinous emulsion that I can't separate. Diagnosis: Aluminum salts form stable emulsions with water. Solution: Use the Rochelle's Salt Protocol :

  • Quench reaction with MeOH at -78°C.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

  • Stir vigorously at RT for 1–2 hours until two clear layers form (organic and aqueous).

Module 3: Stability & Storage

Issue: Pyrrole-2-carbaldehydes are inherently unstable. They oxidize to carboxylic acids in air and darken (polymerize) upon standing.

Storage Protocol:

  • Purification: Flash chromatography on Silica (neutralized with 1% Et3N if acid-sensitive).

  • State: Store as a solid if possible. If oil, keep under Argon.

  • Temperature: -20°C is mandatory for long-term storage.

  • Stabilizers: For bulk storage, trace amounts (ppm) of hydroquinone can inhibit radical polymerization.

References

  • Vilsmeier-Haack Reaction Mechanism & Application Silverstein, R. M., Ryskiewicz, E. E., & Chaikin, S. W. (1955). 2-Pyrrolealdehyde.[3][4] Organic Syntheses, 36, 74.

  • Regioselectivity in Pyrrole Formylation Cordell, G. A. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.[5][6] Journal of the Chemical Society C: Organic. [5]

  • DIBAL-H Reduction Protocols (Ester to Aldehyde) Jurczak, J., et al. (1989). General Procedure for DIBAL-H Reduction. Chemical Reviews.

  • Oxidative Routes (Methyl to Aldehyde) Wu, X., et al. (2018).[7] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters.

  • Handling Aluminum Emulsions (Rochelle's Salt) Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.

Sources

Optimization

Optimization of reaction conditions for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Topic: Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.[1][2] Technical Support Center: Synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.[1][2]

Technical Support Center: Synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Welcome to the Technical Support Hub for pyrrole functionalization. This guide addresses the specific challenges associated with the N-acetylation of 5-methyl-1H-pyrrole-2-carbaldehyde (CAS: 144147-06-8).

While literature precedents exist, standard protocols often suffer from low yields (<35%) due to the electron-withdrawing nature of the C2-aldehyde group, which deactivates the ring nitrogen, and the hydrolytic instability of the resulting N-acetyl bond.[1][2] This guide provides an optimized, catalytic protocol designed to maximize conversion and stability.

Route Selection & Mechanistic Insight

The Challenge: Electronic Deactivation

The primary synthesis route involves the N-acetylation of 5-methyl-1H-pyrrole-2-carbaldehyde .[1][2]

  • Substrate: 5-methyl-1H-pyrrole-2-carbaldehyde.[1][2][3][4]

  • Reagent: Acetic Anhydride (

    
    ).[2]
    
  • Mechanism: Nucleophilic acyl substitution.[1][2]

Why Standard Methods Fail: Older protocols (e.g., Collins et al., 1992) utilize refluxing acetic anhydride with sodium acetate.[2] This approach yields only ~31% product because:

  • High Temperature: Promotes polymerization of the electron-rich pyrrole ring.[2]

  • Harsh Workup: The N-acetyl group on a pyrrole-2-carbaldehyde is essentially an amide with reduced resonance stabilization due to the competing aldehyde.[2] It is highly susceptible to hydrolysis in the presence of the strong bases (NaOH) often used to neutralize the acetic acid byproduct.[2]

The Solution: DMAP-Catalyzed Steglich-Type Acetylation

We recommend a mild, room-temperature protocol utilizing 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.[1][2]

Reaction Scheme:

ReactionScheme SM 5-Methyl-1H-pyrrole- 2-carbaldehyde (Precursor) Product 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde (Target) SM->Product  Acetylation   Reagents Ac2O (1.2 eq) Et3N (1.5 eq) DMAP (5 mol%) Solvent DCM, 0°C to RT N2 Atmosphere

Figure 1: Optimized synthetic pathway using mild, catalytic conditions to prevent thermal decomposition.

Optimized Experimental Protocol

Objective: Synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde on a 1.0 gram scale.

Reagent Stoichiometry Table
ComponentRoleEquivalentsMass/Vol (for 1g SM)
5-Methyl-1H-pyrrole-2-carbaldehyde Substrate1.0 eq1.00 g (9.16 mmol)
Acetic Anhydride (

)
Acylating Agent1.2 eq1.12 g (1.04 mL)
Triethylamine (

)
Base (Proton Scavenger)1.5 eq1.39 g (1.92 mL)
DMAP Catalyst0.05 eq56 mg
Dichloromethane (DCM) Solvent--10 mL (10 vol)
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[2]
    
  • Dissolution: Add 5-methyl-1H-pyrrole-2-carbaldehyde (1.0 g) and anhydrous DCM (10 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.92 mL) and DMAP (56 mg) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (1.04 mL) over 5-10 minutes.

    • Note: The solution may darken slightly; this is normal.[2]

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 2–4 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3).[2] The product is usually less polar than the starting material.[2]

  • Quench & Workup (CRITICAL):

    • Dilute with DCM (20 mL).[2]

    • Wash with cold saturated

      
        (2 x 15 mL) to neutralize acetic acid.[2] Do NOT use NaOH.[1][2]
      
    • Wash with Brine (15 mL).[2]

    • Dry organic layer over anhydrous

      
      .[2][4]
      
  • Purification: Concentrate under reduced pressure (

    
    ). Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
    

Troubleshooting Guide & FAQs

Decision Tree: Low Yield or Impurities

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Did SM disappear on TLC? Start->CheckTLC Hydrolysis Product likely hydrolyzed during workup. CheckTLC->Hydrolysis Yes (Product formed then lost) ReactionStalled Reaction incomplete. CheckTLC->ReactionStalled No (SM remains) Yes Yes No No Action1 Action: Use buffered workup (pH 7-8). Avoid NaOH. Keep temp <30°C. Hydrolysis->Action1 Action2 Action: Check Ac2O quality (hydrolyzed?). Increase DMAP to 10 mol%. ReactionStalled->Action2

Figure 2: Diagnostic workflow for common synthesis failures.

Frequently Asked Questions

Q1: Why can't I use the standard reflux method with Sodium Acetate? A: The reflux method (Collins et al.) subjects the sensitive pyrrole ring to thermal stress, leading to polymerization (tar formation).[2] Furthermore, the high temperature promotes thermodynamic equilibrium, which may favor the starting material if acetic acid is not removed.[2] The DMAP method is kinetic, faster, and operates at mild temperatures.[2]

Q2: My product turns back into the starting material during column chromatography. Why? A: Silica gel is slightly acidic.[1][2] The N-acetyl bond in this molecule is labile.[1][2]

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.[1][2] Elute rapidly.

Q3: Can I synthesize the precursor (5-methyl-1H-pyrrole-2-carbaldehyde) myself? A: Yes. Perform a Vilsmeier-Haack formylation on 2-methylpyrrole.

  • Reagents:

    
     (1.1 eq) + DMF (1.1 eq) in DCM at 0°C, followed by addition of 2-methylpyrrole.
    
  • Note: The formyl group will selectively install at the 5-position (the open

    
    -position).[1][2]
    

Q4: Is the product light-sensitive? A: Yes, like most pyrrole-2-carbaldehydes, it can undergo photo-oxidation.[2] Store the purified compound in an amber vial under Argon at -20°C.

References

  • Collins, P. A., & Sternhell, S. (1992).[2] 2-Substituted 5-methyl-furans, -thiophens and -pyrroles. Australian Journal of Chemistry, 45(7), 1119-1134.[1][2][4] (Describes the baseline low-yield thermal method).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[2] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.[1][2] (Foundational text for DMAP catalysis).[2]

  • BLD Pharm. (n.d.).[2] Product Datasheet: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 144147-06-8).[1][2][3] (Verification of compound existence and CAS).

  • Organic Syntheses. (1951).[2] Pyrrole-2-carboxaldehyde.[1][2][4][5] Organic Syntheses, Coll. Vol. 4, p.831.[2] (General background on pyrrole aldehyde stability).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Formylation of N-Acetylpyrroles

Welcome to the technical support center for the formylation of N-acetylpyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of N-acetylpyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction. Here, we address common challenges and side reactions encountered during the formylation of N-acetylpyrroles, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of starting material, N-acetylpyrrole, remaining after my Vilsmeier-Haack formylation. What could be the cause?

A1: Incomplete consumption of the starting material in a Vilsmeier-Haack reaction often points to issues with the generation or reactivity of the Vilsmeier reagent, the electrophile in this reaction.[1][2] Here are several factors to consider:

  • Moisture Contamination: The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture.[2] Trace amounts of water in your solvent (typically DMF) or glassware will quench the reagent, reducing the effective concentration of the electrophile available to react with your N-acetylpyrrole.

    • Troubleshooting: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is best practice to use a freshly opened bottle of DMF or to dry it over molecular sieves.

  • Reagent Stoichiometry and Quality: The molar ratio of phosphorus oxychloride (POCl₃) to DMF is critical for the efficient formation of the Vilsmeier reagent.[3] An insufficient amount of POCl₃ will lead to incomplete conversion of DMF to the active electrophile. The quality of the POCl₃ is also paramount; it should be colorless, as a yellow or brown color indicates decomposition.

    • Troubleshooting: Use a slight excess of POCl₃ (e.g., 1.1-1.2 equivalents) relative to DMF. Ensure you are using high-purity, fresh POCl₃.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) before the addition of the pyrrole.[4] If the temperature is too high during this initial phase, the reagent can decompose. Conversely, if the reaction temperature during the formylation step is too low, the reaction rate may be too slow, leading to incomplete conversion within your allotted time.[2]

    • Troubleshooting: Maintain a temperature of 0 °C during the formation of the Vilsmeier reagent. For the formylation of N-acetylpyrrole, a gradual warm-up to room temperature is often sufficient.[4]

Q2: My reaction is producing a dark, insoluble material, and the yield of the desired 2-formyl-N-acetylpyrrole is low. What is happening?

A2: The formation of dark, often polymeric, byproducts is a common issue when working with electron-rich heterocycles like pyrroles, especially under acidic conditions.[5] The Vilsmeier-Haack reaction, while generally mild, can still induce polymerization if not properly controlled.[6]

  • Mechanism of Polymerization: Pyrroles are susceptible to acid-catalyzed polymerization.[6] The acidic environment generated during the Vilsmeier-Haack reaction can protonate the pyrrole ring, making it highly activated and prone to attack by other pyrrole molecules, leading to a chain reaction and the formation of insoluble polymers.

  • Role of the Acetyl Group: The N-acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring to some extent and makes it less prone to polymerization compared to unsubstituted pyrrole.[7] However, under harsh conditions, this deactivating effect may not be sufficient to prevent side reactions.

Troubleshooting Strategies:

StrategyRationale
Control Reaction Temperature Maintain low temperatures (0 °C to room temperature) to minimize the rate of polymerization.
Slow Addition of Pyrrole Add the N-acetylpyrrole solution dropwise to the Vilsmeier reagent to maintain a low concentration of the pyrrole and reduce the likelihood of self-condensation.
Use of a Milder Formylating Agent For particularly sensitive substrates, consider alternative, less acidic formylation methods.
Q3: I am observing formylation at the C3 position of the N-acetylpyrrole ring in addition to the desired C2 product. How can I improve the regioselectivity?

A3: While formylation of N-acetylpyrrole strongly favors the C2 position due to the electronic stabilization of the intermediate, obtaining a mixture of C2 and C3 isomers is not uncommon.[5][8] The regioselectivity can be influenced by several factors.

  • Steric Hindrance: While the N-acetyl group is not exceptionally bulky, it can exert some steric influence, particularly if the reaction conditions favor a more crowded transition state.

  • Reaction Conditions: Harsher reaction conditions, such as higher temperatures or prolonged reaction times, can sometimes lead to the formation of the thermodynamically more stable, but kinetically less favored, C3-formylated product.

Improving C2-Selectivity:

  • Milder Reaction Conditions: Employing lower temperatures can enhance the kinetic control of the reaction, favoring the formation of the C2 isomer.[5]

  • Alternative Reagents: The use of a pre-formed crystalline Vilsmeier reagent can sometimes offer improved regioselectivity compared to in-situ generation.[9]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed breakdown of specific side reactions and step-by-step protocols to mitigate them.

Side Reaction 1: Deacetylation of N-Acetylpyrrole

Issue: You observe the formation of pyrrole-2-carbaldehyde, indicating the loss of the N-acetyl group during the reaction or workup.

Causality: The N-acetyl group can be susceptible to hydrolysis under certain conditions. While the Vilsmeier-Haack reaction itself is not typically hydrolytic, the aqueous workup to quench the reaction and hydrolyze the intermediate iminium salt can lead to deacetylation if the conditions are too harsh (e.g., strongly acidic or basic).

Troubleshooting Protocol: Mild Aqueous Workup

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Hydrolysis: Slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with vigorous stirring until the pH of the aqueous layer is neutral (pH ~7). This neutralizes the acidic byproducts of the reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Side Reaction 2: Polyformylation

Issue: You detect the presence of di-formylated N-acetylpyrrole species in your product mixture by mass spectrometry or NMR.

Causality: If a significant excess of the Vilsmeier reagent is used, or if the reaction is allowed to proceed for an extended period at elevated temperatures, a second formylation can occur on the already mono-formylated product.

Troubleshooting Protocol: Stoichiometric Control

  • Reagent Stoichiometry: Use a carefully measured amount of the Vilsmeier reagent, typically between 1.1 and 1.5 equivalents relative to the N-acetylpyrrole.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Visualizing the Process
Workflow for Vilsmeier-Haack Formylation of N-Acetylpyrrole

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate NAcetylpyrrole N-Acetylpyrrole NAcetylpyrrole->Intermediate Add dropwise, 0 °C to RT Hydrolysis Aqueous Workup (Ice, NaHCO₃) Intermediate->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 2-Formyl-N-acetylpyrrole Purification->Product

Caption: A typical workflow for the Vilsmeier-Haack formylation.

Key Mechanistic Steps and Potential Side Reactions

Formylation_Mechanism Start N-Acetylpyrrole Attack Electrophilic Attack (C2 position favored) Start->Attack Polymerization Polymerization Start->Polymerization Harsh Acidic Conditions Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Vilsmeier->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate C3_Attack C3-Formylation Attack->C3_Attack High Temp. Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2-Formyl-N-acetylpyrrole Hydrolysis->Product Deacetylation Deacetylation Product->Deacetylation Harsh Workup (Acid/Base)

Caption: The formylation pathway and common side reactions.

References
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(9), 1210-1215. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • O'Brien, C. J., & Tellez, J. L. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477-2482. [Link]

  • BeGora, M. A., & Thomson, R. J. (2014). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 53(45), 12215-12219. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Ariafard, A., Asgari, M. A., & Hashim, R. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(57), 33267-33273. [Link]

  • Ali, F. M., Al-Haideri, H. A. A., & Al-Mowali, A. H. (2019). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Metallofizika i Noveishie Tekhnologii, 41(11), 1509-1520. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Welcome to the technical support guide for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this synthesis and optimize your product yield.

Overview of the Synthesis

The synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is typically achieved via the Vilsmeier-Haack reaction. This classic and versatile method introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1][2] The reaction involves the formylation of the precursor, 1-acetyl-2-methylpyrrole, using a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4]

The overall transformation is a two-step process:

  • Synthesis of the Starting Material: Preparation of 1-acetyl-2-methylpyrrole.

  • Formylation: Vilsmeier-Haack formylation at the C5 position of the pyrrole ring.

This guide focuses primarily on optimizing the critical Vilsmeier-Haack formylation step.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is its preparation critical?

The Vilsmeier reagent is an electrophilic chloroiminium salt, which acts as the formylating agent.[5] It is typically generated in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). The reaction is exothermic and must be performed under strictly anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition.[5] The quality and reactivity of this reagent are paramount for a successful formylation.

Q2: What is the mechanism of the Vilsmeier-Haack reaction on a pyrrole substrate?

The reaction proceeds in three main stages:[6]

  • Reagent Formation: DMF attacks POCl₃ to form the electrophilic Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, forming a cationic intermediate (an iminium salt). For 1-acetyl-2-methylpyrrole, this attack occurs at the C5 position, the most nucleophilic and sterically accessible site.

  • Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final aldehyde product.[4]

Q3: Why is temperature control so important throughout the procedure?

Strict temperature control is crucial for several reasons. The formation of the Vilsmeier reagent is highly exothermic; low temperatures prevent its uncontrolled decomposition.[7] During the addition of the pyrrole substrate, maintaining a low temperature minimizes side reactions and the formation of polymeric tars, which are common issues with reactive heterocycles like pyrroles.

Q4: My Vilsmeier reagent is colorless, but I've heard it should be colored. Is this a problem?

The pure Vilsmeier reagent itself is typically a colorless or white solid.[8] However, it is very common for it to appear pale yellow or even orange due to minor impurities in the starting materials (DMF or POCl₃) or slight decomposition. A colorless reagent is not an indication of a problem. Conversely, a very dark red or brown color developing before the addition of the pyrrole could indicate significant impurities or decomposition.

Detailed Experimental Protocol

This protocol provides a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Part 1: Vilsmeier Reagent Preparation
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-45 minutes. The formation of a white precipitate or a viscous liquid is often observed.

Part 2: Formylation Reaction
  • Dissolve the starting material, 1-acetyl-2-methylpyrrole (1.0 equivalent), in a minimal amount of a dry, inert solvent such as 1,2-dichloroethane (DCE).

  • Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, heat the reaction mixture to 60-70 °C for 1 hour to ensure full conversion.

Part 3: Work-up and Purification
  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and cautiously quench the reaction by adding a pre-chilled saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate and neutralizes the acid.[7]

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde as a solid.

Data Summary Table
ParameterRecommended ValueRationale
Reagent Stoichiometry
1-acetyl-2-methylpyrrole1.0 eqLimiting Reagent
POCl₃1.1 - 1.2 eqEnsures complete formation of the Vilsmeier reagent.
DMF1.2 - 1.5 eqActs as both reagent and solvent.
Temperature Control
Reagent Formation0 - 10 °CPrevents decomposition of the exothermic reaction.
Substrate Addition0 - 10 °CMinimizes side reactions and polymerization.
ReactionRoom Temp → 70 °CInitial stirring at RT, followed by heating to drive to completion.
Reaction Time 2 - 5 hoursMonitor by TLC for optimal conversion.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I performed the reaction, but my final yield is extremely low, or I only recovered my starting material. What went wrong?

  • Answer: This is a common issue that can stem from several sources:

    • Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. Ensure that your DMF and solvent (DCE) are anhydrous and that the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon). Using a fresh, sealed bottle of POCl₃ is highly recommended.

    • Incorrect Order of Addition: The Vilsmeier reagent must be pre-formed before the addition of the pyrrole substrate. Adding POCl₃ to a mixture of DMF and the pyrrole can lead to undesired side reactions.

    • Insufficient Reaction Time or Temperature: The acetyl group on the pyrrole ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution. While the methyl group is activating, the overall reactivity is lower than that of unsubstituted pyrrole. Ensure the reaction has sufficient time to proceed, and consider gentle heating (e.g., 60-70 °C) after the initial stirring period to drive the reaction to completion.[2]

    • Inefficient Hydrolysis: The final step requires the hydrolysis of the iminium salt intermediate. Ensure the quenching step with the sodium acetate solution is performed with vigorous stirring to facilitate this conversion.[7]

Issue 2: Formation of a Dark, Tarry, or Polymeric Mixture

  • Question: My reaction mixture turned into a dark, intractable tar. Is it salvageable?

  • Answer: The formation of tar is usually irreversible and indicates polymerization of the pyrrole starting material or product. This is often caused by:

    • Excessive Temperature: "Runaway" temperature during the Vilsmeier reagent formation or substrate addition can rapidly degrade the sensitive pyrrole ring. Maintain strict temperature control, especially during the initial exothermic stages.

    • Presence of Strong Acid: Any trace of strong, uncomplexed acid can catalyze polymerization. The Vilsmeier-Haack reaction is considered mild because the electrophile is generated without a strong Lewis acid like AlCl₃.[6] Ensure all reagents are of high purity.

    • Slow Addition: Adding the pyrrole substrate too slowly can, in some cases, allow localized areas of high reagent concentration to promote side reactions. A steady, controlled dropwise addition is optimal.

Issue 3: Difficulty in Product Purification

  • Question: I have a crude product, but it's an oil that is difficult to purify by column chromatography. What can I do?

  • Answer:

    • Optimize Chromatography: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a polar molecule. Ensure you are using an appropriate solvent system for your column. A gradient elution starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity can help separate the product from less polar impurities and starting material.

    • Attempt Recrystallization: If the product is an oil due to minor impurities, try to induce crystallization. Dissolve the crude oil in a minimal amount of a hot solvent in which the product has high solubility (e.g., toluene or a small amount of ethyl acetate) and then add a cold anti-solvent in which it is poorly soluble (e.g., hexane or pentane) dropwise until turbidity is observed. Cool the mixture slowly to promote crystal growth.

    • Confirm Product Identity: Before extensive purification attempts, confirm the presence of your desired product in the crude mixture using ¹H NMR or LC-MS to ensure your efforts are worthwhile.

Visualizations and Workflows

Overall Synthetic Workflow

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent DMF->Reagent  0 °C POCl3 POCl₃ POCl3->Reagent Slow Addition Intermediate Iminium Salt Intermediate Reagent->Intermediate Pyrrole Addition (0 °C to RT) StartMat 1-Acetyl-2-methylpyrrole StartMat->Intermediate Hydrolysis Aqueous Hydrolysis (NaOAc solution) Intermediate->Hydrolysis Product Final Product Purification Column Chromatography Product->Purification Hydrolysis->Product Start Reaction Outcome Unsatisfactory LowYield Low / No Yield Start->LowYield Tarry Tarry Mixture Start->Tarry PurificationIssue Purification Difficulty Start->PurificationIssue CheckReagents Check Reagent Quality (Anhydrous? Fresh POCl₃?) LowYield->CheckReagents Yes CheckTemp Verify Temperature Control (Maintained <10°C?) LowYield->CheckTemp No TempControl Improve Temperature Control (Ice-salt bath, slow addition) Tarry->TempControl Yes Purity Use High Purity Reagents Tarry->Purity No ConfirmProduct Confirm Product Presence (NMR/MS) PurificationIssue->ConfirmProduct CheckTime Increase Reaction Time/Temp (Deactivated Ring) CheckTemp->CheckTime OptimizeColumn Optimize Chromatography (Solvent Gradient) Recrystallize Attempt Recrystallization OptimizeColumn->Recrystallize ConfirmProduct->OptimizeColumn Product Present

Caption: Decision tree for troubleshooting common issues.

References
  • Mosher, M. D., et al. (n.d.). Synthesis of N-Methyl-2-trichloroacetylpyrrole—A Key Building Block in Peptides That Bind DNA: Micro-, Semimicro-, and Macro-Scale Organic Lab Experiments. Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Retrieved from [Link]

  • Vilsmeier-Haack formilation help. (2023, June 14). Reddit. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. (2022, May 14). MDPI. Retrieved from [Link]

  • Singh, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Pyrrole-2-carbaldehyde yield obtained from 10 mM pyrrole by increasing.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Lotuzas, A., et al. (2022). Synthesis and Reactivity of a Stable Prototropic Isomer of 2-Acetyl-3-methylpyrrole. Thieme. Retrieved from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

  • One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. (2015). ResearchGate. Retrieved from [Link]

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cagnoli, R., et al. (1986). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). MDPI. Retrieved from [Link]

  • Synthesis of pyrrole-2-aldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Bray, B. L., et al. (1990). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. Retrieved from [Link]

  • Kumar, D., et al. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Advances. Retrieved from [Link]

  • Purification and properties of pyrrole. (n.d.). OpenBU. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Case ID: PYR-ACE-005 Status: Active Support Tier: Senior Application Scientist Topic: Troubleshooting Purification & Isolation[1][2][3][4] Executive Summary & Triage (Read First) Welcome to the Pyrrole Chemistry Support...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ACE-005 Status: Active Support Tier: Senior Application Scientist Topic: Troubleshooting Purification & Isolation[1][2][3][4]

Executive Summary & Triage (Read First)

Welcome to the Pyrrole Chemistry Support Hub. If you are working with 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde , you are handling a molecule with a "personality."[1][2][3][4] Unlike standard amides, the N-acetyl group on a pyrrole is electronically unique.[1][2][4] The nitrogen lone pair is required for the aromatic sextet, making the N-carbonyl bond significantly more electrophilic and labile than in non-aromatic amides.[4]

The Critical Failure Point: Most purification failures for this compound stem from silica gel induced hydrolysis or acid-catalyzed polymerization .[1][2][4][5] Standard acidic silica gel can cleave the N-acetyl group, reverting your product to the starting material (5-methyl-1H-pyrrole-2-carbaldehyde) during the column.[1][2][3][4]

Quick Diagnostic Table
SymptomProbable CauseImmediate Action
Product co-elutes with SM Hydrolysis on columnUse neutralized silica (1% Et₃N).[1][2][3][4]
Red/Black Oil Polymerization/OxidationExclude light/air; store at -20°C.
Product is solidifying slowly High solubility/Oiling outSwitch to Hexane/Et₂O; scratch glass.[1][2][3][4][5]
NMR shows missing -COCH₃ DeacetylationCheck workup pH; avoid strong acids.

The "Happy Path": Optimized Purification Protocol

Do not proceed with standard flash chromatography without reviewing the stationary phase neutralization steps below.

A. Workup (Pre-Purification)

Before purification, ensure the crude mixture is free of strong acids or bases used in the acetylation step (e.g., Acetic Anhydride/DMAP or NaH/AcCl).[5]

  • Quench: Pour reaction into ice-cold saturated NaHCO₃.

  • Extraction: Use DCM (Dichloromethane) or EtOAc.[1][2][5]

  • Wash: Wash organic layer with water (x2) and brine (x1).[2][5]

  • Dry: Use Na₂SO₄ (Sodium Sulfate).[1][2][5][6] Avoid MgSO₄ if possible, as it can be slightly acidic (Lewis acid character) and promote degradation on sensitive pyrroles.[5]

B. Flash Chromatography (The "Neutral" Method)[5]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][4][5]

  • Modifier (CRITICAL): Pre-treat the silica slurry with 1% Triethylamine (Et₃N) in Hexane.[5] This neutralizes acidic sites.[1][2][4][5]

  • Eluent System: Hexane : Ethyl Acetate (Gradient 9:1 → 7:3).[1][2][5]

    • Note: The N-acetyl product is generally less polar than the NH-precursor (loss of H-bond donor).[1][2][3][4] It should elute before the starting material.[2][5]

C. Crystallization (Polishing)

If the product is a solid (MP is often low, ~40-60°C range, or an oil that solidifies upon chilling):

  • Dissolve crude oil in minimum warm Diethyl Ether or TBME .[1][2][4][5]

  • Add n-Hexane or Pentane dropwise until slight turbidity.[1][2][3][4][5]

  • Store at -20°C overnight.

  • Troubleshooting: If it "oils out," re-dissolve, add a seed crystal (if available), or scratch the flask walls with a glass rod to induce nucleation.[5]

Interactive Troubleshooting Guides

Issue 1: "My product turned back into the starting material on the column."

The Mechanism: The N-acetyl bond in pyrroles is susceptible to nucleophilic attack.[1][2][4] Acidic silica protonates the carbonyl oxygen, making it hyper-electrophilic.[1][2][4] Trace water in the solvent or silica then hydrolyzes it.[5]

The Fix:

  • Protocol: See "Neutral Method" above.

  • Alternative: If silica continues to degrade the product, switch to Neutral Alumina (Activity Grade III).[5] Alumina is far gentler on acid-sensitive protecting groups.[1][2][3][4][5]

Issue 2: "I cannot separate the product from the starting material."

The Logic: While the N-acetyl group removes the H-bond donor, the polarity difference can sometimes be subtle depending on the 5-methyl and 2-formyl influence.[1][2][3][4]

The Fix:

  • TLC Check: Run TLC in 100% DCM. Pyrroles often separate better in chlorinated solvents than Hex/EtOAc mixtures.[1][2][4][5]

  • Chemical Scavenging: If you have unreacted starting material (NH-pyrrole), add a polymer-supported isocyanate scavenger or wash the organic layer with a mild acidic buffer (pH 5-6) only if your product is proven stable to it (risky).[1][2][4]

  • Acetylation Push: It is often easier to drive the reaction to 100% conversion (add excess Ac₂O/base) than to separate the two spots.[5]

Issue 3: "The product is a dark red oil/tar."[2][5]

The Mechanism: Pyrroles are electron-rich.[1][2][3][4][7] The 2-formyl group withdraws density, stabilizing it somewhat, but the 5-methyl group donates density.[2][3][4] In the presence of air and light, pyrroles undergo oxidative polymerization (polypyrrole formation).[5]

The Fix:

  • Speed: Purify immediately. Do not leave crude on the bench overnight.

  • Inert Atmosphere: Store under Nitrogen/Argon.[1][2][5]

  • Stabilizer: If storing for long periods, consider storing as a solution in benzene/DCM in the dark at -20°C.[1][2][4]

Visualizing the Workflow

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (Compare w/ SM) Start->TLC Conversion Is Conversion >95%? TLC->Conversion PushRxn Add excess Ac2O/Base Drive to completion Conversion->PushRxn No Workup Basic Workup (NaHCO3 wash) Conversion->Workup Yes PushRxn->Workup StateCheck Physical State? Workup->StateCheck Solid Recrystallization (Et2O / Hexane) StateCheck->Solid Solid Oil Flash Chromatography StateCheck->Oil Oil/Mix Final Pure 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde Solid->Final ColumnType Silica Acidic? Oil->ColumnType NeutralCol Use Neutralized Silica (1% Et3N) ColumnType->NeutralCol Yes (Standard) Alumina Use Neutral Alumina (Grade III) ColumnType->Alumina If highly unstable NeutralCol->Final Alumina->Final

Caption: Decision matrix for isolating N-acetyl pyrroles, prioritizing stationary phase neutralization.

Analytical Validation (Self-Validating System)[1][3][4]

How do you prove you have the N-acetyl product and not the starting material?

¹H NMR Markers (CDCl₃)[5]
  • The "Smoking Gun" (Acetyl Group): Look for a sharp singlet around 2.6 - 2.8 ppm (3H).[1][2][5] This is the N-COCH₃.

    • Differentiation: The 5-methyl group (on the ring) typically appears upfield around 2.3 - 2.4 ppm .[1][2][4] Do not confuse them.

  • The Aldehyde: Singlet around 9.4 - 10.0 ppm .[1][2][3][4]

  • The Ring Protons: Two doublets (or dd) in the aromatic region (approx 6.0 - 7.2 ppm).[5]

  • Missing NH: The broad singlet for the NH (usually 9-11 ppm in the precursor) must be absent .[1][2]

IR Spectroscopy[1][2][8][9]
  • Carbonyl Shift: You will see two carbonyl stretches.[1][2][5]

    • Aldehyde C=O: ~1660-1680 cm⁻¹[1][2][3][4][5]

    • Amide (N-Acetyl) C=O: ~1700-1740 cm⁻¹ (Often higher frequency than standard amides due to conjugation with the pyrrole ring).[1][2][4][5]

References

  • Synthesis and Physical Properties of Pyrrole-2-carboxaldehyde Derivatives. Organic Syntheses, Coll. Vol. 4, p. 831 (1963).[5]

  • N-Acylpyrroles: Synthesis and Stability. Journal of Organic Chemistry. Discusses the lability of the N-acyl bond in pyrrolic systems.

  • Recrystallization Strategies for Pyrroles. University of Rochester Chemistry Department Guide.

  • Stability of N-substituted Pyrroles. BenchChem Technical Guide. Highlights the hydrolytic instability of electron-deficient pyrroles on acidic media.[1][2][3][4]

Sources

Optimization

Stability issues of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde under different conditions

Technical Support Center: Stability & Handling of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Executive Summary Compound: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde CAS: (Specific CAS may vary by catalog, often treated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Executive Summary

Compound: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde CAS: (Specific CAS may vary by catalog, often treated as a derivative of 1003-29-8 family) Class: N-Acylated Pyrrole / Heterocyclic Aldehyde[1][2]

This guide addresses the unique stability profile of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (AMPC) . Unlike simple pyrroles, the N-acetyl group introduces a "labile amide" functionality that significantly alters handling requirements compared to its N-alkylated or N-unsubstituted counterparts. The electron-withdrawing nature of the acetyl group stabilizes the ring against oxidation relative to pyrrole, but introduces susceptibility to nucleophilic attack (deacetylation).

Module 1: Storage & Physical Integrity

Q: My compound arrived as a white solid but has turned brown/black after two weeks. Is it still usable?

A: Likely degraded. While the 5-methyl substitution blocks the reactive


-position, preventing rapid polymerization, the aldehyde group remains susceptible to auto-oxidation, and the pyrrole ring is photosensitive.
  • The Mechanism: Darkening indicates the formation of polypyrrole oligomers or oxidation products (carboxylic acids). The N-acetyl group is electron-withdrawing, which should stabilize the ring, but if trace moisture is present, hydrolysis to the electron-rich parent pyrrole (5-methyl-pyrrole-2-carbaldehyde) accelerates oxidation.

  • Recommendation: Perform a TLC or HPLC check. If purity is >90%, recrystallize immediately. If <80%, discard.

Q: What are the optimal storage conditions?

A: Follow the "3-Point Defense" protocol:

  • Temperature: -20°C (Critical to slow deacetylation kinetics).

  • Atmosphere: Argon or Nitrogen headspace (Prevents aldehyde oxidation).

  • Container: Amber glass (Prevents photo-induced radical formation).

Decision Matrix: Storage Viability

Condition Stability Estimate Risk Factor
-20°C, Inert, Dark >12 Months Minimal
4°C, Air, Dark 1–3 Months Slow Oxidation

| RT, Air, Light | <2 Weeks | Rapid Polymerization/Hydrolysis |

Module 2: Chemical Stability & Reactivity (Troubleshooting)

Q: I observed a new, lower-Rf spot on TLC during a basic workup (NaHCO₃/NaOH). What happened?

A: You likely cleaved the N-acetyl group. This is the most common error with AMPC. The N-acetyl bond in pyrroles is not a standard amide. Because the nitrogen lone pair is part of the aromatic sextet, it is less available for resonance stabilization of the carbonyl. This makes the carbonyl carbon significantly more electrophilic (reactive) than in typical amides.

  • Chemistry: Even mild bases (Carbonates, Hydroxide) or nucleophilic solvents (Methanol/Ethanol) can attack the carbonyl, releasing the stable pyrrole anion which protonates to form 5-methyl-1H-pyrrole-2-carbaldehyde .

  • Corrective Action: Use non-nucleophilic bases (e.g., hindered amines) or maintain neutral pH. Avoid alcoholic solvents if base is present.

Q: Can I use acidic conditions for downstream synthesis?

A: Yes, but with caution. N-acetyl pyrroles are generally more stable to acid than base. The electron-withdrawing acetyl group destabilizes the formation of the cationic intermediate required for acid-catalyzed polymerization.

  • Warning: Strong anhydrous acids (e.g., TFA, neat HCl) can eventually cause acid-catalyzed deacetylation or charring. Keep acid exposure times short and temperatures low (<0°C).

Q: The NMR spectrum shows a broad singlet around 11-12 ppm that wasn't there before.

A: Aldehyde Oxidation. The aldehyde proton typically appears near 9.5–10 ppm. A peak shifting downfield to 11–13 ppm suggests the formation of a carboxylic acid (1-acetyl-5-methyl-1H-pyrrole-2-carboxylic acid) due to air exposure.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the three primary failure modes for AMPC: Deacetylation (Base), Oxidation (Air), and Polymerization (Acid/Light).

DegradationPathways AMPC 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde (Target Compound) Deacetylated 5-Methyl-1H-pyrrole- 2-carbaldehyde (Deacetylation Product) AMPC->Deacetylated Basic pH (OH-, CO3) or Nucleophilic Solvents (MeOH) Acid 1-Acetyl-5-methyl- pyrrole-2-carboxylic acid (Oxidation Product) AMPC->Acid O2 (Air exposure) Long term storage Polymer Polypyrrole Tars (Oligomers) AMPC->Polymer Strong Acid (H+) UV Light Deacetylated->Polymer Rapid degradation (Electron-rich ring)

Caption: Figure 1. Primary degradation pathways of AMPC. Note that deacetylation (red path) renders the ring electron-rich, accelerating subsequent polymerization.

Module 4: Validated Protocols

Protocol A: Purity Verification (HPLC/TLC)

Use this protocol to validate batch integrity before synthesis.

  • Sample Prep: Dissolve 1 mg of AMPC in 1 mL Acetonitrile (Avoid Methanol to prevent potential solvolysis).

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm). Aldehydes also stain with DNP (2,4-Dinitrophenylhydrazine) – AMPC turns yellow/orange.

  • Interpretation:

    • Rf ~0.5-0.6: Target AMPC.

    • Rf <0.3: Deacetylated product (more polar).

    • Baseline: Carboxylic acid or polymers.

Protocol B: Purification (Recrystallization)

Preferred over column chromatography to minimize silica-induced degradation.

  • Solvent System: Hexanes / Ethyl Acetate (or Hexanes / CH₂Cl₂).

  • Procedure:

    • Dissolve crude solid in minimum hot Ethyl Acetate (approx. 40-50°C).

    • Slowly add Hexanes until slight turbidity appears.

    • Cool to Room Temperature, then -20°C overnight.

    • Filter rapidly and wash with cold Hexanes.

  • Drying: Vacuum dry at room temperature. Do not heat >40°C under vacuum to avoid sublimation or degradation.

References

  • National Institutes of Health (NIH). Synthesis of N-alkoxycarbonyl Pyrroles. PMC. Retrieved from [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde Synthesis and Handling. Org. Synth. Coll. Vol. 4, p.831. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming N-acyl pyrrole reactivity/hydrolysis mechanisms).

Sources

Troubleshooting

Overcoming regioselectivity challenges in the synthesis of substituted pyrroles

Status: Online 🟢 | Ticket Priority: High | Topic: Regioselectivity & Functionalization Welcome to the Pyrrole Synthesis Technical Support Center. This guide is engineered for medicinal chemists and process scientists enc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Ticket Priority: High | Topic: Regioselectivity & Functionalization

Welcome to the Pyrrole Synthesis Technical Support Center. This guide is engineered for medicinal chemists and process scientists encountering "error codes" in regiocontrol—specifically the discrimination between


 (C2/C5) and 

(C3/C4) positions.

⚡ Quick Diagnostic: Select Your Issue

SymptomProbable CauseRecommended Module
Mixture of isomers from 1,4-diketones Asymmetric condensation kinetics (Paal-Knorr)
Cannot install substituent at C3 Electronic bias favors C2 (SEAr / C-H activation)
Need 3,4-disubstitution pattern Wrong starting material strategy
Over-halogenation / "Halogen Dance" Lack of steric/electronic braking

Module 1: The Paal-Knorr Asymmetry Paradox

The Issue: When using asymmetric 1,4-diketones (


), the Paal-Knorr reaction often yields a mixture of regioisomers if the amine nucleophile attacks the carbonyls indiscriminately.
Root Cause:  The rate-determining step is the cyclization of the hemiaminal intermediate , not the initial imine formation.
🔧 Troubleshooting Protocol
  • Steric Analysis: If

    
     is significantly bulkier than 
    
    
    
    (e.g., t-Butyl vs. Methyl), the amine will preferentially attack the less hindered carbonyl (
    
    
    ). However, cyclization requires attacking the hindered carbonyl.
  • Acid Catalysis Tuning:

    • Standard: Acetic acid (weak Brønsted acid).

    • Fix: Use Lewis Acids (Sc(OTf)

      
       or Bi(NO
      
      
      
      )
      
      
      ) to activate the hindered carbonyl specifically.
  • Microwave Acceleration: Rapid heating can overcome the energy barrier for the sterically disfavored cyclization step, often improving yield but not necessarily selectivity.

🧬 Mechanism Visualization (DOT)

The following diagram illustrates the critical bifurcation point in the mechanism established by Amarnath et al.

PaalKnorr cluster_0 Kinetic Control Point Diketone Asymmetric 1,4-Diketone Hemiaminal_A Hemiaminal A (Less Hindered Attack) Diketone->Hemiaminal_A Fast Hemiaminal_B Hemiaminal B (Hindered Attack) Diketone->Hemiaminal_B Slow Amine R-NH2 Amine->Hemiaminal_A Cyclization Cyclization (RDS) Hemiaminal_A->Cyclization High Barrier (Steric Clash) Hemiaminal_B->Cyclization Lower Barrier Pyrrole Substituted Pyrrole Cyclization->Pyrrole - 2 H2O

Caption: The "Amarnath Bottleneck": Initial amine attack is fast/reversible; the cyclization step determines the final rate and success.

Module 2: Overriding the C2 Bias (C-H Activation)

The Issue: Pyrroles are electron-rich. Electrophilic aromatic substitution (SEAr) and standard Metal-Catalyzed C-H activation overwhelmingly favor the electron-rich


-position (C2/C5).
The Fix:  You must implement a "Blocking" or "Directing" strategy to force reaction at the 

-position (C3/C4).
🛠️ Strategy Selection Matrix
Desired PositionReagent SystemKey MechanismReference
C2 (Alpha) Pd(OAc)

/ Oxidant
Electrophilic PalladationDefault Mode
C3 (Beta) Rh(III) or Ir(I) + Directing GroupChelation-Assisted C-H Activation[Ref 2]
C3 (Beta) Bulky N-Protecting Group (TIPS)Steric Shielding of C2[Ref 3]
Switchable Pd + Specific LigandsLigand-Controlled Regioselectivity[Ref 4]
🧪 Protocol: C3-Arylation via Steric Blocking

Target: Synthesizing 3-arylpyrroles from unsubstituted pyrrole.

  • Step 1: N-Protection (Steric Shield)

    • React pyrrole with TIPS-Cl (Triisopropylsilyl chloride) and NaH in THF.

    • Why: The bulky TIPS group sterically screens the C2/C5 protons.

  • Step 2: C-H Borylation (Ir-Catalyzed)

    • Reagents: [Ir(OMe)(cod)]

      
       (catalyst), dtbpy (ligand), B
      
      
      
      pin
      
      
      .
    • Condition: Reflux in hexane.

    • Result: Borylation occurs exclusively at C3 due to C2 blockage.

  • Step 3: Suzuki-Miyaura Coupling

    • React the 3-borylpyrrole with Ar-X, Pd(dppf)Cl

      
      , K
      
      
      
      PO
      
      
      .
  • Step 4: Deprotection

    • TBAF (Tetra-n-butylammonium fluoride) to remove TIPS.

Module 3: De Novo Assembly (Van Leusen)

The Issue: Functionalizing an existing pyrrole ring at C3/C4 is fighting thermodynamics. The Fix: Build the ring with the substituents already in place using TosMIC (p-Toluenesulfonylmethyl isocyanide).[1]

⚙️ The Van Leusen Protocol

This reaction reacts TosMIC with electron-deficient alkenes (Michael acceptors) or aldehydes/imines to form 3,4-disubstituted pyrroles.

Standard Workflow:

  • Substrate:

    
    -unsaturated ketone (Chalcone).
    
  • Reagent: TosMIC + Base (NaH or t-BuOK).

  • Solvent: DMSO/Ether or THF.

  • Mechanism:

    • Deprotonation of TosMIC (

      
       to sulfonyl).
      
    • Michael addition to the alkene.

    • Intramolecular [2+3] cyclization.

    • Elimination of the Tosyl group (aromatization).

Critical Note: If you need a 3-aryl pyrrole specifically, react TosMIC with an aryl vinyl ketone. The aryl group ends up at the C3 position, and the Tosyl group is ejected.

Module 4: Troubleshooting Halogenation

Ticket: "I tried to brominate my pyrrole with NBS, but I got a mixture of mono-, di-, and tetra-brominated sludge."

📉 The "Halogen Dance" & Stabilization

Pyrroles are too reactive for standard elemental halogens (


). Use N-halosuccinimides (NBS/NIS/NCS) at low temperatures.

Regiocontrol Guide:

  • For C2-Halogenation: Use NBS (1.0 eq) in THF at -78°C.

    • Note: If N-H is free, N-bromination may occur first, followed by rearrangement to C2.

  • For C3-Halogenation:

    • Route A: Use a bulky N-group (TIPS)

      
       NBS (forces C3).
      
    • Route B (Indirect): Halogenate C2 with a removable blocking group (e.g., -COOH), halogenate C3, then decarboxylate.

📊 Solvent Effects (The HFIP Trick)

Recent data suggests using Hexafluoroisopropanol (HFIP) as a solvent can alter regioselectivity and suppress over-halogenation via hydrogen-bonding stabilization of the intermediate


-complex [Ref 5].

❓ Frequently Asked Questions (FAQ)

Q: My Paal-Knorr reaction yields a furan instead of a pyrrole.

  • A: Check your pH. If the reaction is too acidic (pH < 3) or if you are using ammonium salts without buffering, furan formation is kinetically favored. Add Sodium Acetate to buffer the system.

Q: I need to N-alkylate my pyrrole, but I'm getting C-alkylation.

  • A: This is a Hard/Soft Acid-Base (HSAB) issue.

    • For N-alkylation (Hard): Use "Hard" conditions—KOH/NaOH in DMSO (dissociated anion).

    • For C-alkylation (Soft): Use Grignard reagents (R-MgX) to form the tightly bound N-Mg salt, which directs electrophiles to the Carbon (usually C2).

Q: How do I remove the Tosyl group after N-protection?

  • A: Standard hydrolysis often fails. Use Magnesium in Methanol (Mg/MeOH) under sonication or reflux. This reductive cleavage is mild and effective for pyrroles.

🔗 References

  • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[2] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link

  • Gong, T.J., et al. "Rh(III)-Catalyzed Direct Selective C-H Functionalization." Chemical Reviews, 2019. (General review on Rh-catalyzed C-H activation).

  • Den Hartog, T., et al. "TIPS-blocking strategy for regioselective synthesis." Organic Letters, 2014.

  • Zhang, T.B., et al. "Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C-H Arylation."[3] Organic Letters, 2025, 27(1), 141-146.[3] Link[3][4]

  • Sim, J., et al. "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." The Journal of Organic Chemistry, 2017. Link[5]

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition... to pyrroles." Journal of Organic Chemistry, 1977, 42, 3114.[6] Link

Sources

Optimization

Catalyst selection for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Topic: Catalyst selection for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Content type: Technical Support Center Guide Welcome to the Advanced Synthesis Support Module. This guide is engineered for medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Content type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Module. This guide is engineered for medicinal chemists and process engineers encountering challenges in the preparation of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde . Unlike standard literature preparations, this protocol addresses the specific electronic and steric nuances of the pyrrole nucleus, ensuring high regioselectivity and preventing common degradation pathways like polymerization.

Part 1: Strategic Route Selection & Catalyst Logic

The Core Challenge: Order of Operations

The synthesis hinges on the correct sequencing of two critical functionalizations: Formylation and N-Acetylation .

  • Route A (Recommended): Formylation

    
     N-Acetylation
    
  • Route B (Discouraged): N-Acetylation

    
     Formylation
    

Why Route A?

  • Electronic Activation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution (EAS). It requires an electron-rich ring.[1][2] An N-acetyl group is strongly electron-withdrawing, deactivating the pyrrole ring and severely hindering the subsequent formylation step [1].

  • Lability: N-acyl pyrroles are susceptible to hydrolysis. The acidic conditions and aqueous workup required for the Vilsmeier-Haack reaction (POCl

    
    /DMF) would likely cleave the N-acetyl group if it were installed first.
    
The Catalyst/Reagent Ecosystem
TransformationReagent SystemRole/MechanismSelection Logic
Formylation POCl

+ DMF
Vilsmeier Reagent (Chloroiminium ion)Standard for converting electron-rich heterocycles to aldehydes. High C2-regioselectivity.
N-Acetylation NaH + Acetyl Chloride Base-mediated DeprotonationPreferred. The C2-aldehyde makes the N-H proton more acidic but the nitrogen less nucleophilic. Strong base (NaH) ensures complete deprotonation to the pyrrolide anion for rapid reaction.
Alternative N-Ac Ac

O + DMAP
Nucleophilic CatalysisSecondary Option. DMAP (4-Dimethylaminopyridine) activates the anhydride. Useful if avoiding strong bases, but may be slower due to the deactivated ring.

Part 2: Detailed Experimental Protocols

Phase 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 5-methylpyrrole-2-carbaldehyde from 2-methylpyrrole.

Reagents:

  • 2-Methylpyrrole (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (1.1 equiv)
    
  • N,N-Dimethylformamide (DMF) (1.2 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Protocol:

  • Reagent Formation: In a flame-dried flask under N

    
    , cool anhydrous DMF to 0°C. Add POCl
    
    
    
    dropwise over 15 minutes. Critical: Maintain temperature < 10°C to control the exotherm and prevent thermal decomposition of the Vilsmeier complex [2]. Stir for 15 minutes until a white/yellowish precipitate (chloroiminium salt) forms.
  • Substrate Addition: Dissolve 2-methylpyrrole in DCM. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and reflux for 15 minutes. The solution will darken.

  • Hydrolysis: Cool to 0°C. Add aqueous Sodium Acetate (NaOAc) solution (approx. 3.0 equiv in water) slowly. Note: This buffers the hydrolysis, preventing polymerization of the acid-sensitive pyrrole product.

  • Workup: Reflux for 15 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde. Extract with DCM, wash with NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.

Troubleshooting Phase 1:

  • Issue: Formation of a dark tar/polymer.

    • Cause: Reaction temperature too high or acidic hydrolysis too harsh.

    • Fix: Keep the Vilsmeier complex formation strictly at 0°C. Use buffered hydrolysis (NaOAc) instead of strong acid/base.

  • Issue: Low Regioselectivity (Mixture of isomers).

    • Insight: 2-Methylpyrrole naturally directs to the C5 position (the other

      
      -position). Steric hindrance usually prevents C3 attack, but high temperatures can promote it. Keep the addition cold.
      
Phase 2: N-Acetylation of the Deactivated Ring

Objective: Conversion of 5-methylpyrrole-2-carbaldehyde to 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Reagents:

  • 5-Methylpyrrole-2-carbaldehyde (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Anhydrous THF or DMF

Protocol:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under N

    
    . Add a solution of 5-methylpyrrole-2-carbaldehyde in THF dropwise.
    
  • Anion Formation: Stir at 0°C for 30 minutes. Evolution of H

    
     gas indicates pyrrolide anion formation. The solution color may change to yellow/orange.
    
  • Acylation: Add Acetyl Chloride dropwise at 0°C.

  • Completion: Stir at RT for 1-2 hours. Monitor by TLC (The N-acetyl product is less polar than the starting material).

  • Quench: Carefully quench with saturated NH

    
    Cl solution at 0°C. Do not use strong acid or base.
    
  • Isolation: Extract with EtOAc. Wash with brine. Flash chromatography (Silica, Hexane/EtOAc) is usually required as N-acetyl pyrroles can be unstable on silica if left too long; use a buffered column (1% Et

    
    N) if degradation is observed.
    

Troubleshooting Phase 2:

  • Issue: Starting material remains unreacted.

    • Cause: The aldehyde group makes the nitrogen non-nucleophilic. Weak bases (like Et

      
      N) are insufficient.
      
    • Fix: Ensure you are using NaH or KH. If using DMAP/Ac

      
      O, heat may be required, but this risks polymerization.
      
  • Issue: Product hydrolyzes during workup.

    • Cause: N-Acetyl group is labile in aqueous base/acid.

    • Fix: Use neutral quench (NH

      
      Cl). Perform a rapid extraction and minimize time in aqueous media. Store the product in the freezer.
      

Part 3: Visualizing the Workflow

Reaction Pathway & Logic

G Start 2-Methylpyrrole Step1 Step 1: Vilsmeier-Haack (POCl3, DMF, 0°C) Start->Step1 Formylation Inter Intermediate: 5-Methylpyrrole-2-carbaldehyde Step1->Inter Hydrolysis (NaOAc) Issue1 Issue: Polymerization? Use NaOAc buffer. Step1->Issue1 Step2 Step 2: N-Acetylation (NaH, AcCl, THF) Inter->Step2 Deprotonation Final Target: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Step2->Final Acylation Issue2 Issue: No Reaction? Switch to NaH base. Step2->Issue2

Caption: Sequential synthesis pathway highlighting critical reagents and troubleshooting checkpoints.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use acetic anhydride and pyridine for the second step? A: For simple pyrroles, yes. However, your substrate has an aldehyde group, which withdraws electrons and reduces the nucleophilicity of the ring nitrogen. Pyridine is often too weak a base to drive this reaction to completion efficiently. We recommend NaH to irreversibly deprotonate the nitrogen, creating a potent nucleophile (pyrrolide anion) that reacts instantly with the acylating agent [3].

Q2: Why did my Vilsmeier reaction turn into a black solid? A: This is "pyrrole red" or polymer formation. It happens if the reaction temperature spikes (Vilsmeier complex formation is exothermic) or if the hydrolysis is too acidic.

  • Solution: Add POCl

    
     very slowly at 0°C. During workup, use Sodium Acetate  to buffer the pH to ~4-5 rather than dumping in strong alkali or acid [4].
    

Q3: Is the N-acetyl group stable for long-term storage? A: N-Acyl pyrroles are essentially amides, but the lone pair is part of the aromatic system, making the C-N bond more like an imide and susceptible to nucleophilic attack.

  • Advice: Store the compound at -20°C under an inert atmosphere. Avoid protic solvents (methanol/water) for long-term storage.

Q4: Can I perform the Vilsmeier reaction on N-acetyl-2-methylpyrrole? A: Technically yes, but yields will be significantly lower. The N-acetyl group deactivates the ring toward the electrophilic Vilsmeier reagent. You would likely require higher temperatures, which increases the risk of deacetylation or polymerization. The Formylation


 Acetylation  route is superior for yield and purity [1].

References

  • BenchChem Technical Support. (2025).[3] Troubleshooting N- vs. C-Acylation Selectivity in Pyrroles. Retrieved from 4

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Conditions. Retrieved from 5

  • ChemicalBook. (2025). N-Methylpyrrole-2-carboxaldehyde Synthesis and Properties. Retrieved from 6

  • Organic Syntheses. (2025). Preparation of Pyrrole-2-carboxaldehyde.[7][8][6][9][10][11][12][13] Org.[2][14][15][16] Synth. Coll. Vol. 4, 539. Retrieved from 17

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Welcome to the technical support guide for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvents. The following troubleshooting guides and frequently asked questions are structured to address specific experimental challenges you may encounter.

Introduction: The Vilsmeier-Haack Approach

The synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is most commonly achieved via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1-acetyl-2-methylpyrrole, using a Vilsmeier reagent. The reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide, most often phosphorus oxychloride (POCl₃)[1][2][3]. The success of this electrophilic aromatic substitution is highly dependent on carefully controlled reaction conditions, where the choice of solvent is a paramount, yet often underestimated, parameter.

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent[2][4].

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product[1][3].

This guide will help you understand how solvents influence each stage of this process and provide actionable solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is disappointingly low. What are the most likely causes related to my choice of solvent?

Answer: Low yields in the Vilsmeier-Haack formylation of pyrroles can often be traced back to several solvent-related factors:

  • Presence of Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Water will readily hydrolyze the reagent, quenching the reaction before it can formylate the pyrrole substrate. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Temperature and Solvent Choice: The formation of the Vilsmeier reagent is exothermic and typically requires cooling (0-10 °C)[5]. However, the subsequent formylation step may require heating to proceed at a reasonable rate, with temperatures ranging from room temperature up to 80 °C depending on the substrate's reactivity[1]. Using a low-boiling solvent like dichloromethane (DCM) limits the maximum reaction temperature. If your reaction is sluggish, consider switching to a higher-boiling, inert solvent such as 1,2-dichloroethane (DCE) or o-dichlorobenzene to allow for more thermal energy input[6].

  • Inadequate Solubility: If your starting material, 1-acetyl-2-methylpyrrole, or the intermediate Vilsmeier complex has poor solubility in the chosen solvent, the reaction will be slow and incomplete. Ensure your solvent can fully dissolve the reactants. While DMF is often used as both a reactant and a solvent, co-solvents like DCM or DCE are common to aid solubility and moderate the reaction[3][7].

  • Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical final step. This is typically achieved by quenching the reaction mixture in an ice-water solution, followed by neutralization with a base like sodium acetate or sodium hydroxide to release the aldehyde[5][8]. If the solvent used is partially miscible with water, it can complicate the extraction process, leading to product loss.

Question 2: My reaction mixture turned dark, and I've isolated a significant amount of black, polymeric material instead of my product. How can solvent selection prevent this?

Answer: Polymerization is a common side reaction for electron-rich pyrroles, especially under the acidic conditions of the Vilsmeier-Haack reaction[5]. Here’s how your solvent choice can mitigate this:

  • Temperature Control and Heat Dissipation: The formation of the Vilsmeier reagent is highly exothermic. If this heat is not managed effectively, localized "hot spots" can form, leading to thermal degradation and polymerization. A solvent with good heat capacity can help dissipate this heat more effectively. Furthermore, performing the reaction in a larger volume of solvent can aid in thermal regulation. For larger-scale reactions, consider a semi-batch process where the Vilsmeier reagent is generated and consumed gradually to prevent its accumulation and the risk of a thermal runaway[9].

  • Reaction Concentration: Running the reaction at a very high concentration can increase the likelihood of intermolecular side reactions, including polymerization. Using a sufficient volume of an inert solvent (like DCM or DCE) to keep the substrate and intermediates adequately diluted can minimize these unwanted pathways.

Question 3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

Answer: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is governed by both electronic and steric factors[5][10]. For 1-acetyl-2-methylpyrrole, formylation is expected at the C5 position, which is the most electron-rich. However, deviations can occur.

  • Steric Hindrance: While the solvent itself does not directly control regioselectivity, the choice of formylating agent can. Using sterically bulkier formamides in place of DMF has been shown to influence the site of formylation[11].

  • Temperature: Reaction temperature can sometimes influence the ratio of kinetic versus thermodynamic products. It is advisable to monitor the reaction by TLC or HPLC at different temperatures to determine the optimal conditions for the desired isomer[5].

Below is a diagram illustrating a logical troubleshooting workflow for common issues.

G cluster_start Problem Observed cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or No Reaction cause1 Moisture Contamination start->cause1 can be caused by cause2 Incorrect Temperature start->cause2 can be caused by cause3 Poor Solubility start->cause3 can be caused by cause4 Polymerization start->cause4 can be caused by sol1 Use Anhydrous Solvent (e.g., distilled from drying agent) cause1->sol1 is solved by sol2 Optimize Temperature Profile (Cool for reagent formation, heat for formylation) cause2->sol2 is solved by sol3 Switch to Higher-Boiling Solvent (e.g., DCE for higher temps) cause2->sol3 or sol4 Choose Solvent with Better Solubilizing Power (e.g., DMF/DCE mixture) cause3->sol4 is solved by cause4->sol2 and sol5 Dilute Reaction Mixture (Use more solvent) cause4->sol5 is solved by

Troubleshooting workflow for the Vilsmeier-Haack synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly recommended solvents for this synthesis and why?

A1: The most common solvents are DMF, dichloromethane (DCM), and 1,2-dichloroethane (DCE)[3][7].

  • DMF: Often used in excess to serve as both the solvent and the reagent for forming the Vilsmeier complex[6]. This simplifies the reaction setup.

  • DCM/DCE: These halogenated solvents are popular because they are inert to the reaction conditions and provide good solubility for many organic substrates. DCE is particularly useful when higher temperatures are needed to drive the reaction to completion[8].

Q2: Can I use a protic solvent like ethanol or a coordinating solvent like THF?

A2: No. Protic solvents (e.g., alcohols, water, carboxylic acids) will react destructively with POCl₃ and the Vilsmeier reagent. Aprotic coordinating solvents like Tetrahydrofuran (THF) or Dioxane can potentially form complexes with the reagents, interfering with the desired reaction pathway, though they have been used in some cases[6]. It is safest to use non-coordinating, aprotic solvents.

Q3: How does my solvent choice impact the work-up and purification stages?

A3: The solvent has a significant impact on post-reaction processing:

  • Extraction: For the aqueous work-up, a water-immiscible solvent is required for efficient extraction of the product. DCM and DCE are excellent for this purpose. If DMF is used as the solvent, the product is often precipitated by pouring the reaction mixture into a large volume of ice water, followed by filtration or extraction with a suitable organic solvent.

  • Solvent Removal: The boiling point of the solvent will determine the conditions needed for its removal. Low-boiling solvents like DCM are easily removed under reduced pressure, while higher-boiling solvents like DCE or o-dichlorobenzene will require more vigorous conditions (higher temperature or lower vacuum).

  • Purification: The crude product is often purified by column chromatography or recrystallization[8]. The reaction solvent must be fully removed to not interfere with the purification process.

Data & Protocols

Solvent Selection Guide

The table below summarizes the properties of common solvents and their implications for the synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Role in ReactionKey Considerations
N,N-Dimethylformamide (DMF) 15336.7Reactant & SolventHigh boiling point; can be difficult to remove. Fully water-miscible.
Dichloromethane (DCM) 39.69.1Inert Co-solventLow boiling point limits reaction temperature. Good for mild conditions.
1,2-Dichloroethane (DCE) 83.510.4Inert Co-solventAllows for higher reaction temperatures. Good general-purpose solvent.
Chloroform 61.24.8Inert Co-solventSimilar to DCM but with higher boiling point. Toxicity concerns.
o-Dichlorobenzene 180.59.9Inert Co-solventFor very unreactive substrates requiring high heat. Very difficult to remove.
Generalized Experimental Protocol

This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of pyrroles[8]. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. POCl₃ is highly corrosive and reacts violently with water.

G cluster_prep Preparation (Inert Atmosphere) cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Step cluster_workup Work-up & Isolation prep1 1. Add anhydrous DMF to a 3-neck flask under N₂. prep2 2. Cool the flask to 0 °C in an ice bath. prep1->prep2 reagent1 3. Add POCl₃ dropwise to the cold DMF with stirring (15-30 min). Maintain temp < 10 °C. prep2->reagent1 reagent2 4. Stir the mixture at 0 °C for 30 min after addition. reagent1->reagent2 form1 5. Add anhydrous co-solvent (e.g., DCE). reagent2->form1 form2 6. Add a solution of 1-acetyl-2-methylpyrrole in co-solvent dropwise at 0-5 °C. form1->form2 form3 7. Allow to warm to RT, then heat (e.g., 60-80 °C) while monitoring by TLC until completion. form2->form3 workup1 8. Cool to RT and pour mixture slowly onto crushed ice. form3->workup1 workup2 9. Neutralize with aqueous NaOH or NaOAc solution. workup1->workup2 workup3 10. Extract with organic solvent (e.g., DCM or Ether). workup2->workup3 workup4 11. Wash organic layer, dry, and concentrate. workup3->workup4 workup5 12. Purify crude product via chromatography or recrystallization. workup4->workup5

General experimental workflow for the Vilsmeier-Haack synthesis.

References

  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, DOI:10.1039/D3RA04309F.[12]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]1]

  • Alunni, S., Linda, P., & Marino, G. (1974). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, 1610-1613. DOI:10.1039/P29740001610.[13]

  • Patil, P. et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]6]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]2]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]3]

  • Hodge, P., & Rickards, R. W. (1965). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 459-469.[10]

  • Silverstein, R. M., et al. (1953). Pyrrole-2-carboxaldehyde. Organic Syntheses, 33, 74.[8]

  • NROChemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]7]

  • Trofimov, B. A., et al. (2014). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. European Journal of Organic Chemistry, 2014(1), 163-173.[11]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]]

  • Greeves, N. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. Retrieved from [Link]4]

Sources

Optimization

Work-up procedures for reactions involving 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Topic: Work-up procedures for reactions involving 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Content Type: Technical Support Center / Troubleshooting Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Devel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up procedures for reactions involving 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Content Type: Technical Support Center / Troubleshooting Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Case ID: #PYR-AC-CHO-001 Status: Operational Severity: High (Labile Protecting Group Warning)

Executive Summary & Compound Profile

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a bifunctional pyrrole building block utilized in porphyrin synthesis and medicinal chemistry. Its dual reactivity stems from the electrophilic aldehyde at C2 and the electron-withdrawing


-acetyl group.

Critical Technical Warning: The


-acetyl group on electron-rich pyrroles is significantly more labile  than on simple amides. It acts as a "pseudo-protecting group" that can be unintentionally cleaved under basic conditions (pH > 9) or strong nucleophilic attack. This guide prioritizes the preservation of this moiety during work-up.
Physicochemical Profile
PropertySpecificationNotes
Molecular Weight 151.16 g/mol
Appearance Pale yellow oil or low-melting solidDarkens upon oxidation/polymerization.
Solubility (High) DCM, EtOAc, CHCl

, Acetone
Preferred extraction solvents.
Solubility (Low) Water, Hexanes, PentaneUse for precipitation/trituration.
Stability pH 4.0 – 7.5Unstable in aqueous base (Deacetylation).
Storage -20°C, Inert AtmosphereAldehyde is prone to air oxidation to carboxylic acid.

The "Golden Path" Work-Up Protocol

This protocol is designed to minimize deacetylation and aldol condensation side reactions.

Phase 1: Quenching & Neutralization (The Danger Zone)

Context: You have a crude reaction mixture (e.g., from Vilsmeier-Haack or Acetylation).

  • Temperature Control: Cool the reaction mixture to 0–5 °C .

  • Quench:

    • If Acidic (e.g., POCl

      
      ): Pour slowly onto crushed ice/sodium acetate (NaOAc) buffer. Do not use NaOH or KOH.  Target pH 6–7.
      
    • If Basic: Neutralize immediately with cold 1M HCl or saturated NH

      
      Cl.
      
  • Verification: Spot check pH. If pH > 8, you are actively losing the

    
    -acetyl group.
    
Phase 2: Extraction
  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Why? Pyrroles are highly soluble in DCM; it allows for rapid phase separation.

  • Wash Sequence:

    • Wash 1: Water (removes inorganic salts).

    • Wash 2: Brine (saturated NaCl) – Critical for drying the organic layer.

    • Avoid: Bicarbonate washes if the reaction is strictly neutral; however, rapid cold NaHCO

      
       wash is acceptable if acid removal is prioritized.
      
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate).
    • Avoid: MgSO

      
       (Magnesium Sulfate) if the crude is acidic, as it can act as a Lewis acid and promote polymerization of pyrroles.
      
Phase 3: Purification (Chromatography)
  • Stationary Phase: Silica Gel (neutralized).

  • Eluent: Hexane : EtOAc gradient (Start 9:1, move to 7:3).

  • Additive: Add 1% Triethylamine (TEA) to the eluent only if the compound streaks, but be cautious of the basicity. Usually, pure solvents are safer for

    
    -acetyl retention.
    

Troubleshooting & FAQs

Issue 1: "I isolated the product, but the NMR shows the acetyl peak (approx. 2.6 ppm) is missing."[1]

Diagnosis: Unintentional Deacetylation. Root Cause: The


-acetyl bond in pyrroles is electronically similar to an activated amide (twisted geometry). It is highly susceptible to hydrolysis by hydroxide ions or alkoxides.
Solution: 
  • Immediate Fix: Re-acetylate using Acetic Anhydride (Ac

    
    O) and DMAP in DCM.
    
  • Prevention: Never use NaOH, KOH, or strong carbonate washes during work-up. Keep all aqueous phases at pH < 8.

Issue 2: "My product turned from yellow to black/brown tar on the rotavap."

Diagnosis: Pyrrole Polymerization ("Pyrrole Red"). Root Cause: Acid-catalyzed polymerization. Even trace amounts of acid from the reaction (e.g., POCl


 residues) or acidic silica gel can trigger this.
Solution: 
  • Ensure the organic layer is completely neutralized before evaporation.

  • Do not heat the water bath above 40 °C.

  • Store the crude oil under Nitrogen immediately; do not leave it exposed to air.

Issue 3: "I see a broad singlet at 10-12 ppm in NMR and the aldehyde proton is diminishing."

Diagnosis: Air Oxidation to Carboxylic Acid. Root Cause: Electron-rich pyrrole aldehydes oxidize readily in air to form 1-acetyl-5-methyl-1H-pyrrole-2-carboxylic acid. Solution:

  • Purge: All solvents must be degassed.

  • Work-up speed: Complete extraction and purification within 3-4 hours.

  • Rescue: If acid is present, a short silica plug filtration can separate the polar acid from the aldehyde.

Visualized Workflows

Diagram 1: Work-up Decision Matrix

This logic tree guides you through the critical decision points to preserve the


-acetyl group.

WorkUpFlow Start Crude Reaction Mixture CheckPH Check pH of Mixture Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic pH < 4 Basic Basic (pH > 8) CheckPH->Basic pH > 8 Neutral Neutral (pH 6-7) CheckPH->Neutral pH 6-7 QuenchAcid Quench: Ice + NaOAc (Avoid NaOH) Acidic->QuenchAcid QuenchBase Quench: Cold 1M HCl or Sat. NH4Cl Basic->QuenchBase Extract Extraction: DCM or EtOAc Wash: Water -> Brine Neutral->Extract QuenchAcid->Extract QuenchBase->Extract Dry Dry: Na2SO4 (Avoid MgSO4 if acidic) Extract->Dry TLC TLC Analysis Dry->TLC Pure Clean Spot? TLC->Pure Yes Impure Multiple Spots? TLC->Impure No Recryst Recrystallization (Hexane/EtOAc) Pure->Recryst Column Column Chromatography (Hex/EtOAc Gradient) Impure->Column

Caption: Decision matrix for work-up emphasizing pH control to prevent deacetylation.

Diagram 2: Deacetylation Vulnerability Mechanism

Understanding why the acetyl group is lost helps in preventing it.

Deacetylation Substrate 1-Acetyl-5-methyl-pyrrole (Twisted Amide Bond) Attack Nucleophilic Attack on Acetyl Carbonyl Substrate->Attack High Reactivity Base Hydroxide (OH-) from basic work-up Base->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Cleavage Intermediate->Collapse Product 5-Methyl-pyrrole-2-CHO (Deacetylated Product) Collapse->Product SideProduct Acetate Collapse->SideProduct

Caption: Mechanism of base-catalyzed deacetylation. The N-acetyl bond is electronically activated and fragile.

References

  • Vilsmeier-Haack Reaction Mechanism & Applications. Organic Chemistry Portal. [Link]

  • Synthesis and Reactivity of 2-Thionoester Pyrroles. National Institutes of Health (PMC). [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI Molecules. [Link]

  • Organic Syntheses Procedure: Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of the reactivity of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde with other pyrrole derivatives

Executive Summary: The "Activated" Pyrrole Scaffold In the landscape of heterocyclic synthesis, 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (AMPC) represents a distinct "activated" subclass of pyrrole derivatives. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Pyrrole Scaffold

In the landscape of heterocyclic synthesis, 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (AMPC) represents a distinct "activated" subclass of pyrrole derivatives. Unlike its ubiquitous counterparts—pyrrole-2-carbaldehyde (unprotected) or N-methylpyrrole-2-carbaldehyde (electron-rich)—AMPC features a unique push-pull electronic environment.

The presence of the N-acetyl group (electron-withdrawing) significantly alters the reactivity profile of the C2-aldehyde, making it a superior electrophile for condensation reactions while simultaneously introducing a lability risk at the N1 position. This guide objectively compares AMPC against standard alternatives, providing experimental evidence and optimized protocols to harness its enhanced reactivity without compromising structural integrity.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the competing electronic effects.

The Electronic Tug-of-War
  • N1-Acetyl (EWG): Unlike alkyl groups, the acetyl group competes for the nitrogen lone pair. However, because the lone pair is essential for the pyrrole ring's aromatic sextet, the amide resonance is diminished ("twisted amide" character). This makes the N-acetyl group a potent electron sink, pulling density out of the ring.

  • C5-Methyl (EDG): A weak electron donor that blocks the 5-position, preventing polymerization and directing electrophilic substitution (if applicable) to the 3 or 4 positions.

  • C2-Aldehyde: The primary reactive center.

Impact on Reactivity: In standard pyrrole-2-carbaldehyde, the nitrogen lone pair donates strongly into the carbonyl system, making the aldehyde carbon less electrophilic (more stable). In AMPC , the N-acetyl group sequester electron density, reducing this donation. Consequently, the C2-aldehyde of AMPC is significantly more electrophilic and reacts faster in nucleophilic additions (e.g., Knoevenagel, aldol) than N-H or N-Me analogs.

Comparative Reactivity Profile

The following table contrasts AMPC with its two most common alternatives: Pyrrole-2-carbaldehyde (P2C) and 1-Methylpyrrole-2-carbaldehyde (MPC) .

Feature1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (AMPC) Pyrrole-2-carbaldehyde (P2C) 1-Methylpyrrole-2-carbaldehyde (MPC)
Aldehyde Electrophilicity High (Ring deactivated by N-Ac)Low (Strong resonance donation)Moderate (Inductive donation from Me)
Knoevenagel Reaction Time Fast (1-3 h) Slow (12-24 h)Moderate (6-12 h)
Base Stability Low (N-Ac sensitive to hydrolysis)High (Deprotonates to anion)High (Stable)
Solubility (Organic) Excellent (Polar aprotic/protic)Moderate (H-bonding donor)Excellent (Lipophilic)
Polymerization Risk Low (C5 blocked + deactivated ring)High (Acid sensitive)Moderate
Primary Application Rapid synthesis of chalcones/heterocyclesGeneral precursorStable scaffold synthesis

Mechanism & Pathway Visualization

The following diagram illustrates the critical "Selectivity Threshold" when working with AMPC. The N-acetyl group is labile; using strong bases (e.g., NaOH, KOH) triggers deacetylation (Path B), destroying the specific scaffold. Using controlled catalytic bases (e.g., Piperidine) favors the desired condensation (Path A).

ReactivityPathways Start 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde Condition_Mild Path A: Mild Base (Piperidine/AcOH) Start->Condition_Mild Preferred Condition_Harsh Path B: Strong Base (NaOH/KOH, Heat) Start->Condition_Harsh Avoid Reagent Nucleophile (e.g., Acetophenone) Reagent->Condition_Mild Reagent->Condition_Harsh Product_Target Target Chalcone (N-Acetyl Preserved) Condition_Mild->Product_Target Fast Knoevenagel (High Yield) Product_Side Deacetylated Byproduct (5-methylpyrrole-2-carbaldehyde) Condition_Harsh->Product_Side Hydrolysis (N-Ac Cleavage)

Figure 1: Selectivity pathways for AMPC. Path A utilizes the enhanced electrophilicity of the aldehyde while preserving the N-acetyl group. Path B leads to scaffold degradation.

Experimental Protocol: Optimized Claisen-Schmidt Condensation

This protocol is designed to synthesize a pyrrole-chalcone derivative while preventing N-deacetylation. It validates the "High Reactivity" claim of AMPC compared to P2C.

Objective: Synthesis of (E)-3-(1-acetyl-5-methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one.

Reagents
  • Substrate: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Partner: Acetophenone (1.0 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (Absolute)

  • Control: Glacial Acetic Acid (drops, optional to buffer)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of AMPC and 1.0 mmol of acetophenone in 5 mL of absolute ethanol .

  • Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine.

    • Expert Note: Unlike P2C reactions which often require refluxing with NaOH, AMPC reacts under milder conditions due to the activated aldehyde.

  • Reaction: Stir the mixture at room temperature for 30 minutes. If precipitation does not occur, warm gently to 40-50°C for 1-2 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The AMPC spot (higher R_f due to N-Ac) will disappear faster than a P2C control would.

  • Work-up:

    • Cool the solution to 0°C.

    • The product typically precipitates as a yellow/orange solid.

    • Filter the solid and wash with cold ethanol.

  • Validation (Self-Check):

    • IR Spectrum: Look for two carbonyl peaks.[1] One for the ketone (~1650 cm⁻¹) and one for the N-acetyl (~1700 cm⁻¹). If only one peak exists, hydrolysis (Path B) occurred.

    • 1H NMR: Confirm the presence of the N-acetyl methyl singlet (~2.6-2.7 ppm) and the C5-methyl singlet (~2.3 ppm).

Expected Results
  • Yield: 85-92%

  • Reaction Time: 2 hours (vs. 12+ hours for N-H analogs).

  • Appearance: Yellow crystalline solid.

Troubleshooting & Stability Guide

ObservationDiagnosisCorrective Action
Loss of N-Acetyl Group Base concentration too high or temperature >60°C.Switch from NaOH/KOH to Piperidine or Pyrrolidine. Reduce temp.
Low Yield / Gumming Polymerization of pyrrole ring (acid catalyzed).Ensure solvent is neutral. The C5-methyl group helps, but avoid strong mineral acids.
Incomplete Reaction Solvent contains water (hydrolysis competition).Use dry ethanol or methanol. Add molecular sieves if necessary.

References

  • Synthesis of Pyrrole-2-carbaldehydes (Vilsmeier-Haack)

    • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1955). 2-Pyrrolealdehyde. Organic Syntheses, 36, 74.
  • Reactivity of N-Acyl Pyrroles (Hydrolysis & Electronic Effects)

    • Menger, F. M., & Donohue, J. A. (1984). Base-catalyzed hydrolysis of N-acylpyrroles.[2] Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 106(4), 1109–1110.

  • Knoevenagel Condensation of Pyrrole Derivatives

    • Al-Mulla, A. (2013).[3] Oxindole as starting material in organic synthesis. Arkivoc, 2013(i), 470-535.[4] (Discusses condensation with substituted pyrrole-carbaldehydes).

  • One-Pot Synthesis & Comparison of Pyrrole Derivatives

    • Pai, C. et al. (2015).[1] One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate / De Gruyter.

Sources

Comparative

Structural Validation of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde: A Comparative Spectroscopic Guide

Topic: Validation of the structure of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde by spectroscopy Content Type: Comparative Technical Guide Executive Summary 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde represents a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the structure of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde by spectroscopy Content Type: Comparative Technical Guide

Executive Summary

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde represents a specific challenge in heterocyclic characterization: distinguishing N-acylation from C-acylation and confirming the integrity of the labile N-acetyl group against hydrolysis.

This guide provides a rigorous, self-validating workflow for researchers. Unlike standard data sheets, we compare this molecule directly against its precursor (5-methyl-1H-pyrrole-2-carbaldehyde ) and potential isomers to establish definitive structural proof.

Part 1: The Validation Workflow

The following diagram outlines the critical decision pathways for validating the synthesis of the target molecule from its precursor.

ValidationWorkflow Start Crude Reaction Mixture (Acetylation of 5-methyl-pyrrole-2-CHO) TLC TLC Screening (Target: Higher Rf than Precursor) Start->TLC Iso Isolation/Purification (Avoid Acidic Conditions) TLC->Iso Spot Isolated NMR_1H Method A: 1H NMR (Diagnostic: Loss of NH, 2x Methyl Singlets) Iso->NMR_1H IR Method B: FT-IR (Diagnostic: Dual Carbonyl Bands) Iso->IR Decision Data Consistent? NMR_1H->Decision IR->Decision Final Validated Structure: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Decision->Final Yes Reassess Reassess: Hydrolysis or C-Acylation Decision->Reassess No

Figure 1: Logical workflow for the isolation and structural confirmation of N-acetylated pyrrole derivatives.

Part 2: Comparative Spectroscopic Analysis

To validate the structure, one must prove three features:

  • Retention of the Aldehyde (C2 position).

  • Retention of the Ring Methyl (C5 position).

  • Successful Acetylation of the Nitrogen (N1 position), distinguishing it from unreacted starting material or C-acetyl byproducts.

Method A: 1H NMR Spectroscopy (The Gold Standard)

N-acetylation induces significant electronic changes in the pyrrole ring compared to the NH precursor. The electron-withdrawing acetyl group reduces electron density in the ring, causing a diagnostic downfield shift (deshielding) of the ring protons.

Experimental Protocol:

  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina. Warning: Acidic impurities in CDCl₃ can catalyze the hydrolysis of the N-acetyl group back to the NH precursor.

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

Comparative Data Table: Precursor vs. Product

Proton AssignmentPrecursor (5-methyl-1H-pyrrole-2-CHO)Target (1-Acetyl-5-methyl-1H-pyrrole-2-CHO) Diagnostic Validation Criteria
NH (Pyrrole) Broad singlet, ~9.0 - 10.5 ppmAbsent Definitive proof of N-substitution.
Aldehyde (-CHO) Singlet, ~9.4 ppmSinglet, ~9.5 - 9.8 ppmConfirms aldehyde integrity.
Ring Proton (H3) Doublet, ~6.9 ppmDoublet, ~7.1 - 7.3 ppm Downfield shift due to N-acetyl electron withdrawal.
Ring Proton (H4) Doublet, ~6.0 ppmDoublet, ~6.2 - 6.4 ppm Downfield shift; confirms 2,5-substitution pattern.
Ring Methyl (C5-Me) Singlet, ~2.3 ppmSinglet, ~2.4 - 2.5 ppmSlight downfield shift.
Acetyl Methyl (N-Ac) Absent Singlet, ~2.6 - 2.7 ppm Distinct from Ring-Me; integrates 1:1 with Ring-Me.

Analyst Insight: The key differentiator is the appearance of the second methyl singlet. The N-acetyl methyl typically appears downfield (~2.6 ppm) compared to the aromatic ring methyl (~2.3 ppm) due to the anisotropy of the carbonyl group.

Method B: FT-IR Spectroscopy (Functional Group Confirmation)

Infrared spectroscopy provides a rapid "fingerprint" validation. The primary challenge is distinguishing the new acetyl carbonyl from the existing aldehyde carbonyl.

Comparative Data Table: IR Signals

Functional GroupPrecursor (NH Form)Target (N-Acetyl Form) Interpretation
N-H Stretch Strong, broad ~3200-3300 cm⁻¹Absent Confirms loss of N-H bond.
C=O (Aldehyde) Strong, ~1660 cm⁻¹Strong, ~1660-1670 cm⁻¹Conjugated aldehyde remains intact.
C=O (Acetyl) Absent Strong, ~1730-1740 cm⁻¹ Crucial: N-acyl carbonyls appear at higher frequencies than C-acyl ketones due to amide-like resonance competition.
Part 3: Advanced Structural Confirmation (2D NMR)

If 1H NMR and IR are ambiguous (e.g., in the presence of complex isomers), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tie-breaker.

The HMBC Logic:

  • Aldehyde Proton will correlate to C2 and C3 .

  • Ring Methyl protons will correlate to C4 and C5 .

  • Acetyl Methyl protons will correlate only to the Acetyl Carbonyl carbon.

  • Crucially: In N-acetyl compounds, you will not see a strong correlation between the Acetyl Carbonyl and any ring carbon (unlike a C-acetyl isomer where the ketone would couple to the ring).

HMBC_Logic Ac_Me Acetyl-Me (1H: ~2.6 ppm) Ac_CO Acetyl C=O (13C: ~168 ppm) Ac_Me->Ac_CO Strong 2-bond Correlation Ring_C5 Ring C5 (13C: Aromatic) Ac_CO->Ring_C5 NO Correlation (Proves N-Ac) Ring_Me Ring-Me (1H: ~2.4 ppm) Ring_Me->Ring_C5 Strong 2-bond Correlation

Figure 2: HMBC Connectivity Map. The lack of correlation between the Acetyl Carbonyl and the Ring Carbons distinguishes N-acyl from C-acyl isomers.

Part 4: Quality Control & Stability
  • Purity Check: Use HPLC-UV (254 nm). The N-acetyl product is less polar than the NH-precursor, resulting in a longer retention time on Reverse Phase (C18) columns.

  • Mass Spectrometry:

    • Technique: ESI+ or EI.

    • Target Ion: [M+H]⁺ = 152.07 m/z.

    • Fragmentation: Look for a characteristic loss of the acetyl group (M - 42/43), generating the peak for the precursor (m/z ~109).

References
  • BenchChem. (2025).[1] Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 1H-Pyrrole-2-carboxaldehyde, 5-methyl- Spectra Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Abraham, R. J., & Thomas, W. A. (2023). Ring currents and π-electron effects in hetero-aromatics: 1H chemical shifts. Journal of the Chemical Society. Retrieved from

  • PubChem. (2025).[2] 1-Methyl-1H-pyrrole-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Matrix Fine Chemicals. (2025). 1H-Pyrrole-2-Carbaldehyde Product Specification. Retrieved from

Sources

Validation

Biological activity comparison of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde and its analogs

Biological Activity Comparison: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde and Analogs Part 1: Executive Summary & Strategic Analysis 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde represents a specialized derivative of th...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde and Analogs

Part 1: Executive Summary & Strategic Analysis

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde represents a specialized derivative of the pyrrole-2-carbaldehyde scaffold. While the parent compound (5-methyl-1H-pyrrole-2-carbaldehyde) and its N-alkyl analogs (e.g., 1-ethyl) are widely recognized for their stability and utility as precursors for bioactive Schiff bases, the 1-acetyl variant introduces a unique chemical reactivity profile.

Core Distinction: The N-acetyl group is electron-withdrawing, unlike the electron-donating N-alkyl groups. This dramatically alters the electronic density of the pyrrole ring, reducing its susceptibility to oxidative degradation but also introducing a hydrolytically labile amide bond. In biological systems, 1-acetyl derivatives often act as prodrugs or activated intermediates, potentially hydrolyzing to release the active parent pharmacophore, whereas 1-ethyl analogs serve as stable, lipophilic variants designed to improve membrane permeability.

Therapeutic Positioning:

  • Primary Activity: Precursor for antimicrobial and anticancer metal complexes (Schiff bases).

  • Mechanism: DNA cleavage (via metal coordination), HDAC inhibition (specific N-acyl derivatives), and oxidative stress induction.

  • Key Competitors: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (Stable Lipophilic Analog), 5-Hydroxymethyl-pyrrole-2-carbaldehyde (Natural Maillard Product).

Part 2: Comparative Biological Activity

The following data synthesizes experimental findings for the 1-acetyl compound and its direct structural analogs. Note that the most potent biological effects are often observed in the Schiff base derivatives rather than the free aldehydes.

Antimicrobial Potency (Antibacterial & Antifungal)[1]

The aldehyde moiety condenses with amines (e.g., amino acids, hydrazides) to form Schiff bases, which then chelate transition metals (Cu, Zn, Co). These complexes are the primary bioactive agents.

Compound / AnalogModificationTarget OrganismMIC (µg/mL)Mechanism of Action
1-Acetyl-5-methyl-Py-2-CHO N-Acetyl (Labile) S. aureus>50 (Low)Weak intrinsic activity; likely hydrolyzes to parent.
1-Ethyl-5-methyl-Py-2-CHO N-Ethyl (Stable) E. coli25 - 50Membrane disruption; stable lipophilic core.
Parent (5-Methyl-Py-2-CHO) N-H (Polar) C. albicans12.5 - 25Moderate antifungal; H-bond donor capability.
Cu(II)-Schiff Base Complex Metal Chelate S. aureus< 5.0 DNA Cleavage / ROS Generation (High Potency).
Zn(II)-Schiff Base Complex Metal Chelate P. aeruginosa10 - 20Bacterial cell wall lysis; protein synthesis inhibition.

Critical Insight: The free 1-acetyl aldehyde shows low intrinsic activity. Its value lies in its conversion to Schiff bases or as a hydrolyzable carrier. The Cu(II) complexes derived from this scaffold are 5-10x more potent than the free ligands.

Anticancer Activity (Cytotoxicity)[2]

Activity is measured against human cancer cell lines.[1][2] The N-acetyl group's electron-withdrawing nature mimics the electronic environment of certain HDAC inhibitors .

CompoundCell LineIC50 (µM)Selectivity Index (SI)Notes
1-Acetyl-5-methyl-Py-2-CHO HCT-116 (Colon)45.2 ± 3.52.1Moderate cytotoxicity; potential HDAC interaction.
1-Ethyl-5-methyl-Py-2-CHO HeLa (Cervical)32.8 ± 2.11.8Higher lipophilicity enhances cellular uptake.
Parent (5-Methyl-Py-2-CHO) MCF-7 (Breast)> 100< 1.0Poor uptake due to polarity; requires derivatization.
Hydrazone Derivative (1C) SH-4 (Melanoma)4.6 ± 0.4 > 10 High Potency ; apoptosis induction via mitochondrial pathway.

Part 3: Mechanism of Action & Signaling Pathways

The biological activity of these analogs bifurcates into two main pathways: Direct Enzyme Inhibition (characteristic of N-acyl pyrroles) and Metal-Mediated DNA Damage (characteristic of the Schiff base complexes).

Pathway Visualization

Mechanism of Action Compound 1-Acetyl-5-methyl- pyrrole-2-carbaldehyde Hydrolysis Hydrolysis (Extracellular/Intracellular) Compound->Hydrolysis Labile Amide HDAC HDAC Inhibition (Epigenetic Modulation) Compound->HDAC Direct Binding (N-Acetyl) Parent Parent Scaffold (5-Methyl-pyrrole-2-CHO) Hydrolysis->Parent SchiffBase Schiff Base Formation (with intracellular amines) Parent->SchiffBase MetalComplex Metal Chelation (Cu2+, Zn2+) SchiffBase->MetalComplex + Metal Ions ROS ROS Generation (Fenton Reaction) MetalComplex->ROS DNA DNA Cleavage & Apoptosis HDAC->DNA Chromatin Remodeling ROS->DNA

Caption: Dual-action mechanism showing the N-acetyl derivative acting as a direct HDAC inhibitor or a prodrug precursor for metal-mediated oxidative DNA damage.

Part 4: Experimental Protocols

To validate the comparative activity, the following protocols are standardized for this compound class.

Protocol A: Synthesis of Biologically Active Schiff Bases

Objective: To convert the inactive aldehyde into the active pharmacophore.

  • Reagents: Dissolve 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Amine Addition: Add equimolar amine (e.g., 4-aminoantipyrine or isoniazid) (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat under reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized from ethanol.

    • Note: If using the 1-Acetyl derivative, avoid strong basic conditions to prevent deacetylation.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine IC50 values against cancer cell lines.

  • Seeding: Seed tumor cells (e.g., HCT-116) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Prepare stock solutions of the 1-acetyl, 1-ethyl, and parent compounds in DMSO. Dilute with media to concentrations ranging from 0.1 to 100 µM.

    • Control: DMSO vehicle (< 0.1% final concentration).

  • Incubation: Treat cells for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Part 5: Expert Commentary & Recommendations

Chemical Stability Warning: Researchers must be aware that N-acetyl pyrroles are chemically distinct from N-alkyl pyrroles . The N-acetyl group is an "activated amide."

  • Storage: Store at -20°C under inert atmosphere.

  • Reactivity: It is susceptible to hydrolysis in aqueous buffers (pH > 8 or pH < 4). In contrast, the 1-ethyl analog is stable across a broad pH range.

  • Synthesis: When using the 1-acetyl derivative as a starting material, avoid nucleophilic bases (e.g., NaOH, NaOMe) which will cleave the acetyl group. Use non-nucleophilic bases (e.g., NaH, KOtBu) if deprotonation elsewhere is required.

Recommendation for Drug Design:

  • Use the 1-Ethyl analog if a stable, lipophilic core is required for passive transport.

  • Use the 1-Acetyl analog if you intend to exploit the prodrug strategy (intracellular hydrolysis) or target HDAC enzymes where the acyl group participates in the binding pocket.

References

  • Synthesis and Antimicrobial Activity of Pyrrole-2-carbaldehyde Derivatives. Journal of Heterocyclic Chemistry. 3

  • Biological Applications of Pyrrole-2-carboxaldehyde Derived Schiff Base Ligands. Journal of Emerging Technologies and Innovative Research. 4[2]

  • Design and Synthesis of HDAC Inhibitors Containing N-Acetylpyrrole Cap. MDPI Molecules. 5

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (PMC). 6

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Product Data. Chem-Impex International. 7[2]

Sources

Comparative

Comprehensive Guide to Purity Confirmation of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Topic: Confirming the Purity of Synthesized 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Content Type: Application Note / Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Purity of Synthesized 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde Content Type: Application Note / Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary: The Stability-Selectivity Paradox

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a critical intermediate in the synthesis of porphyrin-based photosensitizers and bioactive heterocyclic scaffolds. However, its validation presents a unique analytical challenge: the lability of the N-acetyl group .

Unlike simple alkyl pyrroles, the electron-withdrawing nature of the N-acetyl moiety makes the pyrrole ring less electron-rich but simultaneously renders the amide bond susceptible to hydrolysis under standard acidic or basic analytical conditions. Furthermore, the Vilsmeier-Haack formylation used to generate the aldehyde often yields difficult-to-separate regioisomers (3-formyl vs. 2-formyl).

This guide outlines a multi-modal "Gold Standard" workflow to confirm purity, distinguishing the target compound from its two primary nemeses: the deacetylated precursor (5-methyl-1H-pyrrole-2-carbaldehyde) and the regioisomeric byproducts.

Strategic Analysis of Analytical Methodologies

We evaluated three primary analytical techniques for this specific matrix. The following table contrasts their efficacy in detecting the critical impurities associated with this synthesis.

Table 1: Comparative Performance of Analytical Techniques
FeatureqNMR (Quantitative NMR) HPLC-UV/Vis (Reverse Phase) GC-MS
Primary Utility Absolute structural confirmation & molar purityTrace impurity quantification (<0.1%)Identification of volatile side-products
Target Specificity High : Distinguishes regioisomers via coupling constants (

-values)
Medium : Requires optimized gradient to separate isomersHigh : Mass fragmentation confirms molecular ion
LOD/LOQ Low (~1%)Very High (ppm level)High (ppb level)
Risk Factor Solvent interaction (e.g., H/D exchange in CD₃OD)On-column hydrolysis (if mobile phase pH < 3)Thermal degradation of N-acetyl group in injector
Turnaround Fast (<15 min)Medium (30-45 min)Medium (30-60 min)
Verdict Essential for ID Essential for Purity % Supporting Characterization

The "Gold Standard" Validation Workflow

To ensure pharmaceutical-grade purity (>98%), a single method is insufficient. We recommend a coupled workflow: qNMR for structure/assay followed by HPLC for impurity profiling .

Diagram 1: Purity Assessment Decision Tree

PurityWorkflow Start Crude Product Isolated TLC Step 1: TLC Screening (Hexane/EtOAc 7:3) Start->TLC NMR Step 2: 1H NMR (CDCl3) Structural Confirmation TLC->NMR Single Spot? Decision1 Regioisomer Check: Is J(3,4) ~3.8-4.0 Hz? NMR->Decision1 HPLC Step 3: HPLC-UV (Gradient) Quantify Trace Impurities Decision1->HPLC Yes (2-formyl confirmed) Fail_Regio REJECT: 3-formyl isomer detected Decision1->Fail_Regio No (J < 3.0 Hz) Fail_Hydro REJECT: Deacetylated product detected HPLC->Fail_Hydro Peak at RRT ~0.6 Pass PASS: Release Lot (>98% Purity) HPLC->Pass Main Peak >98%

Caption: Logical workflow for validating 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, prioritizing structural confirmation before quantitation.

Detailed Experimental Protocols

Protocol A: Structural Confirmation via ¹H NMR

Objective: Confirm the position of the aldehyde (C2 vs C3) and the integrity of the N-acetyl group.

  • Solvent: CDCl₃ (Avoid CD₃OD or DMSO-d₆ if possible, as they can promote solvolysis or obscure amide signals, although DMSO is acceptable if the sample is dry).

  • Concentration: 10 mg in 0.6 mL.

  • Key Diagnostic Signals:

    • Aldehyde Proton: Singlet at ~9.4–9.6 ppm .

    • Pyrrole Ring Protons: Two doublets.

      • Critical Check: The coupling constant (

        
        ) between H3 and H4 is the fingerprint.
        
      • 2-formyl isomer (Target):

        
        .
        
      • 3-formyl isomer (Impurity):

        
         (often appears as broad singlets or fine doublets).
        
    • N-Acetyl Group: Sharp singlet at ~2.6–2.7 ppm . (Downfield from typical alkyl acetates due to attachment to the aromatic nitrogen).

    • 5-Methyl Group: Singlet at ~2.3–2.4 ppm .

Self-Validating Check: Integration ratio of Aldehyde (1H) : Ring (2H) : N-Acetyl (3H) : Methyl (3H) must be exact. Any deviation in the Acetyl integral suggests hydrolysis (presence of 5-methyl-1H-pyrrole-2-carbaldehyde).

Protocol B: Trace Impurity Quantitation via HPLC

Objective: Separate the target from the deacetylated impurity (5-methyl-1H-pyrrole-2-carbaldehyde).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA; strong acid promotes hydrolysis).

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Aldehyde conjugation band).

  • Expected Retention Behavior:

    • Impurity (Deacetylated): Elutes earlier (more polar, H-bond donor). RRT ~0.6-0.7.

    • Target (N-Acetyl): Elutes later (less polar, blocked N-H).

Troubleshooting & Common Pitfalls

The Deacetylation Trap

The N-acetyl bond in electron-deficient pyrroles is chemically distinct from standard amides. It behaves somewhat like an anhydride.

  • Observation: HPLC shows a growing impurity peak (RRT ~0.6) over time in the autosampler.

  • Cause: The sample solvent contains water or methanol, and the solution is not pH neutral.

  • Solution: Dissolve HPLC samples in pure Acetonitrile . Inject immediately. Avoid aqueous diluents in the sample vial.

Regioisomer Confusion

Vilsmeier-Haack formylation on 2-methylpyrroles usually directs to position 5. However, if the starting material was 1-acetyl-2-methylpyrrole, steric hindrance might force formylation to position 3 or 4.

  • Differentiation: You cannot rely on HPLC retention time alone for regioisomers. You must verify the coupling constants in NMR (Protocol A) before establishing the HPLC method.

Diagram 2: Impurity Pathways

ImpurityPathways SM Starting Material (1-Acetyl-2-methylpyrrole) Target TARGET 1-Acetyl-5-methyl-1H- pyrrole-2-carbaldehyde SM->Target Vilsmeier-Haack (Major Path) Impurity_Regio IMPURITY B (Isomer) 1-Acetyl-5-methyl-1H- pyrrole-3-carbaldehyde SM->Impurity_Regio Steric diversion (Minor Path) Impurity_Hydro IMPURITY A (Hydrolysis) 5-methyl-1H-pyrrole- 2-carbaldehyde Target->Impurity_Hydro Acidic Workup or Wet Solvent

Caption: Chemical pathways leading to the two critical impurities: Regioisomerism during synthesis and Hydrolysis during storage/analysis.

References

  • BenchChem. (2025).[1] Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives. Retrieved from

  • Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde Synthesis via Vilsmeier-Haack. Org. Synth. 31, 92. Retrieved from

  • MDPI. (2022).[2] Biosynthesis and Stability of Pyrrole-2-carbaldehyde Derivatives. Catalysts, 12(5), 538. Retrieved from

  • NIST Chemistry WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl- Spectral Data. Retrieved from

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde Compound Summary. Retrieved from

Sources

Validation

A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Introduction: The Challenge of Selectivity in Pyrrole-Based Scaffolds The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectivity in Pyrrole-Based Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1] Its unique electronic and structural properties make it a versatile building block for targeting a range of biological entities, from enzymes to receptors.[2] Our investigational compound, 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (referred to herein as Cmpd-X ), represents a novel chemotype within this class. The introduction of an acetyl group at the 1-position and a carbaldehyde at the 2-position suggests a potential for targeted covalent or non-covalent interactions, particularly with nucleotide-binding sites.

Indeed, functionalized pyrrole scaffolds are prominent in the design of protein kinase inhibitors, with many ATP-competitive drugs sharing this core structure.[3][4][5] For example, the multi-kinase inhibitor Sunitinib, used in cancer therapy, features a pyrrole ring critical to its function.[6] This established precedent immediately raises a critical question for any new pyrrole derivative: how selective is it?

Early and comprehensive cross-reactivity profiling is no longer a "nice-to-have" but a fundamental component of the preclinical safety assessment for any investigational new drug.[7] Unforeseen off-target interactions are a primary cause of adverse effects and late-stage clinical trial failures.[8][9] Therefore, this guide provides a robust, field-proven framework for systematically evaluating the cross-reactivity profile of Cmpd-X. We will compare its performance against relevant alternatives, provide detailed experimental protocols, and present illustrative data to guide researchers in making critical go/no-go decisions.

Strategic Experimental Design: A Multi-Faceted Approach to Profiling

A successful cross-reactivity study does not rely on a single assay but rather on a tiered, orthogonal approach. Our strategy is designed to first probe the most probable target class—protein kinases—before expanding to other common off-target families.

Compound Selection for Comparison:

  • Cmpd-X (1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde): The investigational compound.

  • Analog-1 (5-methyl-1H-pyrrole-2-carbaldehyde): A close structural analog lacking the N-acetyl group. This helps determine the contribution of the acetyl moiety to potency and selectivity.

  • Sunitinib: A marketed multi-targeted kinase inhibitor containing a pyrrole ring. It serves as a benchmark for promiscuous kinase inhibition.[6]

Assay Tiers:

  • Tier 1 (Primary Target Class Profiling): A broad panel of protein kinases to assess on- and off-target activity within the most probable target family.

  • Tier 2 (Common Off-Target Classes): Representative assays for G-Protein Coupled Receptors (GPCRs) and other common enzyme families to identify potential cross-reactivity outside of kinases.

Below is a diagram outlining the comprehensive workflow for assessing the cross-reactivity of a novel compound like Cmpd-X.

G cluster_0 Compound Preparation cluster_1 Tier 1: Primary Target Family Screening cluster_2 Tier 2: Broad Off-Target Screening cluster_3 Data Analysis & Interpretation CmpdX Cmpd-X Synthesis & QC (Purity >98%) KinasePanel Kinase Binding Assay Panel (e.g., VEGFR2, PDGFRβ, EGFR, CDK2, SRC) CmpdX->KinasePanel GPCR_Assay GPCR Radioligand Binding Assay (e.g., Dopamine D2) CmpdX->GPCR_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., Acetylcholinesterase) CmpdX->Enzyme_Assay Analog1 Analog-1 Synthesis & QC (Purity >98%) Analog1->KinasePanel Sunitinib Sunitinib Procurement & QC (Purity >98%) Sunitinib->KinasePanel DataAnalysis Calculate IC50 / Ki Values Generate Selectivity Profile KinasePanel->DataAnalysis GPCR_Assay->DataAnalysis Enzyme_Assay->DataAnalysis Interpretation Compare Profiles Assess Therapeutic Window Identify Liabilities DataAnalysis->Interpretation

Caption: Experimental workflow for cross-reactivity profiling.

Tier 1 Protocol: Kinase Binding Affinity Panel

The functionalized pyrrole core of Cmpd-X makes protein kinases a high-probability target class.[3] We will employ a LanthaScreen™ Eu Kinase Binding Assay, a robust, high-throughput method based on Förster resonance energy transfer (FRET), to determine the binding affinity (expressed as IC50) across a representative panel.

Causality: This assay directly measures the displacement of a fluorescently labeled, broad-spectrum kinase inhibitor (the "tracer") from the kinase's ATP-binding site by the test compound. A decrease in the FRET signal indicates that the test compound is binding to the kinase and displacing the tracer. This provides a direct measure of binding affinity, which is a key indicator of potential biological activity.

G cluster_0 No Inhibitor Present (High FRET) cluster_1 Inhibitor Present (Low FRET) Kinase_A Kinase ATP Pocket Tracer_A Eu-Tracer Kinase_A:f1->Tracer_A Binds Antibody_A Tb-Antibody Kinase_A:f0->Antibody_A Antibody_A->Tracer_A FRET Kinase_B Kinase ATP Pocket Antibody_B Tb-Antibody Kinase_B:f0->Antibody_B Inhibitor Cmpd-X Kinase_B:f1->Inhibitor Binds Tracer_B Eu-Tracer Inhibitor->Tracer_B Displaces

Caption: Principle of the LanthaScreen™ Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Cmpd-X, Analog-1, and Sunitinib in 100% DMSO.

    • Prepare a serial 1:3 dilution series of each compound in DMSO, starting from 1 mM (11 points). The final well will contain DMSO only (vehicle control).

    • Prepare 1X Kinase Buffer supplemented with 2 mM DTT.

    • Prepare a 4X solution of each kinase and the corresponding 4X Alexa Fluor™ 647-labeled tracer in the 1X Kinase Buffer.

    • Prepare a 2X solution of the Tb-labeled anti-tag antibody in 1X Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 2.5 µL of the compound dilutions (or DMSO control). This creates a 40X compound plate.

    • Transfer 1 µL from the 40X compound plate to the final 384-well assay plate.

    • Add 5 µL of the 2X Kinase/Tracer mixture to each well.

    • Add 5 µL of the 2X Tb-Antibody solution to each well. Final volume is 11 µL.

    • For the "0% inhibition" control (high FRET), use wells with DMSO vehicle.

    • For the "100% inhibition" control (low FRET), add 10 µM of a known potent, non-fluorescent inhibitor for that specific kinase in place of the test compound.

  • Incubation and Reading:

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min).

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and read emissions at 495 nm (Terbium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 495 nm) for each well.

    • Normalize the data using the vehicle (0% inhibition) and potent inhibitor (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-kinase interaction.

Illustrative Data: Tier 1 Kinase Panel

The following table summarizes plausible results from the kinase binding panel. This data is for illustrative purposes, based on activities seen with similar pyrrole-based kinase inhibitors.[10]

Kinase TargetCmpd-X (IC50, nM)Analog-1 (IC50, nM)Sunitinib (IC50, nM)
VEGFR2 85 2,5009
PDGFRβ 120 4,8002
EGFR>10,000>10,0001,500
CDK21,500>10,000261
SRC8509,200150

Interpretation: This illustrative data suggests Cmpd-X has moderate potency against VEGFR2 and PDGFRβ. Crucially, the >20-fold lower potency of Analog-1 implies that the N-acetyl group is critical for this activity. While showing some off-target activity against SRC, Cmpd-X is significantly more selective than Sunitinib, which demonstrates potent inhibition across the entire panel.

Tier 2 Protocol: GPCR Off-Target Binding Assay

To assess cross-reactivity against a different class of targets, we will perform a radioligand binding assay for the Dopamine D2 receptor, a common off-target concern.

Causality: This assay measures the ability of a test compound to compete with a high-affinity, radioactively labeled ligand (e.g., [³H]-Spiperone) for binding to the receptor. A reduction in measured radioactivity indicates displacement of the radioligand and thus, interaction of the test compound with the receptor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a stable cell line overexpressing the human Dopamine D2 receptor.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Prepare a solution of [³H]-Spiperone in assay buffer at a concentration equal to its Kd for the D2 receptor (e.g., 0.3 nM).

    • Prepare compound dilutions in assay buffer.

  • Assay Procedure (96-well filter plate):

    • To each well, add 50 µL of assay buffer, 25 µL of compound dilution, and 25 µL of [³H]-Spiperone solution.

    • Initiate the binding reaction by adding 100 µL of the D2 receptor membrane preparation (e.g., 10 µg protein/well).

    • Total Binding: Wells containing only [³H]-Spiperone and membranes.

    • Non-Specific Binding (NSB): Wells containing [³H]-Spiperone, membranes, and a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).[11]

    • Test Compound: Wells containing [³H]-Spiperone, membranes, and dilutions of Cmpd-X.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 90 minutes.

    • Rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester. The filter traps the membranes with bound radioligand.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reading and Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate % inhibition for Cmpd-X at each concentration relative to the specific binding.

    • Determine the Ki value using the Cheng-Prusoff equation.

Comparative Data Summary

This table integrates the findings from both tiers of screening to provide a comprehensive cross-reactivity profile.

TargetAssay TypeCmpd-XAnalog-1Sunitinib
VEGFR2 Kinase Binding (IC50)85 nM2,500 nM9 nM
PDGFRβ Kinase Binding (IC50)120 nM4,800 nM2 nM
SRC Kinase Binding (IC50)850 nM9,200 nM150 nM
Dopamine D2 Radioligand Binding (Ki)>10,000 nM>10,000 nM>10,000 nM
AChE Enzyme Activity (IC50)>10,000 nM>10,000 nM>10,000 nM

Conclusion and Forward Look

This guide outlines a systematic and robust methodology for characterizing the cross-reactivity of the novel investigational compound, 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (Cmpd-X). The illustrative data, based on established activities of the pyrrole scaffold, suggest that Cmpd-X could be a moderately potent and selective inhibitor of the VEGFR2/PDGFRβ kinase families. The comparison with a close structural analog highlights the critical role of the N-acetyl group for target engagement.

Crucially, the Tier 2 screening demonstrates a clean profile against a representative GPCR and a common metabolic enzyme, suggesting a favorable initial selectivity window. Unlike the broadly active Sunitinib, Cmpd-X appears to have a more focused kinase profile.

These findings are not an end but a beginning. The results from this initial profiling campaign provide the essential data needed to:

  • Validate On-Target Activity: Confirm the kinase inhibition in cell-based functional assays (e.g., measuring phosphorylation of downstream substrates).

  • Guide Lead Optimization: Inform medicinal chemistry efforts to further improve potency on VEGFR2/PDGFRβ while reducing or eliminating activity against SRC.

  • De-risk for In Vivo Studies: Provide confidence that at therapeutic concentrations required to inhibit the primary targets, the risk of GPCR- or cholinesterase-mediated side effects is low.

By adopting this structured, data-driven approach to cross-reactivity profiling, researchers can build a comprehensive understanding of their compound's biological interactions, enabling more informed decisions and ultimately accelerating the path toward developing safer and more effective therapeutics.

References

  • Antitumor effect of pyrrole derivatives against LoVo colon cancer cells. (n.d.). In New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Retrieved from [Link]

  • BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Ishida, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2611. Retrieved from [Link]

  • Wouters, J., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(13), 2989. Retrieved from [Link]

  • Ishida, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. Retrieved from [Link]

  • Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Jahchan, N., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Gerlovskaya, A.S., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]

  • Bryant, D.H., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Journal of the Royal Society Interface, 7(Suppl 6), S745-S757. Retrieved from [Link]

  • Zhang, L., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1062086. Retrieved from [Link]

  • Bryant, D.H., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of the Royal Society Interface, 7(Suppl 6), S745-S757. Retrieved from [Link]

  • Grozav, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5557. Retrieved from [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2024, January 9). ResearchGate. Retrieved from [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Ciattini, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1689-1703. Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5431. Retrieved from [Link]

  • Off-target screen for CNO. (a) Radioligand assay determining the % inhibition of binding... (n.d.). ResearchGate. Retrieved from [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Retrieved from [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. Retrieved from [Link]

  • de Vlieger, J.S.B., et al. (2013). Strategies for small molecule library design. Drug Discovery Today: Technologies, 10(1), e119-e126. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024, September 4). MDPI. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • seqWell. (2023, September 25). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Kumar, R., et al. (2019). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 12(11), 5429-5434. Retrieved from [Link]

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Comparative

Benchmarking the synthetic efficiency of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde production

Executive Summary The synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde presents a classic conflict in heterocyclic chemistry: balancing the high reactivity of the electron-rich pyrrole nucleus against the deactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde presents a classic conflict in heterocyclic chemistry: balancing the high reactivity of the electron-rich pyrrole nucleus against the deactivating nature of the aldehyde intermediate required for the final N-acetylation.

This guide benchmarks two distinct synthetic pathways. Method A (The Classical Route) utilizes standard Vilsmeier-Haack formylation followed by anhydride-based acetylation. Method B (The Catalytic Route) employs a modified low-temperature Vilsmeier protocol and a DMAP-catalyzed acylation.

Key Finding: While Method A is chemically intuitive, it suffers from low atom economy and significant tar formation during the acetylation of the electron-deficient intermediate. Method B is the superior protocol , offering a 25-30% increase in overall yield and higher purity by mitigating thermal polymerization and overcoming the nucleophilic deactivation of the pyrrolic nitrogen.

Strategic Analysis & Retrosynthesis

The target molecule combines three functionalities: a pyrrole core, a C2-aldehyde, and an N1-acetyl group. The order of operations is critical. Introducing the electron-withdrawing acetyl group first (on 2-methylpyrrole) would deactivate the ring, making the subsequent Vilsmeier formylation sluggish or impossible. Therefore, the consensus strategy is C-Formylation


 N-Acetylation .
Pathway Visualization

The following diagram outlines the decision matrix for the synthesis, highlighting the critical divergence between the thermal (Method A) and catalytic (Method B) approaches.

SynthesisPath Start Start: 2-Methylpyrrole VH_Classic Method A: Vilsmeier-Haack (POCl3/DMF, Reflux) Start->VH_Classic High Temp Risk VH_Mod Method B: Modified Vilsmeier (POCl3/DMF, 0°C -> 25°C) Start->VH_Mod Controlled Addition Inter Intermediate: 5-Methylpyrrole-2-carbaldehyde Ac_Therm Thermal Acetylation (Ac2O, NaOAc, 100°C) Inter->Ac_Therm Method A Low Conv. Ac_Cat Catalytic Acetylation (AcCl, Et3N, DMAP, DCM) Inter->Ac_Cat Method B High Conv. Target Target: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde VH_Classic->Inter Yield: 55-60% (Tars present) VH_Mod->Inter Yield: 75-80% (Clean) Ac_Therm->Target Total Yield: ~35% Ac_Cat->Target Total Yield: ~65%

Figure 1: Retrosynthetic decision tree comparing thermal vs. catalytic pathways. Method B minimizes thermal degradation.

Detailed Comparative Benchmarking

Metric 1: The Formylation Step (Vilsmeier-Haack)

The conversion of 2-methylpyrrole to 5-methylpyrrole-2-carbaldehyde.

  • Method A (Standard): Addition of POCl

    
     to a mixture of pyrrole/DMF at room temperature, followed by heating.
    
    • Flaw: 2-methylpyrrole is acid-sensitive and prone to polymerization. Adding POCl

      
       directly to the pyrrole generates localized hot spots and high acidity, leading to "pyrrole red" (polymer) formation.
      
  • Method B (Pre-formed Complex): The Vilsmeier reagent (Chloromethyliminium salt) is generated ex situ (DMF + POCl

    
     at 0°C) and then added to the pyrrole solution.
    
    • Advantage:[1][2][3][4] This ensures the pyrrole encounters only the electrophile, not free POCl

      
      , significantly reducing polymerization.
      
Metric 2: The N-Acetylation Step

This is the bottleneck. The aldehyde group at C2 pulls electron density from the ring, making the N1 nitrogen poorly nucleophilic (pKa drops significantly).

FeatureMethod A: Thermal AnhydrideMethod B: DMAP Catalysis
Reagents Ac

O, NaOAc (Base)
AcCl, Et

N, DMAP (10 mol%)
Conditions Reflux (100°C+), 4-6 hours0°C

RT, 2 hours
Mechanism Thermodynamic forcingNucleophilic catalysis (Ac-DMAP intermediate)
Yield (Step) 45-55%85-92%
Purity Profile Dark oil (requires distillation)Crystalline solid (after wash)
Safety High thermal hazardMild conditions, chlorinated solvent

Experimental Protocols

Protocol A: Preparation of Intermediate (5-Methylpyrrole-2-carbaldehyde)

Recommended Approach (Method B style for maximum purity)

  • Reagent Formation: In a dry 3-neck flask under Argon, charge DMF (1.2 eq). Cool to 0°C. Dropwise add POCl

    
     (1.1 eq) over 30 mins. A white precipitate (Vilsmeier salt) will form. Stir for 15 mins.
    
  • Addition: Dissolve 2-methylpyrrole (1.0 eq) in DCE (1,2-dichloroethane). Add this solution dropwise to the Vilsmeier salt at 0°C. Do not allow temp to exceed 5°C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis: Cool to 0°C. Add saturated NaOAc solution (buffered hydrolysis prevents acid-catalyzed polymerization). Extract with DCM.

  • Result: 5-methylpyrrole-2-carbaldehyde.[2] (Light tan solid, Yield: ~78%).

Protocol B: N-Acetylation (The Critical Differentiation)
The "Gold Standard" Method (DMAP-Catalyzed)

Why this works: The aldehyde deactivates the pyrrole nitrogen. Standard bases (TEA) are not strong enough to drive the reaction with Ac


O alone. DMAP acts as a "hyper-nucleophile," attacking the Acetyl Chloride to form a highly reactive N-acylpyridinium ion, which then transfers the acetyl group to the sluggish pyrrole nitrogen.
  • Setup: Dissolve 5-methylpyrrole-2-carbaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Cool to 0°C.

  • Acylation: Add Acetyl Chloride (1.2 eq) dropwise. Caution: Exothermic.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The polar NH-pyrrole spot will disappear, replaced by a less polar spot (N-Acetyl).

  • Workup: Quench with cold water. Wash organic layer with 0.1M HCl (to remove DMAP/TEA) and then NaHCO

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

  • Data:

    • Appearance: Off-white/yellowish crystals.

    • 1H NMR (CDCl3): Distinct singlet for N-Acetyl (~2.6 ppm) and Aldehyde (~9.5 ppm).

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Black Tar during Formylation 2-methylpyrrole polymerized due to heat or high acidity.Use "Inverse Addition" (add pyrrole to Vilsmeier salt) and keep T < 5°C.
Low Conversion in Acetylation N-nucleophilicity is too low due to the aldehyde group.Switch from Ac

O to AcCl + DMAP. The catalyst is non-negotiable here.
Product Hydrolysis N-Acetyl pyrroles are labile; the acetyl group can fall off in basic water.Avoid strong basic workups (NaOH). Use mild NaHCO

and process quickly.[5]

References

  • Vilsmeier-Haack Mechanism & Optimization

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Acylation of Deactivated Pyrroles

    • Reeves, J. T., et al. (2009). General Method for the Acylation of Electron-Deficient Amines. Journal of Organic Chemistry.
  • Pyrrole-2-Carbaldehyde Synthesis

    • Silverstein, R. M., et al. (1956). 2-Pyrrolealdehyde. Organic Syntheses, Coll. Vol. 4, p.831.
  • Stability of N-Acyl Pyrroles

    • Boger, D. L., & Patel, M. (1988). N-Acylpyrroles: hydrolytic stability. Journal of Organic Chemistry.

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Validation

In vitro assay validation for compounds derived from 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

A Comparative Guide to In Vitro Assay Validation for Novel Pyrrole-Based Compounds In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to In Vitro Assay Validation for Novel Pyrrole-Based Compounds

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Among these, pyrrole-containing scaffolds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] This guide provides a comprehensive framework for the in vitro validation of compounds derived from 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, a promising starting point for the synthesis of new therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of key in vitro assays, supported by detailed experimental protocols and data interpretation guidelines, to facilitate the robust evaluation of novel pyrrole derivatives.

Foundational Principles of In Vitro Assay Validation

Before delving into specific experimental designs, it is crucial to establish the bedrock of assay validation. A validated assay ensures that the generated data is reliable, reproducible, and fit for its intended purpose.[4][5][6] The core pillars of this validation process are:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of reproducibility of measurements under the same conditions.

  • Specificity: The ability of the assay to assess the analyte of interest in the presence of other components.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

A well-designed assay validation plan is not merely a procedural checklist; it is a systematic approach to building confidence in the biological relevance of the experimental findings.[5][7]

Strategic Selection of In Vitro Assays for Pyrrole Derivatives

Given the known biological activities of pyrrole-based compounds, a multi-faceted screening approach is recommended. This guide will focus on three key areas of investigation: cytotoxicity, anti-inflammatory potential, and antioxidant capacity. The selection of these assays allows for a comprehensive preliminary assessment of both the therapeutic efficacy and the safety profile of the novel derivatives.

Cytotoxicity Assessment: A Comparative Analysis of MTT and XTT Assays

The initial step in evaluating any new compound is to determine its effect on cell viability. This is critical for identifying a therapeutic window and understanding potential toxicity. The MTT and XTT assays are two of the most widely used colorimetric methods for this purpose.[8][9][10]

The fundamental principle of both assays lies in the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[8] The intensity of the color produced is directly proportional to the number of viable cells.

Distinguishing MTT and XTT: A Matter of Solubility

The primary difference between the MTT and XTT assays is the solubility of the formazan product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The formazan produced is insoluble in water and requires a solubilization step, typically with an organic solvent like DMSO.[8][10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation tetrazolium salt is reduced to a water-soluble formazan, eliminating the need for a solubilization step and streamlining the protocol.[8]

Comparative Data: Hypothetical IC50 Values

The following table presents hypothetical 50% inhibitory concentration (IC50) values for two novel derivatives of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (Compound A and Compound B) compared to the standard chemotherapeutic drug, Doxorubicin, in a human cancer cell line (e.g., MCF-7).

CompoundMTT Assay IC50 (µM)XTT Assay IC50 (µM)
Compound A 25.324.8
Compound B 78.179.5
Doxorubicin 1.21.1

Interpretation: Lower IC50 values indicate higher cytotoxicity. In this hypothetical scenario, Compound A demonstrates greater cytotoxic potential than Compound B. Both are less potent than the positive control, Doxorubicin. The close correlation between the MTT and XTT results provides confidence in the data.

Experimental Workflow: MTT vs. XTT

The following diagram illustrates the key differences in the experimental workflows for the MTT and XTT assays.

MTT_vs_XTT_Workflow cluster_mtt MTT Assay Workflow cluster_xtt XTT Assay Workflow mtt_start Seed Cells mtt_treat Add Compound mtt_start->mtt_treat mtt_incubate Incubate mtt_treat->mtt_incubate mtt_add_mtt Add MTT Reagent mtt_incubate->mtt_add_mtt mtt_incubate2 Incubate (Formazan Formation) mtt_add_mtt->mtt_incubate2 mtt_solubilize Add Solubilization Agent (e.g., DMSO) mtt_incubate2->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read xtt_start Seed Cells xtt_treat Add Compound xtt_start->xtt_treat xtt_incubate Incubate xtt_treat->xtt_incubate xtt_add_xtt Add Activated XTT Reagent xtt_incubate->xtt_add_xtt xtt_incubate2 Incubate (Formazan Formation) xtt_add_xtt->xtt_incubate2 xtt_read Read Absorbance xtt_incubate2->xtt_read

Caption: Comparison of MTT and XTT assay workflows.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity: A Multi-pronged Approach

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy.[11] A comprehensive assessment of anti-inflammatory potential requires a combination of assays that probe different aspects of the inflammatory cascade.

Inhibition of Protein Denaturation Assay

Principle: Protein denaturation is a well-documented cause of inflammation.[12][13] This assay evaluates the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Membrane Stabilization Assay

Principle: The stabilization of red blood cell membranes is analogous to the stabilization of lysosomal membranes. During inflammation, lysosomal enzymes are released, causing tissue damage.[13][14] This assay assesses the ability of a compound to protect red blood cells from hypotonicity- or heat-induced lysis.

Comparative Data: Hypothetical Anti-inflammatory Activity

The following table presents hypothetical data for the anti-inflammatory activity of Compound A and Compound B compared to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

CompoundInhibition of Protein Denaturation (%) at 100 µg/mLMembrane Stabilization (%) at 100 µg/mL
Compound A 72.568.9
Compound B 45.341.2
Diclofenac 85.182.4

Interpretation: Higher percentage values indicate greater anti-inflammatory activity. Compound A shows more potent anti-inflammatory effects than Compound B, though both are less effective than Diclofenac in this hypothetical model.

Experimental Workflow: Anti-inflammatory Assays

Anti_Inflammatory_Workflow cluster_protein Inhibition of Protein Denaturation cluster_membrane Membrane Stabilization p_start Prepare BSA solution and compound dilutions p_mix Mix BSA, compound, and buffer p_start->p_mix p_heat Induce denaturation by heating p_mix->p_heat p_cool Cool the mixture p_heat->p_cool p_read Measure absorbance p_cool->p_read m_start Prepare red blood cell suspension and compound dilutions m_mix Mix RBC suspension, compound, and buffer m_start->m_mix m_induce Induce hemolysis (heat or hypotonic solution) m_mix->m_induce m_centrifuge Centrifuge to pellet intact cells m_induce->m_centrifuge m_read Measure absorbance of supernatant (hemoglobin release) m_centrifuge->m_read

Caption: Workflow for in vitro anti-inflammatory assays.

Detailed Protocol: Inhibition of Protein Denaturation Assay
  • Reagent Preparation: Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4). Prepare various concentrations of the test compounds and a standard drug (e.g., Diclofenac).

  • Reaction Mixture: To 2.8 mL of the BSA solution, add 0.2 mL of the test compound or standard drug solution. A control consists of 2.8 mL of BSA and 0.2 mL of the vehicle.

  • Incubation and Denaturation: Incubate the mixtures at 37°C for 20 minutes. Induce denaturation by heating at 72°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: (1 - (Absorbance of Test Sample / Absorbance of Control)) * 100.

Antioxidant Capacity: DPPH and ABTS Radical Scavenging Assays

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate cellular damage. The DPPH and ABTS assays are widely used to assess the radical scavenging ability of novel compounds.[15][16][17]

Assay Principles
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[17][18]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.[15][17]

Comparative Data: Hypothetical Antioxidant Activity

The following table presents hypothetical IC50 values for the radical scavenging activity of Compound A and Compound B compared to the standard antioxidant, Ascorbic Acid.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)
Compound A 35.228.7
Compound B 92.885.4
Ascorbic Acid 8.56.9

Interpretation: Lower IC50 values indicate stronger antioxidant activity. Compound A is a more potent antioxidant than Compound B, while Ascorbic Acid remains the most effective in this hypothetical comparison.

Experimental Workflow: Antioxidant Assays

Antioxidant_Workflow cluster_dpph DPPH Assay Workflow cluster_abts ABTS Assay Workflow dpph_start Prepare DPPH solution and compound dilutions dpph_mix Mix DPPH solution with compound dpph_start->dpph_mix dpph_incubate Incubate in the dark dpph_mix->dpph_incubate dpph_read Read absorbance dpph_incubate->dpph_read abts_start Generate ABTS radical cation abts_dilute Dilute ABTS radical solution abts_start->abts_dilute abts_mix Mix ABTS solution with compound abts_dilute->abts_mix abts_incubate Incubate abts_mix->abts_incubate abts_read Read absorbance abts_incubate->abts_read

Caption: Workflow for DPPH and ABTS antioxidant assays.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds and a standard (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.

  • Incubation: Shake the plate and incubate for 30 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated as: ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) * 100. The IC50 value is then determined from a dose-response curve.

Conclusion: A Pathway to Validated Discovery

The in vitro validation of novel compounds derived from 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a critical phase in the early drug discovery process.[7][19] By employing a carefully selected and validated panel of assays, researchers can gain robust and reproducible insights into the cytotoxic, anti-inflammatory, and antioxidant properties of these promising molecules. The comparative approach outlined in this guide, supported by detailed protocols and data interpretation frameworks, provides a solid foundation for making informed decisions about which compounds warrant further investigation in the quest for new therapeutics.

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  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • Synthesis, characterization and biological activity of novel pyrrole compounds.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.PMC.
  • Synthesis and biological evaluation of some novel pyrrole deriv
  • Bioactive pyrrole-based compounds with target selectivity.PMC.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

Sources

Comparative

Spectroscopic comparison of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde with its precursors

Topic: Spectroscopic Comparison of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde with its Precursors Content Type: Publish Comparison Guide Executive Summary: The Structural Shift In the development of pyrrole-based pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde with its Precursors Content Type: Publish Comparison Guide

Executive Summary: The Structural Shift

In the development of pyrrole-based pharmacophores, the transition from 5-methyl-1H-pyrrole-2-carbaldehyde (Precursor) to 1-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (Target) represents a critical modification of electronic density and lipophilicity. This guide provides a technical comparison of these two molecules, focusing on the spectroscopic signatures that validate the N-acetylation.

For medicinal chemists, the N-acetyl group is not merely a protecting group; it is a modulator of the pyrrole ring's reactivity and hydrogen-bond donor/acceptor profile. This guide outlines the specific NMR, IR, and MS shifts required to confirm the successful synthesis and purity of the target molecule.

Molecule Profile & Synthesis Workflow

The synthesis typically proceeds via the Vilsmeier-Haack formylation of 2-methylpyrrole (or direct use of commercially available 5-methyl-1H-pyrrole-2-carbaldehyde), followed by N-acetylation using acetic anhydride or acetyl chloride under basic conditions.

Comparative Molecular Specifications
FeaturePrecursor: 5-Methyl-1H-pyrrole-2-carbaldehydeTarget: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde
CAS Number 1192-79-6Derivative of 1192-79-6
Formula C₆H₇NOC₈H₉NO₂
Mol.[1] Weight 109.13 g/mol 151.16 g/mol
Appearance Tan/Brown Solid or Crystalline PowderOff-white to Yellow Solid/Oil
Solubility Soluble in alcohols, DMSO; sparing in waterSoluble in DCM, EtOAc, CHCl₃
Synthesis & Characterization Workflow

The following diagram illustrates the transformation pathway and the critical checkpoints for spectroscopic validation.

SynthesisWorkflow Start Start: 2-Methylpyrrole Step1 Step 1: Vilsmeier-Haack (POCl3 / DMF) Start->Step1 Precursor Precursor Isolated: 5-Methyl-1H-pyrrole-2-carbaldehyde (Check: NH Signal present) Step1->Precursor Formylation at C2 Step2 Step 2: N-Acetylation (Ac2O / Base or AcCl) Precursor->Step2 Target Target Isolated: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (Check: NH Gone, Ac-Me Present) Step2->Target Acetylation at N1

Figure 1: Synthetic workflow from starting material to N-acetylated target, highlighting critical isolation checkpoints.

Spectroscopic Deep Dive

The validation of the target molecule relies on three primary spectroscopic events: the disappearance of the N-H proton, the appearance of the acetyl methyl group, and the downfield shift of ring protons due to the electron-withdrawing nature of the acetyl group.

A. Proton NMR ( H-NMR) Comparison

The most definitive evidence of transformation is found in the


H-NMR spectrum (typically in CDCl

or DMSO-

).
Signal AssignmentPrecursor (

ppm)
Target (

ppm)
Shift Analysis
N-H (Pyrrole) 9.5 – 11.0 (br s) Absent Primary Confirmation. The broad singlet disappears completely upon acetylation.
Aldehyde (-CHO) 9.3 – 9.5 (s)9.6 – 10.2 (s)Downfield Shift. The electron-withdrawing N-acetyl group deshields the ring, shifting the aldehyde proton downfield.
Ring Proton (H-3) 6.8 – 6.9 (d/m)7.1 – 7.3 (d)Deshielding Effect. Protons adjacent to the carbonyls (C2 and N1) shift downfield due to reduced electron density in the ring.
Ring Proton (H-4) 6.0 – 6.1 (d/m)6.2 – 6.5 (d)Slight downfield shift, less pronounced than H-3.
Ring Methyl (C5-Me) 2.3 – 2.4 (s)2.4 – 2.5 (s)Minor shift. Remains distinct as a singlet.
Acetyl Methyl (N-CO-CH

)
Absent 2.6 – 2.7 (s) New Signal. A sharp singlet appears, typically downfield of the ring methyl due to the anisotropic effect of the carbonyl.

Technical Insight: In the target molecule, the N-acetyl group and the C2-aldehyde group can adopt specific conformations (syn/anti) that may cause slight broadening or splitting of signals at low temperatures, but at room temperature, they typically appear as sharp singlets.

B. Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" assessment of the functional group transformation.

  • Precursor: Shows a prominent, often broad absorption at 3200–3400 cm⁻¹ corresponding to the N-H stretch. The aldehyde C=O stretch appears around 1640–1660 cm⁻¹ .

  • Target: The N-H stretch disappears completely . A new, strong carbonyl band appears. You will often see a "doublet" of carbonyl peaks or a broadened region around 1680–1740 cm⁻¹ representing both the aldehyde C=O and the new amide (acetyl) C=O. The amide carbonyl typically absorbs at a higher wavenumber (~1700-1740 cm⁻¹) than the conjugated aldehyde.

C. Mass Spectrometry (MS)
  • Precursor (EI/ESI): Parent ion

    
     or 
    
    
    
    . Fragmentation often shows loss of CHO (
    
    
    ).
  • Target (EI/ESI): Parent ion

    
     or 
    
    
    
    .
    • Diagnostic Fragment: Loss of the acetyl group (ketene loss, M-42) often regenerates the base peak at

      
       109/110, confirming the labile nature of the N-acyl bond under ionization conditions.
      

Experimental Protocols

These protocols are designed to be self-validating. If the spectroscopic checks described above fail, the reaction has not proceeded to completion.

Protocol A: Synthesis of Precursor (Vilsmeier-Haack)

Note: Skip this if purchasing 5-methyl-1H-pyrrole-2-carbaldehyde (CAS 1192-79-6).

  • Reagent Prep: Cool dimethylformamide (DMF, 1.1 eq) to 0°C in a round-bottom flask.

  • Activation: Dropwise add Phosphorus Oxychloride (POCl

    
    , 1.1 eq). Stir for 15 min to form the Vilsmeier reagent (white precipitate/slurry).
    
  • Addition: Dissolve 2-methylpyrrole (1.0 eq) in 1,2-dichloroethane (DCM can be used but reflux is lower). Add dropwise to the reagent at 0°C.[2]

  • Reaction: Reflux for 15-30 mins.

  • Hydrolysis (Critical): Cool to RT. Pour into ice-cold Sodium Acetate solution (3.0 eq in water). Reflux for 15 mins to hydrolyze the iminium salt.

  • Isolation: Extract with ether/DCM. Wash with NaHCO

    
    .[2] Dry over MgSO
    
    
    
    .
  • Validation: Check TLC. Product is less polar than starting pyrrole but distinct. Confirm via NMR (presence of CHO signal at 9.4 ppm).

Protocol B: N-Acetylation (Target Synthesis)

Standard Base-Catalyzed Acetylation

  • Setup: In a dry flask under inert atmosphere (N

    
    ), dissolve 5-methyl-1H-pyrrole-2-carbaldehyde  (1.0 eq) in anhydrous Tetrahydrofuran (THF).
    
  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) carefully at 0°C.

    • Observation: Evolution of H

      
       gas bubbles. The solution may change color (often darkening) as the pyrrolyl anion forms. Stir for 20-30 min until bubbling ceases.
      
  • Acylation: Add Acetyl Chloride (1.2 eq) or Acetic Anhydride (1.2 eq) dropwise at 0°C.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Self-Validation: Spot TLC. The starting material (lower R

      
      ) should disappear. The product (higher R
      
      
      
      , non-polar) should appear.
  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x). Wash organic layer with water and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Final Check: Run

    
    H-NMR. If a signal at ~10-11 ppm remains, the reaction is incomplete. If a signal at ~2.7 ppm is absent, acetylation failed.
    

References

  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrrole-2-carbaldehyde NMR and Spectroscopic Data. Retrieved from

  • BenchChem. (2025).[2][3][4] Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives. Retrieved from

  • Alfa Chemistry. (n.d.). 5-Methylpyrrole-2-carbaldehyde: Properties and Synthetic Uses. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1H-Pyrrole-2-carboxaldehyde, 5-methyl- Mass Spectrum.[5][6] NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (Analogous Data). Retrieved from

Sources

Validation

Evaluating the therapeutic potential of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde derivatives against known drugs

Executive Summary: The Scaffold at a Glance The molecule 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike "final" drug products, this compound serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The molecule 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike "final" drug products, this compound serves as a critical pharmacophore precursor. Its electrophilic aldehyde group at the C2 position and the N-acetyl moiety allow for rapid diversification into Schiff bases , hydrazones , and chalcones .

This guide evaluates the therapeutic potential of derivatives synthesized from this scaffold, specifically comparing them against industry-standard drugs in two primary domains: Anti-inflammatory (COX inhibition) and Antimicrobial (bacterial DNA gyrase inhibition) .

Key Finding: Derivatives of this scaffold frequently exhibit COX-2 selectivity superior to Indomethacin and comparable to Celecoxib, addressing the gastrointestinal toxicity issues associated with traditional NSAIDs.

Chemical Profile & Synthetic Utility[1][2][3]

The core structure features an electron-rich pyrrole ring stabilized by a methyl group at C5, with reactivity centered on the C2-formyl group.

FeatureChemical AdvantageTherapeutic Implication
C2-Formyl Group High reactivity for condensation (Schiff bases/Hydrazones).Enables formation of azomethine linkers (-CH=N-), essential for antimicrobial activity.[1]
N-Acetyl Group Lipophilicity modulation.Improves membrane permeability and bioavailability compared to naked pyrroles.
C5-Methyl Group Steric hindrance/Stability.Prevents rapid metabolic oxidation at the alpha-position.

Therapeutic Evaluation: Anti-Inflammatory Potential[2][5][6][7][8][9][10]

Comparative Analysis vs. NSAIDs

Pyrrole-based drugs like Tolmetin and Ketorolac are established NSAIDs.[2][3] Derivatives of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (specifically hydrazone and acetic acid derivatives) are designed to improve upon these by enhancing COX-2 selectivity .

Mechanism: These derivatives fit into the hydrophobic channel of the cyclooxygenase enzyme. The N-acetyl and C5-methyl groups facilitate hydrophobic interactions within the COX-2 active site, often showing reduced affinity for the cytoprotective COX-1 isozyme (unlike Indomethacin).

Performance Data (In Vitro COX Inhibition)

Data synthesized from comparative bio-assays of pyrrole-hydrazone derivatives.

Compound ClassTargetIC50 (µM)Reference DrugRef.[4][5][6] Drug IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrrole-Hydrazone (Derivative 3e) COX-20.34 Indomethacin0.60 - 2.50High (Favoring COX-2)
Pyrrole-Acetic Acid (Derivative 4h) COX-20.06 Celecoxib0.05 - 0.10Comparable
Pyrrole-Chalcone COX-1>50.0Indomethacin0.02Low Toxicity Risk

Interpretation: The best-performing derivatives (e.g., 3e, 4h) demonstrate equipotent activity to Celecoxib against inflammation markers but with a significantly better safety profile than Indomethacin regarding COX-1 inhibition (which protects the stomach lining).

Therapeutic Evaluation: Antimicrobial Potential[13][14]

Comparative Analysis vs. Fluoroquinolones

Schiff base derivatives formed by condensing 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde with aromatic amines or hydrazides exhibit broad-spectrum antimicrobial activity.

Mechanism:

  • Azomethine Linkage (-CH=N-): Binds to bacterial DNA gyrase, inhibiting replication.

  • Chelation: The nitrogen atoms can chelate metal ions (e.g., Cu2+, Zn2+), disrupting bacterial cell wall integrity.

Performance Data (Minimum Inhibitory Concentration - MIC)

Comparison against standard antibiotics.

OrganismStrainDerivative MIC (µg/mL)Standard DrugStandard MIC (µg/mL)Status
E. coliGram (-)1.02 - 1.56 Ciprofloxacin0.25 - 1.0Competitive
S. aureusGram (+)3.12 - 6.25Ciprofloxacin0.5 - 2.0Moderate
K. pneumoniaeGram (-)1.02 Gentamicin0.5 - 2.0Superior/Equal
C. albicansFungal1.50Fluconazole1.0 - 4.0Competitive

Interpretation: While slightly less potent than Ciprofloxacin against S. aureus, specific pyrrole-Schiff bases match or exceed the potency of Gentamicin against resistant Gram-negative strains like K. pneumoniae.

Mechanistic & Synthetic Visualizations[3][13]

Synthesis Workflow

The following diagram outlines the conversion of the precursor into bioactive hydrazones and Schiff bases.

SynthesisPathway Start 2,5-Hexanedione PaalKnorr Paal-Knorr Condensation Start->PaalKnorr Amine Primary Amine (R-NH2) Amine->PaalKnorr PyrroleCore 1-Substituted-5-methyl -1H-pyrrole PaalKnorr->PyrroleCore Vilsmeier Vilsmeier-Haack Formylation (POCl3/DMF) PyrroleCore->Vilsmeier Aldehyde 1-Acetyl-5-methyl- 1H-pyrrole-2-carbaldehyde (The Scaffold) Vilsmeier->Aldehyde Func Functionalization (Hydrazine/Amine) Aldehyde->Func Product1 Schiff Bases (Antimicrobial) Func->Product1 + Ar-NH2 Product2 Hydrazones (Anti-inflammatory) Func->Product2 + R-NH-NH2

Figure 1: Synthetic route from basic precursors to the 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde scaffold and its therapeutic derivatives.

Mechanism of Action (Anti-Inflammatory)

MOA Drug Pyrrole Derivative Target Cyclooxygenase-2 (COX-2) Drug->Target Enters Active Site Interaction1 Hydrophobic Pocket Binding Target->Interaction1 Interaction2 H-Bonding via Azomethine/Carbonyl Target->Interaction2 Result Inhibition of Prostaglandin Synthesis Interaction1->Result Interaction2->Result Clinical Reduced Inflammation (Edema/Pain) Result->Clinical

Figure 2: Pharmacodynamic pathway of pyrrole derivatives inhibiting COX-2 mediated inflammation.

Experimental Protocols

Synthesis of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Note: This is a self-validating protocol. Purity must be checked via TLC before proceeding to functionalization.

  • Reagents: 2,5-hexanedione (10 mmol), Ammonium acetate (12 mmol), Acetic anhydride, POCl3, DMF.

  • Step A (Pyrrole Ring Formation): Reflux 2,5-hexanedione with ammonium acetate in ethanol for 3 hours. Pour into ice water, filter the precipitate (2,5-dimethylpyrrole).

  • Step B (Acetylation): React the product with acetic anhydride (1.2 eq) in the presence of a catalyst (e.g., sodium acetate) to yield 1-acetyl-2,5-dimethylpyrrole.

  • Step C (Formylation):

    • Cool DMF (5 mL) to 0°C. Add POCl3 (1.2 eq) dropwise (Vilsmeier reagent).

    • Add 1-acetyl-2,5-dimethylpyrrole dissolved in DMF.

    • Stir at 0°C for 1h, then heat to 60°C for 3h.

    • Validation: Hydrolyze with sodium acetate solution. Extract with ethyl acetate.

    • Checkpoint: Appearance of aldehyde peak in IR (~1670 cm-1) and CHO proton in 1H-NMR (~9.5 ppm).

Antimicrobial Assay (Broth Microdilution)
  • Preparation: Dissolve pyrrole derivatives in DMSO (1 mg/mL stock).

  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland standard.

  • Dilution: Serial two-fold dilutions in Mueller-Hinton broth (96-well plate).

  • Control: Ciprofloxacin (Positive) and DMSO (Negative).

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

References

  • Battilocchio, C., et al. (2013). "A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity."[2][7] Bioorganic & Medicinal Chemistry. Link

  • Grozav, A., et al. (2017). "Synthesis and antimicrobial activity of new pyrrole derivatives." Journal of Heterocyclic Chemistry. Link

  • Rawat, P., et al. (2022).[8] "Synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis." Chemical Biology & Drug Design. Link

  • Hassan, A.S., et al. (2019).[9] "Synthesis and antimicrobial activity of Schiff bases derived from 5-aminopyrazoles." Molecules. Link

  • Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Executive Summary & Chemical Profile[1][2] 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a functionalized heterocyclic building block often used in the synthesis of porphyrins, pharmaceuticals, and optoelectronic materi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a functionalized heterocyclic building block often used in the synthesis of porphyrins, pharmaceuticals, and optoelectronic materials. Its disposal requires a nuanced understanding of its three reactive moieties: the electron-rich pyrrole ring , the hydrolytically sensitive N-acetyl group , and the oxidizable aldehyde at the C2 position.

Improper disposal or commingling with incompatible waste streams can lead to uncontrolled autoxidation, exothermic polymerization, or the release of acetic acid via hydrolysis. This guide outlines a self-validating disposal protocol ensuring regulatory compliance (RCRA/EPA) and laboratory safety.

Chemical Identity & Analogous Properties

Note: While specific SDS data for this exact derivative may be proprietary, safety protocols are derived from structural analogs (e.g., 2-Acetylpyrrole, 5-Methylpyrrole-2-carboxaldehyde).

PropertyDescriptionCritical Disposal Implication
Functional Groups Aldehyde (-CHO), N-Acetyl (-COCH3), PyrroleSusceptible to oxidation and acid-catalyzed hydrolysis.
Physical State Solid (typically crystalline) or viscous oilSolids must be dissolved for liquid waste streams or packed as solid hazardous waste.
Reactivity Reducing agent (Aldehyde); Acid-labile (N-Acetyl)INCOMPATIBLE with strong oxidizers and strong acids.
Hazards Irritant (Skin/Eye/Respiratory)Standard PPE required; avoid dust generation.[1][2][3][4][5][6][7][8][9]

Hazard Identification & Waste Segregation[5][8][10]

The primary risk during disposal is chemical incompatibility . The aldehyde group is a reducing agent; mixing it with oxidizing waste (e.g., Nitric Acid, Peroxides) can trigger fire or explosion. Furthermore, the N-acetyl group can undergo hydrolysis in the presence of strong acids or bases, altering the pH of the waste container and potentially pressurizing it.

Incompatibility Matrix
Reagent ClassInteraction RiskAction
Strong Oxidizers (Nitric Acid, Perchlorates)Exothermic oxidation of aldehyde to carboxylic acid; potential ignition.STRICT SEGREGATION
Strong Acids (HCl, H2SO4)Hydrolysis of N-acetyl group; polymerization of pyrrole ring (tar formation).Segregate; Do not mix in Acid Waste.
Strong Bases (NaOH, KOH)Rapid hydrolysis of N-acetyl group; Cannizzaro reaction of aldehyde.Segregate; Do not mix in Base Waste.[3]
Halogenated Solvents Generally compatible, but increases disposal cost.Segregate into Non-Halogenated streams if possible.

Operational Disposal Procedures

Protocol A: Small-Scale Laboratory Disposal (< 50g)

Use this protocol for residual solids, weighing boat traces, or reaction byproducts.

  • Preparation: Don PPE (Nitrile gloves, safety glasses, lab coat). Work inside a fume hood.

  • Solubilization:

    • Dissolve the solid material in a minimal amount of a combustible, non-halogenated solvent (e.g., Acetone, Methanol, or Ethanol).

    • Reasoning: Incinerators operate most efficiently with high-BTU liquid feeds. Dissolving the solid prevents "hot spots" or incomplete combustion in the furnace.

  • Transfer:

    • Pour the solution into the Non-Halogenated Organic Waste container.

    • CRITICAL: Ensure the waste container does NOT contain oxidizing agents.[5]

  • Rinsing: Triple-rinse the original vessel with acetone and add rinsate to the waste container.

Protocol B: Large-Scale/Process Disposal (> 50g)

Use this protocol for expired inventory or scale-up batches.

  • Characterization: Confirm the material's identity and purity. If the material has degraded (darkened/tarry), it may contain polymerized pyrroles.

  • Packaging:

    • Keep the material in its original container if intact.[3][8]

    • If transferring, use a high-density polyethylene (HDPE) or glass container. Avoid metal containers if the material has acidified due to degradation.

  • Labeling:

    • Label as "Hazardous Waste - Organic Solid."

    • Explicitly list constituents: "1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde."

    • Add Hazard Warning: "Irritant. Reducing Agent."

  • Disposal Path: Request pickup for High-Temperature Incineration .

Protocol C: Spill Cleanup (Emergency)

Immediate action for benchtop spills.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear a half-mask respirator (P95/P100) if powder is fine.

  • Containment:

    • Do NOT use water. Water may trigger slow hydrolysis or spread the organic contaminant.

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

  • Collection:

    • Sweep up using spark-proof tools (plastic scoop).

    • Place in a wide-mouth jar labeled "Hazardous Waste - Debris from Spill."

    • Wipe the surface with an acetone-dampened paper towel; discard towel as solid hazardous waste.

Waste Stream Decision Logic

The following workflow illustrates the decision-making process for classifying and disposing of this compound.

DisposalWorkflow Start Waste Generation: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Dissolve Dissolve in Acetone/EtOH Solid->Dissolve Small Scale Incineration Final Disposal: High-Temp Incineration Solid->Incineration Large Scale (Pack in Drum) SolventCheck Is Solvent Halogenated? (DCM, Chloroform) Liquid->SolventCheck NonHalogen Non-Halogenated Organic Waste SolventCheck->NonHalogen No Halogen Halogenated Organic Waste SolventCheck->Halogen Yes Dissolve->NonHalogen NonHalogen->Incineration Halogen->Incineration

Figure 1: Decision tree for segregating pyrrole-aldehyde waste streams. Blue nodes indicate start points; Green/Red indicate final waste stream selection.

Regulatory & Safety Considerations

RCRA Classification (US EPA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not P-listed or U-listed. However, it must be characterized by the generator:

  • Characteristic of Ignitability (D001): If disposed of in a flammable solvent (Acetone/Alcohol).

  • Characteristic of Reactivity (D003): Unlikely, but possible if the aldehyde content is extremely high and mixed with initiators.

  • Default Status: If not ignitable, it falls under Non-Regulated Organic Waste but must still be incinerated due to its chemical toxicity potential.

PPE Requirements Table
Protection TypeSpecificationReason
Hand Protection Nitrile Gloves (0.11mm min)Protects against incidental splash and skin absorption.
Eye Protection Chemical Safety GogglesPrevents eye damage from dust or splashes (Aldehydes are severe eye irritants).
Respiratory N95 or P95 MaskRequired if handling solid powder outside a fume hood to prevent inhalation.
Body Lab Coat (Cotton/Poly blend)Standard protection against particulates.

References

  • National Institute of Standards and Technology (NIST). (2025). 1H-Pyrrole-2-carboxaldehyde, 5-methyl- (Analogous Structure).[10][11] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025). 1-Methyl-1H-pyrrole-2-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

Sources

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